6,7-Dimethyl-8-ribityllumazine
説明
Structure
3D Structure
特性
IUPAC Name |
6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDXRJZUAJBNFL-XKSSXDPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)C[C@@H]([C@@H]([C@@H](CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199199 | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2535-20-8, 5118-16-1 | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2535-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002535208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUSSUPTERIDINE IV | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1DSD0WC7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
6,7-Dimethyl-8-ribityllumazine: A Technical Overview of its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethyl-8-ribityllumazine is a pteridine (B1203161) derivative that plays a crucial role as a key intermediate in the biosynthesis of riboflavin (B1680620) (Vitamin B2) in a wide range of organisms, including bacteria, fungi, and plants.[1][2] Its intrinsic fluorescence properties also make it a subject of interest in the study of bioluminescence, where it acts as a chromophore in lumazine (B192210) proteins.[3] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, tailored for researchers and professionals in drug development and related scientific fields.
Chemical and Physical Properties
Table 1: General Chemical Properties
| Property | Value | Source |
| IUPAC Name | 6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione | [4] |
| Synonyms | DMRL, 6,7-dimethyl-8-(1-D-ribityl)lumazine | [5] |
| CAS Number | 2535-20-8 | [5][6] |
| Molecular Formula | C₁₃H₁₈N₄O₆ | [5][6] |
| Molecular Weight | 326.31 g/mol | [7] |
| Appearance | Crystalline solid[5][6], Yellow solid[8] | |
| Purity | Typically >90% or ≥98% depending on the supplier | [6][7] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO[5]. Predicted water solubility: 1.23 g/L. | |
| logP (octanol-water partition coefficient) | -3.145 (experimental)[4], -1.8 to -2.7 (predicted) | |
| pKa (acid dissociation constant) | Predicted (strongest acidic): 5.97 |
Table 3: Spectroscopic Properties (Aqueous Solution)
| Property | Value | Conditions | Source |
| UV-Vis Absorption Maxima (λmax) | 256 nm, 306 nm, 412 nm | pH 3.4 | [9] |
| Absorption maxima also observed at pH 8.8 and 11.1 | [9] | ||
| Molar Absorptivity (ε) | 10,300 M⁻¹cm⁻¹ | Not specified | [2] |
| Fluorescence Properties | Exhibits intrinsic fluorescence.[3] | ||
| Fluorescence spectral relaxation is complete within picoseconds in aqueous buffer. | |||
| Fluorescence Quantum Yield (ΦF) | Not available for the free compound. |
Signaling and Biological Pathways
This compound is a central molecule in the riboflavin biosynthesis pathway. It is formed from the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate, a reaction catalyzed by the enzyme this compound synthase.[1] Subsequently, two molecules of this compound undergo a dismutation reaction catalyzed by riboflavin synthase to produce one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is then recycled in the pathway.[1]
Experimental Protocols
Detailed, step-by-step protocols for the chemical synthesis and purification of this compound are not extensively available in the public domain. However, the literature provides insights into the methodologies used for its characterization.
UV-Visible Spectroscopy
The UV-Vis absorption spectrum of this compound is sensitive to pH. A general procedure for its analysis involves:
-
Sample Preparation: Prepare solutions of this compound in appropriate aqueous buffers at the desired pH. Concentrations in the micromolar range (e.g., 27 µM) have been used.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Scan the absorbance from the UV to the visible range (e.g., 200-600 nm). Use the corresponding buffer as a blank.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
The fluorescence properties of this compound can be characterized as follows:
-
Sample Preparation: Prepare dilute solutions of the compound in a suitable solvent (e.g., aqueous buffer) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Excitation and Emission Spectra: To obtain the emission spectrum, set the excitation wavelength (e.g., 410 nm or 450 nm) and scan a range of emission wavelengths. To obtain the excitation spectrum, set a specific emission wavelength and scan a range of excitation wavelengths.
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined using a comparative method with a well-characterized fluorescence standard. This involves comparing the integrated fluorescence intensity and the absorbance of the sample to that of the standard.
Conclusion
This compound is a vital intermediate in riboflavin biosynthesis with interesting spectroscopic properties. This guide has summarized its key chemical and physical characteristics based on available literature. While a significant amount of information exists, particularly regarding its role in biological pathways and its spectroscopic behavior, there remain gaps in the publicly available experimental data for certain fundamental properties such as its melting point and a definitive fluorescence quantum yield. Further experimental investigation is warranted to fully characterize this important molecule.
References
- 1. [PDF] Biosynthesis of vitamin b2 (riboflavin). | Semantic Scholar [semanticscholar.org]
- 2. This compound | C13H18N4O6 | CID 168989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6,7-dimethyl-8-(1-D-ribityl)lumazine(1-) | C13H17N4O6- | CID 46931117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biosynthesis of riboflavin: this compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Riboflavin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Purification of riboflavin synthase by affinity chromatography using 7-oxolumazines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
The Catalytic Keystone of Riboflavin Synthesis: A Technical Guide to Lumazine Synthase in the Formation of 6,7-Dimethyl-8-ribityllumazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dimethyl-8-ribityllumazine is a pivotal intermediate in the biosynthesis of riboflavin (B1680620) (Vitamin B2), a precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). The formation of this lumazine (B192210) derivative is catalyzed by the enzyme lumazine synthase (EC 2.5.1.78), a fascinating enzyme with diverse quaternary structures and a catalytic mechanism that presents a compelling target for antimicrobial drug development. This technical guide provides an in-depth exploration of the role of lumazine synthase in the synthesis of this compound, detailing its enzymatic function, structural biology, and the experimental methodologies used for its characterization.
Introduction
Riboflavin is indispensable for a multitude of cellular processes, including redox reactions vital for energy metabolism.[1] While animals obtain this vitamin from their diet, most bacteria, fungi, and plants synthesize it de novo, making the riboflavin biosynthesis pathway an attractive target for the development of novel antimicrobial agents.[2] Lumazine synthase catalyzes the penultimate step in this pathway: the condensation of 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate to form this compound.[3]
The enzyme exhibits remarkable structural diversity across different species, assembling into pentamers, decamers, or icosahedral capsids composed of 60 identical subunits.[3][4] In some bacteria, such as Bacillus subtilis, this icosahedral capsid encapsulates the subsequent enzyme in the pathway, riboflavin synthase, creating a highly efficient substrate-channeling nanocompartment.[5] This unique structural feature, along with its essential catalytic role, has positioned lumazine synthase as a subject of intense research, not only for its potential as a drug target but also for its applications in nanotechnology and vaccine development.[4][6]
The Enzymatic Reaction: Formation of this compound
Lumazine synthase catalyzes a complex condensation reaction between a pyrimidine (B1678525) derivative and a four-carbon sugar phosphate (B84403).
Reaction:
5-amino-6-(D-ribitylamino)uracil + 3,4-dihydroxy-2-butanone 4-phosphate ⇌ this compound + Phosphate + 2 H₂O[3]
The reaction mechanism is thought to proceed through several key steps, including the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent elimination of phosphate and water.[7] The active site is located at the interface between adjacent subunits in the oligomeric structure.[8] Several highly conserved amino acid residues, including Phe22, His88, Arg127, and Lys135 (numbering based on Aquifex aeolicus lumazine synthase), are crucial for substrate binding and catalysis.[7]
Data Presentation: Kinetic Parameters of Lumazine Synthase
The catalytic efficiency of lumazine synthase varies among different species. The following table summarizes key kinetic parameters for the enzyme from several organisms.
| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Escherichia coli | 5-amino-6-ribitylamino-uracil | - | 0.024 | - | [9] |
| 3,4-dihydroxy-2-butanone 4-phosphate | - | ||||
| Magnaporthe grisea | 5-amino-6-ribitylamino-uracil | - | 0.052 | - | [9] |
| 3,4-dihydroxy-2-butanone 4-phosphate | - | ||||
| Spinacia oleracea (Spinach) | 5-amino-6-ribitylamino-uracil | - | 0.023 | - | [9] |
| 3,4-dihydroxy-2-butanone 4-phosphate | - | ||||
| Bacillus subtilis | 5-amino-6-ribitylamino-uracil | 5 | - | - | [7] |
| 3,4-dihydroxy-2-butanone 4-phosphate | 130 | - | - | [7] | |
| Schizosaccharomyces pombe | 5-amino-6-ribitylamino-uracil | 5 | 0.06 | 12000 | |
| 3,4-dihydroxy-2-butanone 4-phosphate | 67 | 0.06 | 895 |
Note: Kinetic data for lumazine synthase is not always available for both substrates from the same study. The turnover number (kcat) is often reported per active site.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and characterization of lumazine synthase.
Recombinant Expression and Purification of Lumazine Synthase
This protocol is adapted for the expression of recombinant lumazine synthase in Escherichia coli.
-
Gene Cloning and Expression Vector: The gene encoding lumazine synthase is amplified by PCR and cloned into a suitable expression vector, such as pET32a(+), which often includes a purification tag (e.g., His-tag).[10]
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).[10]
-
Culture Growth: A starter culture is grown overnight in Luria-Bertani (LB) medium containing the appropriate antibiotic. This is then used to inoculate a larger volume of Terrific Broth (TB) or LB medium.[11] The culture is incubated at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[11]
-
Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[10][11] The culture is then incubated at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization.
-
Purification:
-
Affinity Chromatography: If a His-tag is used, the clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins. The recombinant lumazine synthase is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: For further purification and to isolate the desired oligomeric state (e.g., the icosahedral capsid), the eluted fractions are concentrated and subjected to size-exclusion chromatography using a column such as a Superdex 200. The protein is eluted in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
-
Purity Analysis: The purity of the protein is assessed by SDS-PAGE, which should show a single band at the expected molecular weight of the lumazine synthase monomer (approximately 16-17 kDa).[10]
Lumazine Synthase Activity Assay
This spectrophotometric assay measures the formation of this compound.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.
-
Substrate 1: 5-amino-6-(D-ribitylamino)uracil solution.
-
Substrate 2: 3,4-dihydroxy-2-butanone 4-phosphate solution.
-
Purified lumazine synthase.
-
-
Procedure:
-
The reaction is typically performed in a 96-well plate or a quartz cuvette.
-
To each well or cuvette, add the assay buffer, substrate 1, and substrate 2 to the desired final concentrations.
-
Initiate the reaction by adding a known amount of purified lumazine synthase.
-
Monitor the increase in absorbance at 408 nm, which corresponds to the formation of this compound.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
The concentration of the product is calculated using its molar extinction coefficient.
-
Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Crystallization of Lumazine Synthase
This protocol is a general guideline for the crystallization of lumazine synthase, which may require optimization for specific constructs.
-
Protein Preparation: Purified lumazine synthase should be concentrated to 5-10 mg/mL in a low-salt buffer. The protein solution should be filtered through a 0.22 µm filter to remove any aggregates.
-
Crystallization Method: The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Hanging Drop: A small drop (1-2 µL) of the protein solution is mixed with an equal volume of the reservoir solution on a siliconized coverslip. The coverslip is then inverted and sealed over the well of a crystallization plate containing the reservoir solution.
-
Sitting Drop: A small drop of the protein-reservoir solution mixture is placed on a post within the well of a crystallization plate, which is then sealed.
-
-
Crystallization Conditions:
-
A common crystallization condition for Bacillus subtilis lumazine synthase involves a reservoir solution of 1.25-1.5 M sodium/potassium phosphate at pH 8.7.[5]
-
For other lumazine synthases, screening of various crystallization kits is recommended to identify initial crystallization hits. These conditions can then be optimized by varying the precipitant concentration, pH, and temperature.
-
-
Crystal Harvesting and Cryo-protection: Once crystals of suitable size have grown, they are carefully harvested using a small loop and flash-cooled in liquid nitrogen for X-ray diffraction analysis. Often, a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) is added to the reservoir solution before freezing to prevent ice crystal formation.
Visualizations
Riboflavin Biosynthesis Pathway
The following diagram illustrates the final steps of the riboflavin biosynthesis pathway, highlighting the central role of lumazine synthase.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme Encapsulation in an Engineered Lumazine Synthase Protein Cage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and kinetic properties of lumazine synthase isoenzymes in the order Rhizobiales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Second career of a biosynthetic enzyme: Lumazine synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. genscript.com [genscript.com]
- 7. A structure-based model of the reaction catalyzed by lumazine synthase from Aquifex aeolicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of potent antimycobacterial agents targeting lumazine synthase (RibH) of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production of Brucella lumazine Synthase Recombinant Protein to Design a Subunit Vaccine against Undulant Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of lumazine synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization of 6,7-Dimethyl-8-ribityllumazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural characterization of 6,7-Dimethyl-8-ribityllumazine, a key intermediate in the biosynthesis of riboflavin (B1680620) (Vitamin B2). The document outlines its physicochemical properties, spectroscopic data, and its role in biological pathways, offering valuable information for researchers in drug development and related scientific fields.
Physicochemical Properties
This compound, with the chemical formula C13H18N4O6 and a molar mass of 326.31 g/mol , is a pteridine (B1203161) derivative that plays a crucial role as a precursor to riboflavin.[1][2] Its structure features a lumazine (B192210) core substituted with two methyl groups and a ribityl side chain.
| Property | Value | Source |
| IUPAC Name | 6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione | [1] |
| Molecular Formula | C13H18N4O6 | [1][2] |
| Molar Mass | 326.31 g/mol | [1] |
| Physical Description | Solid | [1] |
| LogP | -3.145 | [1] |
| pKa | 8.3 | [1] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and quantification of this compound.
UV-Visible and Fluorescence Spectroscopy
This compound exhibits characteristic absorption and emission spectra that are sensitive to its environment.
| Parameter | Wavelength (nm) | Conditions | Source |
| Absorption Maximum (λmax) | ~407 | Aqueous Buffer | [3] |
| Emission Maximum (λem) | ~490 | Aqueous Buffer | [4][5] |
| Molar Absorptivity (ε) | 10,300 M⁻¹cm⁻¹ | pH 7.0 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Specific chemical shift and coupling constant data for this compound are not available in the reviewed literature.
Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the elemental composition of this compound. While detailed fragmentation patterns are not extensively published, the technique is crucial for verifying the identity and purity of the compound.
| Ion | m/z (calculated) |
| [M+H]⁺ | 327.1299 |
| [M+Na]⁺ | 349.1118 |
Note: Experimentally observed fragmentation patterns for this compound are not detailed in the reviewed literature.
Biological Role and Signaling Pathway
This compound is the penultimate precursor in the biosynthesis of riboflavin.[6][7][8][9] This pathway is essential in many microorganisms but absent in humans, making the enzymes involved potential targets for antimicrobial drug development.
The formation of this compound is catalyzed by the enzyme this compound synthase, which condenses 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate.[6][10] Subsequently, riboflavin synthase catalyzes the dismutation of two molecules of this compound to form one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is recycled in the pathway.[7][9]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its study.
Chemical Synthesis and Purification
The chemical synthesis of this compound is a multi-step process. A generalized protocol involves:
-
Synthesis of the Pyrimidine (B1678525) Precursor: Preparation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione from appropriate starting materials.
-
Synthesis of the Butanone Precursor: Preparation of 3,4-dihydroxy-2-butanone 4-phosphate.
-
Condensation Reaction: Reaction of the pyrimidine and butanone precursors under controlled pH and temperature to form this compound.
-
Purification: The crude product is typically purified using chromatographic techniques such as affinity chromatography or high-performance liquid chromatography (HPLC).[11][12]
Spectroscopic Analysis
A general protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Data Acquisition: Acquire ¹H and ¹³C spectra. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are necessary.
A general protocol for mass spectrometric analysis includes:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid for ESI-MS).
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For fragmentation analysis, perform MS/MS experiments.
A general protocol for UV-Vis and fluorescence analysis is as follows:
-
Sample Preparation: Prepare a solution of known concentration in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Instrument Setup: Use a calibrated spectrophotometer and spectrofluorometer.
-
Data Acquisition: For UV-Vis, scan a range of wavelengths (e.g., 200-600 nm) to determine the absorption maxima. For fluorescence, excite the sample at its absorption maximum and record the emission spectrum.[3]
Conclusion
The structural characterization of this compound is essential for understanding its role in riboflavin biosynthesis and for its potential as a target for novel antimicrobial agents. This guide provides a comprehensive summary of its known properties and the methodologies used for its analysis. Further research to fully elucidate its NMR and mass spectral characteristics will provide deeper insights into its structure and reactivity.
References
- 1. This compound | C13H18N4O6 | CID 168989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nat.vu.nl [nat.vu.nl]
- 5. figshare.com [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. neutraceuticals.info [neutraceuticals.info]
- 8. [PDF] Biosynthesis of vitamin b2 (riboflavin). | Semantic Scholar [semanticscholar.org]
- 9. Riboflavin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Purification of riboflavin synthase by affinity chromatography using 7-oxolumazines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Biosynthesis of riboflavin: this compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
The Keystone of Vitamin B2 Synthesis: A Technical Guide to 6,7-Dimethyl-8-ribityllumazine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of 6,7-dimethyl-8-ribityllumazine as the direct precursor to vitamin B2 (riboflavin). Riboflavin (B1680620) is an essential vitamin, fundamental to a wide array of metabolic processes in the form of its coenzymes, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). Understanding the biosynthesis of riboflavin, with a particular focus on the formation and conversion of this compound, is paramount for the development of novel antimicrobial agents and for optimizing industrial riboflavin production. This whitepaper provides a comprehensive overview of the enzymatic reactions, quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
The Riboflavin Biosynthesis Pathway: A Two-Step Finale
The final stages of riboflavin biosynthesis center around the formation and subsequent transformation of this compound. This process is governed by two key enzymes: lumazine (B192210) synthase and riboflavin synthase.
The biosynthesis of one molecule of riboflavin requires one molecule of GTP and two molecules of ribulose 5-phosphate as the initial substrates.[1][2] The pathway involves a series of enzymatic reactions that ultimately lead to the formation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. This pyrimidine (B1678525) derivative then serves as a substrate for lumazine synthase.
1.1. Formation of this compound by Lumazine Synthase
Lumazine synthase catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate, which is derived from ribulose 5-phosphate.[1][2] This reaction yields this compound. The reaction can also proceed non-enzymatically under physiological conditions, although at a much slower rate.
1.2. Conversion to Riboflavin by Riboflavin Synthase
Riboflavin synthase catalyzes the final and mechanistically unique step in riboflavin biosynthesis. It facilitates a dismutation reaction involving two molecules of this compound. In this reaction, a four-carbon unit is transferred from one molecule of the substrate to the other. This results in the formation of one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.[3] The latter is then recycled back into the pathway for the synthesis of another molecule of this compound.[1]
Quantitative Data
The following tables summarize the kinetic parameters for lumazine synthase and riboflavin synthase from various organisms. This data is crucial for comparative analysis and for understanding the efficiency of these enzymes in different biological systems.
Table 1: Kinetic Parameters of Lumazine Synthase
| Organism | Substrate | Km (µM) | Vmax (nmol·mg-1·h-1) | Reference |
| Schizosaccharomyces pombe | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 | 13,000 | [4] |
| Schizosaccharomyces pombe | 3,4-dihydroxy-2-butanone 4-phosphate | 67 | 13,000 | [4] |
| Bacillus subtilis | 5-amino-6-ribitylamino-2,4-(1H,3H)-pyrimidinedione | 5 | Not Reported | [5] |
| Bacillus subtilis | (3S)-3,4-dihydroxy-2-butanone 4-phosphate | 130 | Not Reported | [5] |
Table 2: Kinetic and Inhibition Constants of Riboflavin Synthase
| Organism | Substrate/Inhibitor | Km (µM) | Vmax (s-1) | Ki (µM) | Kd (µM) | Reference |
| Escherichia coli | This compound | Not Reported | Not Reported | - | - | [6] |
| Brucella abortus | This compound | 5 | Not Reported | - | - | [7] |
| Arabidopsis thaliana | This compound | Not Reported | 0.027 | - | 1.1 (for Riboflavin) | [6] |
| General | 9-D-ribityl-1,3,7-trihydropurine-2,6,8-trione | - | - | 0.61 | - | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of riboflavin from this compound.
3.1. Lumazine Synthase Assay
This protocol is adapted from the steady-state kinetic analysis of Schizosaccharomyces pombe lumazine synthase.[4]
Materials:
-
Purified lumazine synthase
-
5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione
-
3,4-dihydroxy-2-butanone 4-phosphate
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), a known concentration of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, and varying concentrations of 3,4-dihydroxy-2-butanone 4-phosphate.
-
Pre-incubate the reaction mixture at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of purified lumazine synthase.
-
Monitor the formation of this compound by measuring the increase in absorbance at 408 nm (the absorbance maximum of the product).
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
Repeat the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration to determine the Km and Vmax values for each substrate.
-
Analyze the data using Michaelis-Menten kinetics, for example, by creating a Lineweaver-Burk plot.
3.2. Riboflavin Synthase Assay
This protocol is based on the principles of monitoring the conversion of this compound to riboflavin.
Materials:
-
Purified riboflavin synthase
-
This compound
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Spectrofluorometer or HPLC with a fluorescence detector
Procedure using a Spectrofluorometer:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0) and a known concentration of this compound.
-
Pre-incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified riboflavin synthase.
-
Monitor the formation of riboflavin by measuring the increase in fluorescence emission at 525 nm with an excitation wavelength of 445 nm.
-
Calculate the initial reaction velocity from the initial linear rate of fluorescence increase.
-
Determine kinetic parameters by varying the concentration of this compound.
3.3. Purification of this compound
This compound can be produced enzymatically and purified for use as a substrate.
Materials:
-
Cell extracts from a microorganism overexpressing lumazine synthase (e.g., a recombinant E. coli strain).
-
5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione
-
NADPH
-
Dialysis tubing
-
Anion-exchange chromatography column (e.g., DEAE-cellulose)
-
HPLC system for purification and analysis
Procedure:
-
Incubate dialyzed cell extracts of a suitable mutant strain (e.g., one lacking riboflavin synthase) with 2,5-diamino-6-hydroxy-4-ribosylaminopyrimidine-5'-phosphate, NADPH, and ribose-5-phosphate to produce this compound.[8]
-
Terminate the reaction and remove cell debris by centrifugation.
-
Subject the supernatant to anion-exchange chromatography to partially purify the lumazine.
-
Further purify this compound using preparative reverse-phase HPLC.
-
Monitor the fractions for the presence of the desired product by analytical HPLC and UV-Vis spectrophotometry (absorbance maximum around 408 nm).
-
Pool the pure fractions and lyophilize to obtain the purified compound.
3.4. HPLC Analysis of Riboflavin and this compound
This protocol provides a general framework for the simultaneous analysis of riboflavin and its precursor.
Materials:
-
HPLC system with a fluorescence detector
-
Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.01 M Sodium phosphate buffer (pH 5.5)
-
Mobile Phase B: Methanol
-
Riboflavin and this compound standards
Procedure:
-
Set up the HPLC system with a C18 column thermostatted at 40°C.
-
Prepare a mobile phase gradient. For example, an isocratic elution with a mixture of Mobile Phase A and B (e.g., 65:35 v/v) can be used.[9] The exact conditions may need to be optimized based on the specific column and compounds.
-
Set the fluorescence detector to an excitation wavelength of 445 nm and an emission wavelength of 530 nm for riboflavin detection.[9] For this compound, a UV detector set at 408 nm can be used in series, or a fluorescence detector with appropriate wavelength settings if it is fluorescent.
-
Inject a known volume of the sample (e.g., 20 µL) into the HPLC system.
-
Identify and quantify the compounds by comparing their retention times and peak areas to those of the standards.
Visualizing the Pathway and Mechanisms
The following diagrams, created using the DOT language for Graphviz, illustrate the key relationships and workflows in the biosynthesis of riboflavin from this compound.
Caption: Overall riboflavin biosynthesis pathway.
Caption: Lumazine synthase experimental workflow.
Caption: Riboflavin synthase reaction mechanism.
Conclusion
This compound stands as a pivotal intermediate in the biosynthesis of vitamin B2. The enzymes responsible for its synthesis and conversion, lumazine synthase and riboflavin synthase, represent attractive targets for the development of novel antimicrobial drugs, as this pathway is absent in humans. The detailed quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in this field. Further investigation into the structure and mechanism of these enzymes will undoubtedly pave the way for new therapeutic strategies and advancements in biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. Riboflavin - Wikipedia [en.wikipedia.org]
- 3. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 4. Biosynthesis of riboflavin: this compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lumazine synthase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystallographic and kinetic study of riboflavin synthase from Brucella abortus, a chemotherapeutic target with an enhanced intrinsic flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of lumazine synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of 6,7-Dimethyl-8-ribityllumazine in Microbial Riboflavin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of 6,7-dimethyl-8-ribityllumazine in the metabolic pathways of bacteria and yeast. As the direct precursor to riboflavin (B1680620) (vitamin B2), this lumazine (B192210) derivative is central to the biosynthesis of essential flavin coenzymes, FMN and FAD, which are indispensable for a vast array of cellular redox reactions. Understanding the synthesis and conversion of this compound is critical for research in microbiology, enzymology, and the development of novel antimicrobial agents targeting this essential pathway, which is absent in humans.[1][2][3]
This compound in the Riboflavin Biosynthesis Pathway
In most bacteria, fungi, and plants, the biosynthesis of riboflavin follows a conserved pathway.[3][4] this compound stands as the penultimate intermediate in this pathway.[5][6] Its formation and subsequent conversion are catalyzed by two key enzymes: this compound synthase (lumazine synthase) and riboflavin synthase.
The pathway begins with one molecule of guanosine (B1672433) triphosphate (GTP) and two molecules of ribulose 5-phosphate.[6] Through a series of enzymatic reactions, these precursors are converted to 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate.[6] Lumazine synthase then catalyzes the condensation of these two molecules to form this compound.[7][8] In the final step, riboflavin synthase facilitates an unusual dismutation reaction between two molecules of this compound to produce one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is then recycled back into the pathway.[2][3]
Key Enzymes in this compound Metabolism
This compound Synthase (Lumazine Synthase)
Lumazine synthase (LS), with the systematic name 5-amino-6-(D-ribitylamino)uracil butanedionetransferase, catalyzes the formation of this compound.[7] This enzyme is found in a variety of quaternary structures depending on the species, including pentamers, decamers (dimers of pentamers), and icosahedral 60-mers.[5] In some bacteria, the icosahedral capsid of lumazine synthase encapsulates the riboflavin synthase enzyme.[7]
Riboflavin Synthase
Riboflavin synthase catalyzes the final, mechanistically unique step in riboflavin biosynthesis.[2] It facilitates the dismutation of two molecules of this compound, involving the transfer of a four-carbon unit from one substrate molecule to the other.[2] This reaction can also occur non-enzymatically in boiling aqueous solutions, though at a much slower rate.[2] Eubacterial, fungal, and plant riboflavin synthases typically exist as homotrimers, while the archaeal counterparts are homopentamers.[2]
Quantitative Data on Enzyme Kinetics
The following tables summarize key kinetic parameters for lumazine synthase and riboflavin synthase from various bacterial and yeast species. This data is essential for comparative enzymology and for the development of kinetic models of the riboflavin biosynthesis pathway.
Table 1: Kinetic Parameters of Lumazine Synthase
| Organism | Substrate | Km (µM) | Vmax or kcat | Reference |
| Schizosaccharomyces pombe | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 | 13,000 nmol·mg-1·h-1 | [9] |
| Schizosaccharomyces pombe | 3,4-dihydroxy-2-butanone 4-phosphate | 67 | 13,000 nmol·mg-1·h-1 | [9] |
| Bacillus subtilis | 3,4-dihydroxy-2-butanone 4-phosphate | - | - | [10] |
| Brucella abortus (RibH1) | - | - | - | [5] |
| Brucella abortus (RibH2) | - | - | - | [5] |
| Mesorhizobium loti (RibH1) | - | - | - | [5] |
| Mesorhizobium loti (RibH2) | - | - | - | [5] |
Table 2: Kinetic Parameters of Riboflavin Synthase
| Organism | Substrate | Km (µM) | Ki (µM) | Inhibitor | Reference |
| Escherichia coli | This compound | - | 0.61 | 9-D-ribityl-1,3,7-trihydropurine-2,6,8-trione | [2] |
| Brucella spp. | This compound | ~25 (from graph) | - | - | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound metabolism.
Heterologous Expression and Purification of Lumazine Synthase (Example: Schizosaccharomyces pombe LS in E. coli)
This protocol is adapted from procedures described for the expression of S. pombe proteins in E. coli.[12][13][14]
1. Gene Cloning and Vector Construction:
- Synthesize the cDNA sequence for S. pombe lumazine synthase with appropriate restriction sites.
- Ligate the gene into an expression vector (e.g., pET vector with an N-terminal His-tag).
- Transform the construct into a suitable E. coli cloning strain (e.g., DH5α) for plasmid propagation and verification.
2. Protein Expression:
- Transform the verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).
- Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression with 0.1-1 mM IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation.
- Apply the supernatant to a Ni-NTA affinity chromatography column.
- Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
- Elute the His-tagged lumazine synthase with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
- Analyze the purity of the eluted fractions by SDS-PAGE.
- For higher purity, perform size-exclusion chromatography.
// Nodes
start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
cloning [label="Gene Cloning into\nExpression Vector", fillcolor="#FFFFFF", fontcolor="#202124"];
transformation_expression [label="Transformation into\nE. coli Expression Strain", fillcolor="#FFFFFF", fontcolor="#202124"];
induction [label="Induction of\nProtein Expression (IPTG)", fillcolor="#FFFFFF", fontcolor="#202124"];
cell_harvest [label="Cell Harvesting\n(Centrifugation)", fillcolor="#FFFFFF", fontcolor="#202124"];
lysis [label="Cell Lysis\n(Sonication)", fillcolor="#FFFFFF", fontcolor="#202124"];
clarification [label="Clarification of Lysate\n(Centrifugation)", fillcolor="#FFFFFF", fontcolor="#202124"];
affinity_chrom [label="Ni-NTA Affinity\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];
wash [label="Wash", fillcolor="#FFFFFF", fontcolor="#202124"];
elution [label="Elution", fillcolor="#FFFFFF", fontcolor="#202124"];
sds_page [label="Purity Check\n(SDS-PAGE)", fillcolor="#FBBC05", fontcolor="#202124"];
sec [label="Size-Exclusion\nChromatography (Optional)", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="Pure Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> cloning;
cloning -> transformation_expression;
transformation_expression -> induction;
induction -> cell_harvest;
cell_harvest -> lysis;
lysis -> clarification;
clarification -> affinity_chrom;
affinity_chrom -> wash;
wash -> elution;
elution -> sds_page;
sds_page -> sec;
sec -> end;
sds_page -> end [style=dashed];
}
Lumazine Synthase Activity Assay (Spectrophotometric)
This assay is based on the change in absorbance upon the formation of this compound.
1. Reagents:
- Purified lumazine synthase.
- 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione solution.
- 3,4-dihydroxy-2-butanone 4-phosphate solution.
- Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).
2. Procedure:
- Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a known concentration of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.
- Initiate the reaction by adding a specific amount of purified lumazine synthase.
- Immediately start monitoring the increase in absorbance at a wavelength where this compound absorbs maximally (around 408 nm), while the substrates have minimal absorbance.
- The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
- Enzyme activity can be calculated using the molar extinction coefficient of this compound.
Riboflavin Synthase Activity Assay (HPLC-Based)
This assay measures the formation of riboflavin from this compound.[11]
1. Reagents:
- Purified riboflavin synthase.
- This compound solution.
- Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
- Reaction quenching solution (e.g., trichloroacetic acid).
- Riboflavin standard solutions for calibration.
2. Procedure:
- Set up reaction mixtures containing the assay buffer and various concentrations of this compound.
- Initiate the reactions by adding a known amount of purified riboflavin synthase.
- Incubate the reactions at a specific temperature (e.g., 37°C) for a defined period.
- Stop the reactions at different time points by adding the quenching solution.
- Centrifuge the quenched reactions to pellet the precipitated protein.
- Analyze the supernatant by reverse-phase HPLC with a fluorescence detector (excitation ~445 nm, emission ~530 nm) to quantify the amount of riboflavin produced.[15][16]
- Calculate the enzyme activity based on the rate of riboflavin formation.
Quantification of this compound and Other Flavins by LC-MS
This protocol outlines a general approach for the sensitive and specific quantification of flavins in microbial extracts.[17][18]
1. Sample Preparation (Cell Extraction):
- Harvest bacterial or yeast cells by centrifugation.
- Quench metabolic activity rapidly, for example, by using a cold solvent mixture.
- Extract the flavins from the cell pellet using an appropriate extraction solvent (e.g., methanol (B129727) or a buffer).
- Lyse the cells by sonication or bead beating on ice.
- Clarify the extract by centrifugation to remove cell debris.
- Filter the supernatant through a 0.22 µm filter before LC-MS analysis.
2. LC-MS Analysis:
- Use a reverse-phase C18 column for separation.
- Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., methanol or acetonitrile).
- Detect the eluting compounds using a mass spectrometer, often a triple quadrupole instrument for targeted quantification, in multiple reaction monitoring (MRM) mode.
- Develop a standard curve for this compound and other flavins of interest using pure standards to enable accurate quantification.
// Nodes
start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
cell_culture [label="Bacterial or Yeast Culture", fillcolor="#FFFFFF", fontcolor="#202124"];
harvesting [label="Cell Harvesting\n(Centrifugation)", fillcolor="#FFFFFF", fontcolor="#202124"];
quenching [label="Metabolic Quenching", fillcolor="#FFFFFF", fontcolor="#202124"];
extraction [label="Flavin Extraction\n(Solvent)", fillcolor="#FFFFFF", fontcolor="#202124"];
lysis [label="Cell Lysis", fillcolor="#FFFFFF", fontcolor="#202124"];
clarification [label="Clarification of Extract\n(Centrifugation)", fillcolor="#FFFFFF", fontcolor="#202124"];
filtration [label="Filtration (0.22 µm)", fillcolor="#FFFFFF", fontcolor="#202124"];
lcms [label="LC-MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
quantification [label="Data Analysis and\nQuantification", fillcolor="#FBBC05", fontcolor="#202124"];
end [label="Flavin Concentrations", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> cell_culture;
cell_culture -> harvesting;
harvesting -> quenching;
quenching -> extraction;
extraction -> lysis;
lysis -> clarification;
clarification -> filtration;
filtration -> lcms;
lcms -> quantification;
quantification -> end;
}
Conclusion and Future Directions
This compound is a cornerstone of riboflavin metabolism in a vast range of microorganisms. The enzymes responsible for its synthesis and conversion, lumazine synthase and riboflavin synthase, present compelling targets for the development of novel antimicrobial drugs due to their absence in humans. The methodologies outlined in this guide provide a robust framework for researchers to investigate this critical metabolic pathway. Future research will likely focus on high-throughput screening for inhibitors of these enzymes, detailed structural and mechanistic studies to guide rational drug design, and metabolic engineering of microorganisms for enhanced riboflavin production. A deeper understanding of the regulation of the riboflavin biosynthesis pathway will also be crucial for these advancements.
References
- 1. researchgate.net [researchgate.net]
- 2. Riboflavin synthase - Wikipedia [en.wikipedia.org]
- 3. Riboflavin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural and kinetic properties of lumazine synthase isoenzymes in the order Rhizobiales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Biosynthesis of vitamin b2 (riboflavin). | Semantic Scholar [semanticscholar.org]
- 7. helixchrom.com [helixchrom.com]
- 8. Biosynthesis of riboflavin. The reaction catalyzed by this compound synthase can proceed without enzymatic catalysis under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of riboflavin: this compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic modeling of riboflavin biosynthesis in Bacillus subtilis under production conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Production of heterologous proteins using the fission-yeast (Schizosaccharomyces pombe) expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using Schizosaccharomyces pombe as a host for expression and purification of eukaryotic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. glsciences.com [glsciences.com]
- 16. Rapid determination of vitamin B₂ (riboflavin) in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Quantification of Flavin Production by Bacteria [bio-protocol.org]
The Evolutionary Genesis of 6,7-Dimethyl-8-ribityllumazine Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dimethyl-8-ribityllumazine synthase (LS), a key enzyme in the riboflavin (B1680620) (vitamin B2) biosynthesis pathway, catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate to form this compound.[1][2] This enzyme is a critical target for antimicrobial drug development as the pathway is essential for most microorganisms and plants but absent in animals.[2][3] This technical guide delves into the evolutionary origins, structural diversity, catalytic mechanisms, and experimental protocols related to this pivotal enzyme, providing a comprehensive resource for researchers in the field.
Evolutionary Origins and Phylogenetic Relationships
Sequence comparisons of this compound synthases from archaea, bacteria, plants, and fungi reveal a diverse family of proteins.[1][4] This family includes archaeal lumazine (B192210) and riboflavin synthases, Type I lumazine synthases, and eubacterial Type II lumazine synthases.[1][4]
Key Evolutionary Points:
-
Paralogous Relationship with Riboflavin Synthase: In archaea, riboflavin synthase is a homopentamer and is paralogous to this compound synthase, indicating a shared evolutionary origin.[5] This is in contrast to the homotrimeric riboflavin synthases found in eubacteria, fungi, and plants, which have unrelated sequences.[5]
-
Type I and Type II Synthases: Pathogenic Brucella species, adapted to an intracellular lifestyle, possess two distinct genes for lumazine synthase, ribH1 and ribH2, located on different chromosomes.[1][6]
-
Icosahedral Architectures: In some bacteria, such as Bacillus subtilis, 60 subunits of lumazine synthase (the β subunits) form an icosahedral capsid.[7] This hollow sphere encapsulates a core of three riboflavin synthase α subunits, facilitating substrate channeling.[7]
Logical Relationship: Classification of Lumazine Synthases
Caption: Classification of this compound Synthase variants.
Structural and Functional Diversity
The quaternary structure of this compound synthase varies significantly across different species, ranging from pentamers and decamers to 60-subunit icosahedral capsids.[1] These structural variations can influence the enzyme's kinetic properties. The active sites are typically located at the interfaces between adjacent subunits within the oligomeric structures.[1]
Quantitative Data: Kinetic Parameters of Lumazine Synthases
| Enzyme Source | Type | Quaternary Structure | Substrate | Km (µM) | Vmax (nmol·mg-1·h-1) |
| Brucella abortus RibH1 | Type I | Pentamer | 3,4-dihydroxy-2-butanone 4-phosphate | - | 1080[1] |
| Brucella abortus RibH2 | Type II | Decamer | 3,4-dihydroxy-2-butanone 4-phosphate | High (unspecified)[1][6] | Low (unspecified)[1] |
| Bacillus subtilis | Icosahedral | 60-mer (β subunits) | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5[7] | 12,000[7] |
| Bacillus subtilis | Icosahedral | 60-mer (β subunits) | (3S)-3,4-dihydroxy-2-butanone 4-phosphate | 130[7] | 12,000[7] |
| Escherichia coli | - | - | 5-amino-6-(D-ribitylamino)uracil | 4.2[8] | 11,800[8] |
| Escherichia coli | - | - | 3,4-dihydroxy-2-butanone 4-phosphate | 62[8] | 11,800[8] |
| Schizosaccharomyces pombe | - | Pentamer | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5[9] | 13,000[9] |
| Schizosaccharomyces pombe | - | Pentamer | 3,4-dihydroxy-2-butanone 4-phosphate | 67[9] | 13,000[9] |
Catalytic Mechanism
The formation of this compound is a condensation reaction between 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate.[1][2][8] The proposed mechanism involves the formation of a Schiff base intermediate.[2] Interestingly, this reaction can also proceed non-enzymatically under physiological conditions, albeit at a much slower rate.[10][11]
Signaling Pathway: Riboflavin Biosynthesis
Caption: The final steps of the riboflavin biosynthesis pathway.
Experimental Protocols
Cloning and Expression of Brucella abortus RibH1
Objective: To produce recombinant Type I this compound synthase for characterization.
Methodology:
-
Gene Amplification: The ribH1 gene is amplified from B. abortus genomic DNA using specific primers.
-
Vector Ligation: The amplified PCR product is cloned into an appropriate expression vector (e.g., pNCO113).
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., XL1-Blue).
-
Expression: The transformed cells are grown in a suitable medium (e.g., TB medium) and protein expression is induced (e.g., with IPTG).
-
Cell Lysis and Purification: Cells are harvested, lysed, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA chromatography) followed by size-exclusion chromatography.
Enzyme Activity Assay
Objective: To determine the catalytic activity of this compound synthase.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing buffer (e.g., 100 mM potassium phosphate, pH 7.0), substrates (5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate), and the purified enzyme.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped at various time points by adding a quenching agent (e.g., NaOH).
-
Detection: The formation of this compound is monitored by its characteristic fluorescence or by HPLC analysis.
-
Calculation: The specific activity is calculated based on the rate of product formation per milligram of enzyme.
Experimental Workflow: Protein Purification
Caption: A typical workflow for the purification of recombinant lumazine synthase.
Inhibitors and Drug Development
The absence of the riboflavin biosynthesis pathway in humans makes its enzymes, including this compound synthase, attractive targets for the development of novel antimicrobial agents.[3][12] Several classes of inhibitors have been investigated, including:
-
Purine (B94841) Analogs: Replacement of the pyrimidinedione core with a purine has shown inhibitory activity against B. subtilis lumazine synthase.[12][13]
-
Phosphonate Analogs: These compounds have demonstrated inhibitory potency with Ki values in the range of 100–500 µM.[12][13]
-
Bis(6,7-dimethyl-8-D-ribityllumazines): These molecules, containing two lumazine moieties, are more potent inhibitors of lumazine synthase than riboflavin synthase.[12][13]
Virtual screening and molecular dynamics simulations are computational approaches being used to identify novel and potent inhibitors of this enzyme.[3]
Conclusion
This compound synthase is a fascinating enzyme with a rich evolutionary history and significant structural and functional diversity. Its essential role in the riboflavin biosynthesis pathway of many pathogens, coupled with its absence in humans, makes it a prime target for the development of new anti-infective therapies. A thorough understanding of its evolutionary origins, structure-function relationships, and catalytic mechanism is crucial for the rational design of effective inhibitors. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of this enzyme and harnessing its potential for therapeutic intervention.
References
- 1. Evolution of Vitamin B2 Biosynthesis: this compound Synthases of Brucella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Identification of potential riboflavin synthase inhibitors by virtual screening and molecular dynamics simulation studies - Journal of King Saud University - Science [jksus.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Riboflavin synthase - Wikipedia [en.wikipedia.org]
- 6. Evolution of vitamin B2 biosynthesis: this compound synthases of Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. uniprot.org [uniprot.org]
- 9. Biosynthesis of riboflavin: this compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biosynthesis of riboflavin. The reaction catalyzed by this compound synthase can proceed without enzymatic catalysis under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs [frontiersin.org]
6,7-Dimethyl-8-ribityllumazine: A Core Intermediate in Flavin Biosynthesis and a Target for Novel Antimicrobials
Abstract: Riboflavin (B1680620) (Vitamin B2) is the precursor to the essential redox cofactors flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are indispensable for a vast array of metabolic reactions. While humans and other vertebrates obtain riboflavin from their diet, most bacteria, fungi, and plants synthesize it de novo. This metabolic disparity makes the flavin biosynthesis pathway a compelling target for the development of novel antimicrobial agents. This technical guide provides an in-depth examination of 6,7-dimethyl-8-ribityllumazine, a pivotal intermediate in this pathway. We will explore the enzymatic reactions governing its formation and consumption, the regulatory mechanisms controlling the pathway, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals working in microbiology, biochemistry, and pharmacology.
The Flavin Biosynthesis Pathway
The synthesis of one molecule of riboflavin requires one molecule of guanosine (B1672433) triphosphate (GTP) and two molecules of ribulose 5-phosphate.[1][2] The pathway involves a series of enzymatic steps culminating in the formation of riboflavin. This compound stands as the penultimate precursor to riboflavin.[2]
The core of the pathway, centered around this compound, is catalyzed by two key enzymes: Lumazine (B192210) Synthase (LS) and Riboflavin Synthase (RS). Lumazine synthase catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ArP) with 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) to form this compound (DMRL).[3][4] Subsequently, riboflavin synthase catalyzes a unique dismutation reaction, converting two molecules of DMRL into one molecule of riboflavin and one molecule of ArP, which is then recycled back into the pathway.[3][5]
Key Enzymes
Lumazine Synthase (LS)
Lumazine synthase (EC 2.5.1.78) catalyzes the formation of this compound.[6] The enzyme exists in various oligomeric forms depending on the species, including pentamers, decamers, and icosahedral capsids composed of 60 identical subunits.[6][7] This icosahedral structure, resembling a viral capsid, has garnered interest for applications in nanotechnology and vaccine development as a stable scaffold for antigen presentation.[8] The active sites are located at the interfaces between adjacent subunits.[9]
Riboflavin Synthase (RS)
Riboflavin synthase (EC 2.5.1.9) is responsible for the final, mechanistically complex step in riboflavin biosynthesis.[10] It catalyzes the dismutation of two molecules of this compound.[11] In this unusual reaction, a four-carbon unit is transferred from one substrate molecule (the donor) to the other (the acceptor), which requires an antiparallel arrangement of the two identical molecules at the active site.[11] Eubacterial, fungal, and plant riboflavin synthases are typically homotrimers.[10]
Quantitative Data: Enzyme Inhibition
The enzymes of the flavin biosynthesis pathway, particularly lumazine synthase and riboflavin synthase, are significant targets for the development of novel antibiotics. Extensive research has been conducted to identify and characterize inhibitors of these enzymes. The following tables summarize key inhibition constants (Ki) and dissociation constants (Kd) for various compounds against these enzymes from different microbial sources.
Table 1: Inhibition and Dissociation Constants for Lumazine Synthase (LS) Inhibitors
| Enzyme Source | Inhibitor | Inhibition Type | K |
K |
Buffer Conditions | Reference(s) |
|---|---|---|---|---|---|---|
| Mycobacterium tuberculosis | (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (Compound 9) | - | 95 | - | - | [4] |
| Mycobacterium tuberculosis | (E)-5-Nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Compound 26) | - | 3.7 | - | - | [4] |
| Mycobacterium tuberculosis | Substituted purinetrione (Compound 13) | Competitive | 0.0047 | - | Tris (phosphate-free) | [12] |
| Mycobacterium tuberculosis | Alkyl phosphate (B84403) derivative (Compound 21) | - | 0.036 | - | - | [12] |
| Mycobacterium tuberculosis | Alkyl phosphate derivative (Compound 22) | - | 0.012 | - | - | [12] |
| Mycobacterium tuberculosis | A39 (novel compound) | - | - | 0.0023 | - | [13] |
| Mycobacterium tuberculosis | A52 (novel compound) | - | - | 0.048 | - | [13] |
| Bacillus subtilis | Phosphonate derivative (Compound 11) | Mixed | K |
- | - | [12] |
| Bacillus anthracis | JC33 (pyrimidine derivative) | Competitive | 10.1 | - | 100 mM Tris–HCl, 100 mM NaCl, 5 mM DTT | [9] |
| Bacillus anthracis | JC72 (pyrimidine derivative) | Competitive | 12.8 | - | 100 mM Tris–HCl, 100 mM NaCl, 5 mM DTT | [9] |
| Bacillus anthracis | TS23 (pyrimidine derivative) | Competitive | 20.3 | - | 100 mM Tris–HCl, 100 mM NaCl, 5 mM DTT | [9] |
| Schizosaccharomyces pombe | 1,3,6,8-Tetrahydroxy-2,7-naphthyridine (Compound 7) | Competitive | 350 | - | - | [14] |
| Schizosaccharomyces pombe | Tetraazaperylenehexaone (Compound 8) | Competitive | 66 | - | Tris buffer | [14] |
| Schizosaccharomyces pombe | Tetraazaperylenehexaone (Compound 8) | Competitive | 22 | - | Phosphate buffer |[14] |
Table 2: Inhibition Constants for Riboflavin Synthase (RS) Inhibitors
| Enzyme Source | Inhibitor | Inhibition Type | K |
Reference(s) |
|---|---|---|---|---|
| Escherichia coli | 9-D-ribityl-1,3,7-trihydropurine-2,6,8-trione | Competitive | 0.61 | [10] |
| Escherichia coli | Alkyl phosphate derivative (Compound 21) | Mixed | K |
[12] |
| Escherichia coli | Alkyl phosphate derivative (Compound 22) | Mixed | Ki=0.7, Kis=1.6 |[12] |
Regulation of Flavin Biosynthesis
In bacteria, the expression of genes involved in riboflavin biosynthesis is tightly regulated to maintain flavin homeostasis. The primary mechanism is a feedback-inhibition system mediated by a riboswitch.[15] A highly conserved RNA structure, known as the FMN riboswitch or RFN element, is located in the 5'-untranslated region (5'-UTR) of the mRNA transcript of the riboflavin operon.[16][17]
This riboswitch directly binds to FMN, the product of the pathway.[18] In the absence or at low concentrations of FMN, the riboswitch adopts a conformation (the "ON" state) that allows transcription of the operon to proceed. When FMN levels are high, FMN binds to the riboswitch aptamer, inducing a conformational change in the RNA structure (the "OFF" state). This new structure typically forms a transcriptional terminator hairpin, causing premature termination of transcription and thus preventing the synthesis of the biosynthetic enzymes.[18][19] In some bacteria, the mechanism involves sequestering the ribosome-binding site to inhibit translation initiation.[16]
References
- 1. Genetic Control of Biosynthesis and Transport of Riboflavin and Flavin Nucleotides and Construction of Robust Biotechnological Producers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Biotechnological Strategies of Riboflavin Biosynthesis in Microbes [engineering.org.cn]
- 4. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs [frontiersin.org]
- 6. Lumazine synthase - Wikipedia [en.wikipedia.org]
- 7. Structural and kinetic properties of lumazine synthase isoenzymes in the order Rhizobiales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of lumazine synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Riboflavin synthase - Wikipedia [en.wikipedia.org]
- 11. neutraceuticals.info [neutraceuticals.info]
- 12. Design, Synthesis, and Biochemical Evaluation of 1,5,6,7-Tetrahydro-6,7-dioxo-9-D-Ribitylaminolumazines Bearing Alkyl Phosphate Substituents as Inhibitors of Lumazine Synthase and Riboflavin Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of potent antimycobacterial agents targeting lumazine synthase (RibH) of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Riboswitch-mediated regulation of riboflavin biosynthesis genes in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of riboflavin biosynthesis and transport genes in bacteria by transcriptional and translational attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FMN riboswitch - Wikipedia [en.wikipedia.org]
- 18. pnas.org [pnas.org]
- 19. Coenzyme recognition and gene regulation by a flavin mononucleotide riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the chemical synthesis of 6,7-Dimethyl-8-ribityllumazine.
Application Note
Introduction
6,7-Dimethyl-8-ribityllumazine is a key intermediate in the biosynthesis of riboflavin (B1680620) (Vitamin B2).[1][2][3] It is the direct precursor to riboflavin, formed by the enzymatic condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate, a reaction catalyzed by lumazine (B192210) synthase.[1][4] This document outlines a detailed protocol for the chemical synthesis of this compound, intended for researchers in drug development and the life sciences. The described synthetic route provides a reliable method for obtaining this important compound for various research applications, including the study of riboflavin biosynthesis inhibitors and as a standard for analytical purposes.
Principle of the Method
The chemical synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). This is achieved through the reaction of D-ribose with an appropriate pyrimidine (B1678525) derivative, followed by reduction of a nitro or nitroso intermediate.
The second step is the condensation of 5-amino-6-D-ribitylaminouracil with a 1,2-dicarbonyl compound, such as diacetyl (2,3-butanedione), to form the pteridine (B1203161) ring system of this compound. This reaction can proceed non-enzymatically under controlled pH and temperature conditions.[5][6]
Experimental Protocols
Part 1: Synthesis of 5-Amino-6-D-ribitylaminouracil (5-A-RU)
This procedure is adapted from established methods for the synthesis of 5-A-RU and its derivatives.[7]
Materials:
-
D-Ribose
-
6-chloro-5-nitropyrimidine-2,4(1H,3H)-dione
-
Methanol
-
Sodium hydrosulfite
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of Ribitylamine: D-ribose is converted to ribitylamine via an intermediate oxime, which is then reduced. A detailed, literature-based procedure for this conversion should be followed.[7]
-
Reaction of Ribitylamine with 6-chloro-5-nitropyrimidine-2,4(1H,3H)-dione:
-
Dissolve ribitylamine in methanol.
-
Add 6-chloro-5-nitropyrimidine-2,4(1H,3H)-dione and triethylamine to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
The resulting intermediate is 5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)-pyrimidine-2,4(1H,3H)-dione.
-
-
Reduction to 5-Amino-6-D-ribitylaminouracil:
-
Dissolve the nitro-intermediate in water.
-
Add a few drops of 2N aqueous potassium hydroxide (B78521) (KOH).[7]
-
Add sodium hydrosulfite in portions until the yellow solution turns colorless and a white precipitate forms.[7] The reaction should be monitored by HPLC-MS until the starting material is consumed (approximately 1 hour).[7]
-
Purify the mixture using reverse-phase chromatography.
-
To the combined fractions containing the product, add 1N HCl to precipitate 5-amino-6-D-ribitylaminouracil hydrochloride.[7]
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Part 2: Synthesis of this compound
This part of the protocol is based on the non-enzymatic condensation of 5-A-RU with diacetyl.
Materials:
-
5-Amino-6-D-ribitylaminouracil hydrochloride (from Part 1)
-
Diacetyl (2,3-butanedione)
-
Phosphate (B84403) buffer (pH 7.75)
-
Nitrogen gas
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 5-Amino-6-D-ribitylaminouracil hydrochloride in phosphate buffer (pH 7.75).
-
Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to prevent oxidation.
-
Add a molar excess of diacetyl to the solution.
-
-
Condensation Reaction:
-
Heat the reaction mixture to 65°C under a nitrogen atmosphere.[5]
-
Maintain the temperature and stir the reaction for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the formation of the characteristic absorbance peaks of this compound.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
The product can be purified by reverse-phase high-performance liquid chromatography (HPLC).
-
Collect the fractions containing the desired product.
-
Lyophilize the collected fractions to obtain pure this compound as a solid.
-
Data Presentation
Table 1: Reaction Parameters for the Non-Enzymatic Synthesis of this compound
| Parameter | Value | Reference |
| pH | 7.75 | [5] |
| Temperature | 65 °C | [5] |
| Regioselectivity | 70% | [5] |
| Activation Energy (Ea) | 46.3 kJ/mol | [5][6] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Characteristic Data | Reference |
| UV-Vis Absorbance | Maxima at approximately 256 nm, 275 nm, and 408 nm in aqueous solution at neutral pH. | [2] |
| Molar Absorptivity | 10,300 M⁻¹cm⁻¹ at 408 nm | [3] |
| Mass Spectrometry | Expected m/z for [M+H]⁺: 327.1308 | |
| ¹H NMR | Chemical shifts corresponding to the ribityl chain and methyl groups on the pteridine ring. | [1] |
| ¹³C NMR | Chemical shifts corresponding to the carbons of the pteridine ring, methyl groups, and ribityl chain. | [8] |
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound.
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of riboflavin: this compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of riboflavin. Enzymatic formation of the xylene moiety from [14C]ribulose 5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of riboflavin. The reaction catalyzed by this compound synthase can proceed without enzymatic catalysis under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of 6,7-Dimethyl-8-ribityllumazine using High-Performance Liquid Chromatography (HPLC)
Introduction
6,7-Dimethyl-8-ribityllumazine (DMRL) is a key intermediate in the biosynthesis of riboflavin (B1680620) (Vitamin B2).[1][2][3] The accurate quantification of DMRL is crucial for studying the activity of enzymes in the riboflavin biosynthesis pathway, such as this compound synthase, and for monitoring the production of riboflavin in various biological systems.[2][4][5] High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of DMRL in complex mixtures. This application note provides a detailed protocol for the quantification of this compound using reversed-phase HPLC with UV detection.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of an aqueous buffer and an organic modifier allows for the separation based on the hydrophobicity of the analytes. Detection is achieved by monitoring the UV absorbance of DMRL at its maximum wavelength, which is approximately 408 nm.[6] Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of DMRL.
Experimental Protocols
1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase). This solution should be stored in an amber vial at -20°C to prevent degradation.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions should be prepared fresh daily.
2. Sample Preparation (Illustrative for Bacterial Cell Lysate)
-
Harvest bacterial cells expressing the enzymes of the riboflavin biosynthesis pathway by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Lyse the cells using sonication or a French press.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter before HPLC analysis.
3. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm particle size or equivalent).[7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient can be optimized for the best separation. An example gradient is as follows:
-
0-2 min: 5% B
-
2-10 min: 5% to 30% B
-
10-12 min: 30% to 95% B
-
12-14 min: 95% B
-
14-15 min: 95% to 5% B
-
15-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 408 nm.
4. Calibration and Quantification
-
Inject the prepared working standard solutions into the HPLC system.
-
Record the retention time and peak area for each standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Inject the prepared samples into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.
-
Calculate the concentration of DMRL in the sample using the peak area and the equation from the calibration curve.
Data Presentation
Table 1: Chromatographic Parameters and Performance
| Parameter | Value |
| Retention Time (RT) | ~7.33 min (Predicted)[7] |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
Table 2: Molar Extinction Coefficient of this compound
| Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Reference |
| 408 | ~12,100 | [6] |
| 410 | ~10,800 | [8] |
Mandatory Visualizations
Riboflavin Biosynthesis Pathway
Caption: Riboflavin biosynthesis pathway highlighting the formation of this compound.
HPLC Experimental Workflow
Caption: General workflow for the HPLC quantification of this compound.
References
- 1. Riboflavin - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of vitamin b2 (riboflavin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: Showing metabocard for 6,7-Dimethyl-8-(1-D-ribityl)lumazine (HMDB0003826) [hmdb.ca]
- 8. researchgate.net [researchgate.net]
Standard operating procedure for a 6,7-Dimethyl-8-ribityllumazine synthase assay.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
6,7-Dimethyl-8-ribityllumazine synthase (LS), also known as lumazine (B192210) synthase, is a key enzyme in the biosynthesis of riboflavin (B1680620) (vitamin B2) in plants, fungi, and many microorganisms.[1][2] It catalyzes the penultimate step, the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to form this compound.[1][3][4] Due to its absence in animals, LS is a potential target for the development of antimicrobial agents. This document provides a detailed standard operating procedure for performing an in vitro assay to determine the activity of this compound synthase.
Principle of the Assay
The enzymatic activity of this compound synthase is determined by monitoring the formation of the product, this compound. The reaction can be followed spectrophotometrically, as the formation of the lumazine product results in a change in absorbance. The assay measures the initial rate of the reaction under defined conditions of pH, temperature, and substrate concentrations.
Signaling Pathway and Experimental Workflow
The biosynthesis of riboflavin involves several enzymatic steps. The reaction catalyzed by lumazine synthase is a crucial part of this pathway.
Caption: Simplified pathway of riboflavin biosynthesis highlighting the reaction catalyzed by this compound synthase.
The general workflow for the lumazine synthase assay is as follows:
Caption: General experimental workflow for the this compound synthase assay.
Materials and Reagents
-
Enzyme: Purified this compound synthase.
-
Substrates:
-
Buffer: Potassium phosphate (B84403) buffer (pH 6.5-8.0, optimal is typically around 7.0).[3]
-
Equipment:
-
UV-Vis spectrophotometer with temperature control
-
Cuvettes (quartz or UV-transparent disposable)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Water bath or incubator
-
Experimental Protocol
Preparation of Reagents
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0). The final concentration will depend on the specific activity of the enzyme preparation.
-
Substrate Solutions:
-
Prepare a stock solution of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione in the assay buffer.
-
Prepare a stock solution of (3S)-3,4-dihydroxy-2-butanone 4-phosphate in the assay buffer.
-
The exact concentrations should be determined based on the Km values to ensure substrate saturation if determining Vmax.
-
Assay Procedure
-
Reaction Mixture Preparation: In a microcentrifuge tube or directly in a cuvette, prepare the reaction mixture containing the assay buffer and the substrates. A typical reaction volume is 1 mL.
-
Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.
-
Reaction Initiation: Initiate the reaction by adding a small volume of the enzyme solution to the pre-incubated reaction mixture. Mix gently by inverting the cuvette or by pipetting.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a specific wavelength over time. The formation of this compound can be monitored, though the specific wavelength may need to be determined empirically based on the spectral properties of the substrates and product.
-
Data Collection: Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear (typically 5-10 minutes).
Data Analysis
-
Calculate the change in absorbance per unit time (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Calculate the reaction rate using the Beer-Lambert law: Rate (µmol/min) = (ΔA/min) / (ε * l) * V Where:
-
ε is the molar extinction coefficient of the product at the measured wavelength (M-1cm-1).
-
l is the path length of the cuvette (usually 1 cm).
-
V is the total reaction volume (in L).
-
-
Calculate the specific activity of the enzyme: Specific Activity (µmol/min/mg) = Rate (µmol/min) / amount of enzyme (mg)
Quantitative Data Summary
The following tables summarize typical kinetic parameters for this compound synthase from different organisms. These values can serve as a reference for experimental design.
Table 1: Kinetic Parameters for this compound Synthase
| Organism | Substrate | Km (µM) | Vmax (nmol mg-1 h-1) |
| Bacillus subtilis | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5[5][6] | ~12,000[5][6] |
| (3S)-3,4-dihydroxy-2-butanone 4-phosphate | 130[5][6] | ||
| Schizosaccharomyces pombe | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5[7] | 13,000[7] |
| 3,4-dihydroxy-2-butanone 4-phosphate | 67[7] |
Table 2: Substrate Specificity
| Substrate Analogue | Activity |
| (3R)-3,4-dihydroxy-2-butanone 4-phosphate | ~6-fold lower than (3S)-enantiomer[5][6] |
| Diacetyl | No activity[5][6] |
| 3,4-dihydroxy-2-butanone 3-phosphate | No activity[3][5][6] |
| Unphosphorylated 3,4-dihydroxy-2-butanone | No activity[3] |
Troubleshooting
-
No or low activity:
-
Check the integrity and concentration of the enzyme.
-
Verify the concentration and purity of the substrates.
-
Ensure the assay buffer is at the correct pH.
-
Confirm the reaction temperature is optimal.
-
-
Non-linear reaction rate:
-
Substrate depletion may be occurring; use a lower enzyme concentration or higher substrate concentrations.
-
Product inhibition might be a factor.
-
The enzyme may be unstable under the assay conditions.
-
Safety Precautions
Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle all chemicals with care and dispose of waste according to institutional guidelines.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Lumazine synthase - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Biosynthesis of riboflavin. Studies on the reaction mechanism of this compound synthase. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Biosynthesis of riboflavin: this compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6,7-Dimethyl-8-ribityllumazine as a potential biomarker.
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethyl-8-ribityllumazine is a key intermediate in the biosynthesis of riboflavin (B1680620) (Vitamin B2).[1][2] This pathway is essential for most bacteria, fungi, and plants, but is absent in animals, making its components potential targets for antimicrobial agents and biomarkers for infectious diseases.[3] Furthermore, alterations in cellular metabolism, including vitamin pathways, are a hallmark of cancer, suggesting that intermediates like this compound could serve as biomarkers for neoplastic conditions.[4][5] This document provides detailed application notes and protocols for the investigation of this compound as a potential biomarker in various pathological conditions.
Riboflavin Biosynthesis Pathway
The biosynthesis of riboflavin from guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate involves several enzymatic steps, with this compound synthase catalyzing the formation of this compound from 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate.[6][7] Subsequently, riboflavin synthase catalyzes the dismutation of two molecules of this compound to form one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is recycled in the pathway.[2][8]
Caption: Simplified schematic of the Riboflavin Biosynthesis Pathway.
Application 1: Biomarker for Infectious Diseases (Brucellosis)
Background: Brucella species, the causative agents of brucellosis, possess the riboflavin biosynthesis pathway. The enzyme this compound synthase from Brucella (BLS) has been identified as a major immunogenic protein.[1][3] Antibodies against BLS are found to be a reliable serological marker for active brucellosis in both humans and animals.[9][10] While direct measurement of this compound is a potential area of investigation, the current established biomarker is the antibody response to the synthase enzyme.
Quantitative Data:
| Biomarker | Disease | Sample Type | Method | Finding | Reference |
| Antibodies against Brucella lumazine synthase | Human Brucellosis | Serum | ELISA | Significantly higher antibody titers in patients with active brucellosis compared to healthy controls. | [9][10] |
| Antibodies against Brucella lumazine synthase | Canine Brucellosis | Serum | ELISA | Detection of IgG antibodies against an 18 kDa cytoplasmic protein (lumazine synthase) of Brucella spp. for diagnosis. | [10] |
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-BLS Antibodies
This protocol is a general guideline for the detection of antibodies against Brucella lumazine synthase. Optimization of concentrations and incubation times is recommended for specific applications.
Materials:
-
Recombinant Brucella lumazine synthase (rBLS)
-
ELISA plates (96-well)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA or non-fat dry milk)
-
Serum samples (patient and control)
-
Secondary antibody conjugated to HRP (e.g., anti-human IgG-HRP)
-
TMB substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute rBLS to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Dilute serum samples in Blocking Buffer (e.g., 1:100). Add 100 µL of diluted serum to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2, followed by a final wash with PBS.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Caption: Workflow for ELISA detection of anti-BLS antibodies.
Application 2: Potential Biomarker in Cancer
Background: Cancer cells exhibit altered metabolic phenotypes, often with increased demand for certain nutrients, including vitamins.[4] Studies have shown that riboflavin transporters are overexpressed in various cancer types, suggesting an increased uptake and metabolism of riboflavin.[11] This metabolic shift could lead to altered levels of riboflavin biosynthesis intermediates, including this compound, in the tumor microenvironment or in circulation. While direct measurement of this compound in cancer patients is still an emerging area of research, the deregulation of the riboflavin pathway presents a strong rationale for its investigation as a biomarker. A recent study identified riboflavin metabolism as a potential therapeutic target in pancreatic cancer.[12]
Potential Applications:
-
Early Detection: Elevated levels of this compound in biofluids could indicate the presence of a tumor.
-
Prognosis: The concentration of the biomarker may correlate with tumor burden or aggressiveness.
-
Treatment Monitoring: Changes in biomarker levels could reflect the response to therapy.
Experimental Protocol: Quantification of this compound in Biological Fluids by LC-MS/MS
This protocol provides a general framework for the analysis of this compound. Method validation and optimization are crucial for clinical applications.
Materials:
-
Biological samples (serum, plasma, urine)
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode)
-
LC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
Sample Preparation (Protein Precipitation & SPE): a. To 100 µL of serum or plasma, add 10 µL of internal standard solution. b. Add 300 µL of cold ACN to precipitate proteins. Vortex and centrifuge at high speed for 10 minutes. c. Transfer the supernatant to a new tube. d. Condition an SPE cartridge with MeOH followed by water. e. Load the supernatant onto the SPE cartridge. f. Wash the cartridge with a low percentage of organic solvent in water. g. Elute the analyte with a higher percentage of organic solvent (e.g., ACN or MeOH) containing a small amount of FA. h. Evaporate the eluate to dryness under a stream of nitrogen. i. Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis: a. Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% FA.
- Mobile Phase B: ACN with 0.1% FA.
- Gradient: A suitable gradient from low to high percentage of mobile phase B to achieve separation.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 µL. b. Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusion of pure standards.
Caption: General workflow for LC-MS/MS analysis.
Application 3: Modulator of MAIT Cell Activation
Background: Mucosal-associated invariant T (MAIT) cells are a subset of innate-like T cells that recognize microbial-derived vitamin B metabolites, including derivatives of this compound, presented by the MHC class I-related molecule, MR1.[13][14][15] The activation of MAIT cells plays a role in the immune response to various pathogens. Therefore, this compound and its derivatives could serve as biomarkers of microbial activity and MAIT cell engagement in infectious and inflammatory diseases.
Signaling Pathway: MAIT Cell Activation
Microbial-derived riboflavin intermediates, including derivatives of this compound, are presented by MR1 on antigen-presenting cells (APCs). This complex is recognized by the MAIT cell receptor (TCR), leading to MAIT cell activation, cytokine production, and cytotoxic activity.
Caption: MAIT cell activation by microbial riboflavin intermediates.
Conclusion
This compound and its related synthase offer promising avenues for biomarker development in infectious diseases and cancer. The established use of anti-BLS antibodies for brucellosis diagnosis provides a solid foundation. The direct measurement of this compound in biological fluids using sensitive analytical techniques like LC-MS/MS holds significant potential for early disease detection and monitoring, particularly in the context of altered cancer metabolism. Further research is warranted to validate these applications in large clinical cohorts and to standardize the analytical methodologies. The role of this molecule in modulating MAIT cell activity also opens up possibilities for its use as a biomarker in a broader range of immune-related conditions.
References
- 1. Evolution of vitamin B2 biosynthesis: this compound synthases of Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Riboflavin - Wikipedia [en.wikipedia.org]
- 3. Evolution of Vitamin B2 Biosynthesis: this compound Synthases of Brucella - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Riboflavin and cancer: a review. | Semantic Scholar [semanticscholar.org]
- 5. Riboflavin drives nucleotide biosynthesis and iron-sulfur metabolism to promote acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of riboflavin: this compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Riboflavin-Targeted Drug Delivery | MDPI [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Augmentation of the Riboflavin-Biosynthetic Pathway Enhances Mucosa-Associated Invariant T (MAIT) Cell Activation and Diminishes Mycobacterium tuberculosis Virulence - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Fluorescence Spectroscopy to Study 6,7-Dimethyl-8-ribityllumazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethyl-8-ribityllumazine is a heterocyclic compound that serves as the immediate precursor to riboflavin (B1680620) (vitamin B2) in the biosynthetic pathway found in plants, fungi, and many microorganisms.[1][2][3] Its inherent fluorescence makes it a valuable tool for studying the enzymes involved in riboflavin synthesis, particularly lumazine (B192210) synthase and riboflavin synthase. This document provides detailed application notes and protocols for utilizing fluorescence spectroscopy to investigate this compound, its interactions with proteins, and its role in biological pathways.
Applications
Fluorescence spectroscopy of this compound can be applied to:
-
Enzyme Kinetics and Mechanistic Studies: Monitor the enzymatic formation or consumption of this compound to determine kinetic parameters of enzymes like lumazine synthase.[4]
-
Protein-Ligand Binding Assays: Quantify the binding affinity of this compound and its analogs to proteins, such as lumazine protein and riboflavin synthase.[5][6]
-
High-Throughput Screening (HTS): Develop assays to screen for inhibitors of enzymes in the riboflavin biosynthesis pathway, which are potential targets for antimicrobial agents.
-
Biophysical Characterization: Investigate the microenvironment of the binding site in proteins by observing changes in the fluorescence properties of this compound upon binding.[7][8][9][10][11][12]
-
Cellular Imaging: Genetically engineered fluorescent bacteria co-expressing lumazine protein and genes for riboflavin synthesis can be used for bio-imaging applications.[5][13]
Data Presentation
Table 1: Spectroscopic and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molar Absorptivity (at 410 nm) | 10,300 M⁻¹cm⁻¹ | [5][14][15] |
| Excitation Wavelength (maximum) | ~410 nm | [5][15] |
| Emission Wavelength (maximum) | ~490 nm | |
| Quantum Yield | Varies with environment |
Table 2: Kinetic Parameters for this compound Synthase (from Schizosaccharomyces pombe)
| Substrate | K_m (µM) | V_max (nmol·mg⁻¹·h⁻¹) |
| 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 | 13,000 |
| 3,4-dihydroxy-2-butanone 4-phosphate | 67 | 13,000 |
| Reference:[4] |
Table 3: Binding Affinity of Riboflavin to this compound Synthase (from Schizosaccharomyces pombe)
| Ligand | K_d (µM) |
| Riboflavin | 1.2 |
| Reference:[4] |
Signaling and Experimental Workflow Diagrams
Caption: Simplified Riboflavin Biosynthesis Pathway.
Caption: Protein-Ligand Binding Assay Workflow.
Experimental Protocols
Protocol 1: Determination of Lumazine Synthase Activity
This protocol describes a continuous fluorescence assay to monitor the formation of this compound catalyzed by lumazine synthase.
Materials:
-
Purified lumazine synthase
-
5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (Substrate A)
-
3,4-dihydroxy-2-butanone 4-phosphate (Substrate B)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Fluorometer with temperature control
-
Cuvettes
Procedure:
-
Prepare Stock Solutions:
-
Dissolve Substrate A and Substrate B in the assay buffer to create concentrated stock solutions. Determine the exact concentrations using their respective molar extinction coefficients.
-
Prepare a stock solution of lumazine synthase of known concentration.
-
-
Set up the Fluorometer:
-
Set the excitation wavelength to 410 nm and the emission wavelength to 490 nm.
-
Set the temperature to the desired value (e.g., 25°C or 37°C).
-
-
Prepare the Reaction Mixture:
-
In a cuvette, add the assay buffer, Substrate A, and Substrate B to their final desired concentrations. The concentrations should be varied to determine K_m and V_max. A common starting point is to use concentrations around the expected K_m values.[4]
-
Allow the mixture to equilibrate to the set temperature.
-
-
Initiate the Reaction:
-
Add a small, known amount of lumazine synthase to the cuvette to initiate the reaction. The final enzyme concentration should be in the nanomolar range and should be low enough to ensure the reaction rate is linear for a sufficient period.
-
Mix quickly and immediately start recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the linear portion of the fluorescence increase over time.
-
A standard curve of known concentrations of this compound should be generated under the same buffer and instrument settings to convert the rate of fluorescence change to the rate of product formation (e.g., in µmol/min).
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
Protocol 2: Protein-Ligand Binding Assay Using Fluorescence Polarization
This protocol utilizes fluorescence polarization to quantify the interaction between a protein and this compound. This method is suitable when there is a significant change in the rotational correlation time of the fluorescent ligand upon binding to the larger protein.
Materials:
-
Purified protein of interest
-
This compound
-
Binding buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer equipped with polarizers
-
Microplate reader (for higher throughput)
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in the binding buffer.
-
Prepare a series of dilutions of the protein of interest in the binding buffer.
-
-
Set up the Assay:
-
In a series of wells or cuvettes, add a fixed, low concentration of this compound. The concentration should be well below the expected dissociation constant (K_d).
-
To each well/cuvette, add an increasing concentration of the protein. Include a control with no protein.
-
Bring the final volume to be the same in all samples with the binding buffer.
-
-
Incubation:
-
Incubate the samples at a constant temperature for a sufficient time to allow the binding to reach equilibrium. The required time will depend on the association and dissociation rates of the specific interaction.
-
-
Measure Fluorescence Polarization:
-
Set the fluorometer to the appropriate excitation (~410 nm) and emission (~490 nm) wavelengths.
-
Measure the fluorescence polarization (or anisotropy) for each sample.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the protein concentration.
-
Fit the resulting binding curve to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (K_d).
-
Protocol 3: Monitoring Protein-Induced Fluorescence Change
This protocol is applicable when the fluorescence intensity or emission spectrum of this compound changes upon binding to a protein.
Materials:
-
Purified protein of interest
-
This compound
-
Binding buffer
-
Spectrofluorometer
Procedure:
-
Characterize Free Ligand Fluorescence:
-
Record the fluorescence emission spectrum of a known concentration of this compound in the binding buffer (excitation at 410 nm).
-
-
Titration Experiment:
-
To a fixed concentration of this compound in a cuvette, add increasing amounts of the protein of interest.
-
After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Analyze the changes in fluorescence intensity at the emission maximum or shifts in the emission wavelength.
-
Plot the change in fluorescence intensity against the protein concentration.
-
Fit the data to a binding equation to calculate the dissociation constant (K_d). It is important to correct for any inner filter effects if the protein absorbs at the excitation or emission wavelengths.
-
Conclusion
This compound is a versatile fluorescent molecule with significant applications in biochemistry, drug discovery, and molecular biology. The protocols outlined above provide a framework for utilizing its intrinsic fluorescence to study enzyme kinetics and protein-ligand interactions. Careful experimental design and data analysis are crucial for obtaining accurate and reproducible results. Researchers are encouraged to optimize these protocols for their specific experimental systems.
References
- 1. [PDF] Biosynthesis of vitamin b2 (riboflavin). | Semantic Scholar [semanticscholar.org]
- 2. Biosynthesis of Vitamin B2 (Riboflavin) | Annual Reviews [annualreviews.org]
- 3. Biosynthesis of riboflavin. The reaction catalyzed by this compound synthase can proceed without enzymatic catalysis under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of riboflavin: this compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Ultrafast Fluorescence Relaxation Spectroscopy of 6,7-Dimethyl-(8-ribityl)-lumazine and Riboflavin, Free and Bound to Antenna Proteins from Bioluminescent Bacteria - The Journal of Physical Chemistry B - Figshare [figshare.com]
- 10. research.wur.nl [research.wur.nl]
- 11. research.vu.nl [research.vu.nl]
- 12. nat.vu.nl [nat.vu.nl]
- 13. Generation of Fluorescent Bacteria with the Genes Coding for Lumazine Protein and Riboflavin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Generation of Fluorescent Bacteria with the Genes Coding for Lumazine Protein and Riboflavin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Crystallization of 6,7-Dimethyl-8-ribityllumazine Synthase for Structural Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the crystallization of 6,7-Dimethyl-8-ribityllumazine synthase (DMRLS), a key enzyme in the riboflavin (B1680620) biosynthesis pathway. The successful generation of high-quality crystals of DMRLS is a critical step for high-resolution structural studies, which are essential for understanding its catalytic mechanism and for the rational design of novel antimicrobial agents.
Introduction
This compound synthase (EC 2.5.1.78) catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to form this compound, the immediate precursor to riboflavin (Vitamin B2). As this pathway is absent in humans, DMRLS represents a promising target for the development of new antibiotics. Elucidating the three-dimensional structure of DMRLS through X-ray crystallography provides invaluable insights into its active site architecture and substrate binding, thereby facilitating structure-based drug design.
This guide outlines the methodologies for the expression, purification, and crystallization of recombinant DMRLS, with a specific focus on the enzyme from Schizosaccharomyces pombe, which has been successfully crystallized and its structure determined.
Data Presentation
Table 1: Summary of Recombinant DMRLS Properties and Crystallization Data
| Parameter | Schizosaccharomyces pombe DMRLS | Brucella abortus RibH1 (Type I) |
| Expression Host | Escherichia coli | Escherichia coli |
| Quaternary Structure | Homopentamer | Homopentamer |
| Subunit Molecular Weight | ~17 kDa | Not specified |
| Apparent Molecular Mass | ~87 kDa | Not specified |
| Crystallization Method | Vapor Diffusion | Not specified |
| Space Group | C222₁[1] | Not specified |
| Crystal Diffraction Resolution | 2.4 Å[1] | Not specified |
| Catalytic Rate | 13,000 nmol·mg⁻¹·h⁻¹[1] | 18 nmol·mg⁻¹·min⁻¹ |
Table 2: Crystallization Conditions for S. pombe DMRLS
| Component | Concentration/Value |
| Precipitant | 1.5 M Sodium Formate[2] |
| Buffer | 0.1 M Citrate[2] |
| pH | 4.9 - 5.2[2] |
| Temperature | Not specified, typically 4°C or 20°C |
| Method | Vapor Diffusion (Hanging or Sitting Drop) |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant DMRLS
This protocol is a generalized procedure based on common methods for expressing and purifying recombinant pentameric lumazine (B192210) synthases.
1. Gene Cloning and Expression Vector Construction:
-
A cDNA sequence encoding DMRLS from the organism of interest (e.g., S. pombe) is amplified by PCR.
-
The amplified gene is cloned into a suitable E. coli expression vector, such as pNCO113 or a pET series vector, often incorporating an N-terminal or C-terminal polyhistidine tag to facilitate purification.
2. Transformation and Expression:
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is further incubated at a reduced temperature (e.g., 18-25°C) for several hours (e.g., 12-16 hours) or at 37°C for a shorter period (e.g., 2-4 hours) to promote proper protein folding.
3. Cell Lysis and Clarification:
-
Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and a small amount of DNase I).
-
Cells are lysed by sonication or using a French press on ice.
-
The cell lysate is clarified by ultracentrifugation (e.g., 40,000 x g for 45 minutes at 4°C) to remove cell debris.
4. Affinity Chromatography:
-
The clarified lysate is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The recombinant DMRLS is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
5. Size-Exclusion Chromatography (Gel Filtration):
-
The eluted fractions containing DMRLS are pooled and concentrated.
-
The concentrated protein is loaded onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
This step serves to further purify the protein and to buffer-exchange it into a solution suitable for crystallization.
6. Purity Assessment and Concentration:
-
The purity of the protein is assessed by SDS-PAGE.
-
The protein concentration is determined using a spectrophotometer (at 280 nm) or a protein assay (e.g., Bradford assay). The protein is then concentrated to a suitable level for crystallization trials (typically 5-15 mg/mL).
Protocol 2: Crystallization of S. pombe DMRLS by Vapor Diffusion
1. Preparation of Crystallization Screens:
-
Prepare a reservoir solution containing 1.5 M sodium formate (B1220265) and 0.1 M citrate (B86180) buffer, with the pH screened between 4.9 and 5.2.[2]
2. Setting up Crystallization Plates (Hanging Drop Method):
-
Pipette 500 µL of the reservoir solution into each well of a 24-well crystallization plate.
-
Apply a thin ring of vacuum grease around the rim of each well.
-
On a siliconized glass coverslip, mix 1-2 µL of the purified, concentrated DMRLS solution (5-15 mg/mL) with an equal volume of the reservoir solution.
-
Invert the coverslip and place it over the well, ensuring an airtight seal is formed by the vacuum grease.
3. Setting up Crystallization Plates (Sitting Drop Method):
-
Pipette 500 µL of the reservoir solution into the reservoir of a sitting drop crystallization plate.
-
In the drop chamber, mix 1-2 µL of the purified, concentrated DMRLS solution with an equal volume of the reservoir solution.
-
Seal the chamber with clear sealing tape.
4. Incubation and Crystal Monitoring:
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Regularly monitor the drops under a microscope for the appearance of crystals over several days to weeks. Crystals of S. pombe DMRLS have been successfully grown in the C222₁ space group.[1]
Visualizations
Caption: Experimental workflow for DMRLS structural studies.
References
Detecting a Key Riboflavin Precursor: Application Notes and Protocols for 6,7-Dimethyl-8-ribityllumazine Analysis in Cellular Extracts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection and quantification of 6,7-Dimethyl-8-ribityllumazine, a key intermediate in the biosynthesis of riboflavin (B1680620) (Vitamin B2). Understanding the levels of this compound in cellular extracts is crucial for research in microbiology, metabolic engineering, and the development of novel antimicrobial agents targeting the riboflavin pathway. The following sections offer comprehensive methodologies for High-Performance Liquid Chromatography (HPLC), Fluorescence Spectroscopy, and Microbiological Assays.
Introduction to this compound
This compound is the immediate precursor to riboflavin in a wide range of microorganisms and plants.[1] The enzyme lumazine (B192210) synthase catalyzes its formation from 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate.[2] Subsequently, riboflavin synthase mediates the dismutation of two molecules of this compound to produce one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is then recycled in the pathway.[2] As this biosynthetic pathway is absent in animals, its enzymes are attractive targets for the development of new antimicrobial drugs.
Riboflavin Biosynthesis Pathway
The following diagram illustrates the key steps in the riboflavin biosynthesis pathway, highlighting the central role of this compound.
Caption: Simplified Riboflavin Biosynthesis Pathway.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of B vitamins and their precursors. This section provides a protocol for the analysis of this compound in microbial cell extracts.
Application Note:
This method is suitable for the quantitative analysis of this compound in bacterial and yeast extracts. The protocol utilizes a reversed-phase C18 column with a gradient elution program and UV or fluorescence detection. For enhanced sensitivity and selectivity, fluorescence detection is recommended.
Experimental Workflow: HPLC Analysis
Caption: HPLC analysis workflow for this compound.
Protocol:
1. Sample Preparation and Extraction:
-
Cell Culture: Grow microbial cells (e.g., E. coli, S. cerevisiae) under desired conditions to an appropriate cell density.
-
Harvesting: Centrifuge the cell culture (e.g., 5,000 x g for 10 minutes at 4°C) to pellet the cells. Wash the cell pellet twice with a cold buffer (e.g., phosphate-buffered saline, PBS).
-
Extraction: Resuspend the cell pellet in a suitable extraction solvent. A common method involves hot water extraction.[3] For example, resuspend the pellet in deionized water and heat at 80°C for 15-30 minutes.[3] Alternatively, for pteridines, a cold extraction with a buffer containing a reducing agent like dithiothreitol (B142953) (DTT) can be used to prevent oxidation.
-
Cell Lysis: Disrupt the cells using methods such as sonication on ice or bead beating.
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis. For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove interfering compounds.[4]
2. HPLC Conditions:
-
Instrument: A standard HPLC system with a gradient pump, autosampler, and a UV or fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for B vitamin analysis.[4]
-
Mobile Phase:
-
Solvent A: 0.05 M ammonium (B1175870) acetate (B1210297) buffer with 1% methanol, pH adjusted to a suitable value (e.g., 6.0).[4]
-
Solvent B: 50:50 (v/v) water/methanol.[4]
-
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 1% B
-
5-20 min: Linear gradient to 100% B
-
20-25 min: 100% B
-
25.1-30 min: Re-equilibration at 1% B
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30-35°C.
-
Injection Volume: 10-20 µL.
-
Detection:
-
UV Detection: Monitor at approximately 280 nm or 410 nm.
-
Fluorescence Detection (recommended): Excitation at ~410 nm and Emission at ~490 nm.
-
3. Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Analyze the standards using the same HPLC method.
-
Plot the peak area versus concentration to generate a calibration curve.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data:
The following table summarizes typical performance characteristics for HPLC methods used for the analysis of riboflavin, which can be considered indicative for this compound.
| Parameter | Typical Value (for Riboflavin) | Reference |
| Linearity Range | 12 - 21 µg/mL | [5] |
| Limit of Detection (LOD) | 1.6 - 3.4 ng per injection | [4] |
| Limit of Quantification (LOQ) | 0.305 - 3.79 ppm | [6] |
| Recovery | 84.6% - 103.0% | [4] |
| Intraday Precision (%RSD) | < 2% | [7] |
| Interday Precision (%RSD) | < 2% | [7] |
Section 2: Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method for the detection of fluorescent compounds like this compound.
Application Note:
This method is suitable for the rapid and sensitive quantification of this compound in clarified cellular extracts. It is particularly useful for high-throughput screening applications. The intrinsic fluorescence of the compound allows for direct measurement without the need for derivatization.
Experimental Workflow: Fluorescence Spectroscopy
Caption: Fluorescence spectroscopy workflow.
Protocol:
1. Sample Preparation:
-
Prepare clarified cellular extracts as described in the HPLC sample preparation section (Section 1, Protocol 1).
2. Fluorescence Measurement:
-
Instrument: A fluorescence spectrophotometer or a microplate reader with fluorescence capabilities.
-
Standard Curve: Prepare a series of dilutions of a known concentration of this compound standard in the same buffer as the samples.
-
Measurement Parameters:
-
Excitation Wavelength: ~410 nm.
-
Emission Wavelength: Scan from 450 nm to 550 nm to determine the emission maximum, which is typically around 490 nm.
-
-
Procedure:
-
Transfer the standards and samples to a suitable cuvette or microplate.
-
Measure the fluorescence intensity at the determined optimal excitation and emission wavelengths.
-
Subtract the fluorescence of a blank sample (extraction buffer) from all readings.
-
3. Quantification:
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of this compound in the samples from the standard curve.
Quantitative Data:
| Parameter | Reported Value | Reference |
| Excitation Maximum | ~410 nm | [8] |
| Emission Maximum | ~490 nm | [8] |
| Molar Absorptivity | 10,300 M⁻¹cm⁻¹ at 410 nm | [8] |
Section 3: Microbiological Assay (Indirect Method)
Application Note:
This method is based on the principle that certain lactic acid bacteria, such as Lactobacillus casei (subsp. rhamnosus), require riboflavin for growth. The growth of the bacteria is proportional to the amount of riboflavin in the medium. This protocol first describes the enzymatic conversion of this compound to riboflavin, followed by the microbiological assay for the produced riboflavin.
Experimental Workflow: Microbiological Assay
Caption: Workflow for the indirect microbiological assay.
Protocol:
Part 1: Enzymatic Conversion
-
Enzyme Source: Purified riboflavin synthase. This can be obtained from recombinant expression systems.
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
Clarified cellular extract (from Section 1, Protocol 1)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Purified riboflavin synthase
-
-
Incubation: Incubate the reaction mixture at 37°C for a sufficient time to ensure complete conversion of this compound to riboflavin. The reaction time should be optimized based on the enzyme activity.
-
Enzyme Inactivation: Stop the reaction by heating the mixture (e.g., 95°C for 5 minutes) or by adding a precipitating agent like trichloroacetic acid followed by centrifugation.
Part 2: Riboflavin Microbiological Assay
-
Assay Organism: Lactobacillus casei (subsp. rhamnosus) ATCC 7469.
-
Media: Use a commercially available Riboflavin Assay Medium.
-
Standard Preparation: Prepare a series of riboflavin standards of known concentrations.
-
Assay Procedure:
-
Dispense the Riboflavin Assay Medium into test tubes.
-
Add the heat-inactivated, converted samples and the riboflavin standards to the tubes.
-
Dilute all tubes to a final volume with distilled water.
-
Autoclave the tubes.
-
After cooling, inoculate each tube with a standardized inoculum of Lactobacillus casei.
-
Incubate at 37°C for 16-24 hours for turbidimetric measurement or 72 hours for titrimetric measurement.
-
-
Measurement:
-
Turbidimetric: Measure the absorbance (turbidity) at a specific wavelength (e.g., 600 nm).
-
Titrimetric: Titrate the lactic acid produced with a standardized sodium hydroxide (B78521) solution.
-
-
Quantification:
-
Construct a standard curve by plotting the turbidity or titration volume against the riboflavin concentration of the standards.
-
Determine the amount of riboflavin in the converted samples from the standard curve. This value corresponds to the initial amount of this compound in the cellular extract (assuming a 2:1 stoichiometric conversion to riboflavin, this needs to be accounted for in the final calculation).
-
Quantitative Data:
| Parameter | Typical Value (for Riboflavin Assay) | Reference |
| Assay Organism | Lactobacillus rhamnosus ATCC 7469 | [9] |
| Effective Assay Range | 0.025 - 0.15 µg riboflavin |
Conclusion
The choice of method for detecting this compound will depend on the specific research needs, available equipment, and desired sensitivity and throughput. HPLC with fluorescence detection offers a robust and sensitive method for quantitative analysis. Fluorescence spectroscopy provides a rapid and high-throughput alternative for screening purposes. The indirect microbiological assay, while more complex, can be a cost-effective option when HPLC or fluorescence instrumentation is unavailable. The protocols and data presented here provide a comprehensive guide for researchers to successfully detect and quantify this important metabolite in cellular extracts.
References
- 1. research.wur.nl [research.wur.nl]
- 2. Biosynthesis of riboflavin: enzymatic conversion of 5-amino-2,4-dioxy-6-ribitylaminopyrimidine to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4794081A - Process for the preparation of riboflavin - Google Patents [patents.google.com]
- 4. Development of a validated HPLC method for the determination of B-complex vitamins in pharmaceuticals and biological fluids after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajchem-b.com [ajchem-b.com]
- 6. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Genomic Adaptation of the Lactobacillus casei Group | PLOS One [journals.plos.org]
Use of 6,7-Dimethyl-8-ribityllumazine as a target for developing antimycobacterial agents.
Introduction
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a formidable challenge to global health. This necessitates the urgent development of new therapeutic agents that act on novel molecular targets essential for mycobacterial survival. The riboflavin (B1680620) (vitamin B2) biosynthesis pathway, absent in humans but vital for Mtb, has emerged as a promising area for the discovery of selective antimycobacterial drugs. Within this pathway, the enzyme 6,7-dimethyl-8-ribityllumazine synthase (lumazine synthase), encoded by the ribH gene, represents a particularly attractive target. This enzyme catalyzes the penultimate step in riboflavin synthesis: the condensation of 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate to form this compound. Its essentiality for Mtb survival, coupled with its absence in the human host, makes RibH an ideal candidate for the development of targeted therapies.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals focused on leveraging this compound synthase as a target for the development of novel antimycobacterial agents.
Signaling Pathway and Experimental Workflow
The development of inhibitors against Mtb RibH involves a multi-step process, from target validation to lead optimization. The following diagrams illustrate the riboflavin biosynthesis pathway and a typical workflow for inhibitor discovery and characterization.
Quantitative Data Summary
The following tables summarize key quantitative data for Mtb RibH, including its kinetic parameters and the inhibitory activities of identified compounds.
Table 1: Kinetic Parameters of M. tuberculosis Lumazine Synthase (RibH)
| Substrate | KM (µM) | Vmax (nmol/mg/min) |
| 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | Not Reported | Not Reported |
| 3,4-dihydroxy-2-butanone 4-phosphate | Not Reported | Not Reported |
Table 2: Inhibitory Activity of Compounds against M. tuberculosis RibH and Whole Cells
| Compound ID | Class | Kd vs. RibH (nM) | Ki vs. RibH (µM) | MIC vs. Mtb H37Rv (µg/mL) |
| A10 | - | 69 | - | 1.56[1] |
| A39 | - | 2.3 | - | 1.56-3.125[1] |
| A52 | - | 48 | - | 0.78[1] |
| Purinetrione Analog (TS44) | Purinetrione | - | Micromolar range[2] | Not Reported |
| Purinetrione Analog (TS70) | Purinetrione | - | Micromolar range[3] | Not Reported |
| (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (9) | Pyrimidinedione | - | 95[2] | Not Reported |
| (E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (26) | Pyrimidinedione | - | 3.7[2] | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate research in this area.
Protocol 1: CRISPRi-mediated Knockdown of ribH for Target Validation
This protocol describes the use of CRISPR interference (CRISPRi) to specifically knockdown the ribH gene in M. tuberculosis, a crucial step in validating it as an essential drug target.
1. Designing the sgRNA for ribH
-
Objective: To design a specific single-guide RNA (sgRNA) that targets the ribH gene (Rv1416) for dCas9-mediated transcriptional repression.
-
Procedure:
-
Utilize a mycobacteria-specific sgRNA design tool, such as the one available at the Pebble website (--INVALID-LINK----INVALID-LINK--]
-
Input the M. tuberculosis H37Rv genome and the gene ID for ribH (Rv1416).
-
The tool will identify potential sgRNA sequences, typically 20 nucleotides in length, that are adjacent to a Protospacer Adjacent Motif (PAM) sequence recognized by the specific dCas9 variant being used (e.g., dCas9 from Streptococcus thermophilus, dCas9Sth1).
-
Select an sgRNA sequence that targets the non-template strand of the ribH open reading frame, preferably near the 5' end, for optimal knockdown efficiency.
-
Ensure the selected sgRNA has a low probability of off-target binding by performing a BLAST search against the M. tuberculosis genome.
-
2. Cloning the sgRNA into the Expression Vector
-
Objective: To clone the designed sgRNA sequence into a suitable mycobacterial expression vector that also contains the dCas9 gene under an inducible promoter (e.g., anhydrotetracycline (B590944) [aTc]-inducible).
-
Materials:
-
pLJR965 backbone vector (or similar CRISPRi vector for mycobacteria)
-
Designed sgRNA oligonucleotides (forward and reverse)
-
T4 DNA ligase and buffer
-
Restriction enzymes (as required by the vector)
-
Competent E. coli for cloning
-
LB agar (B569324) plates with appropriate antibiotics
-
-
Procedure:
-
Anneal the forward and reverse sgRNA oligonucleotides to create a double-stranded DNA fragment with appropriate overhangs for cloning.
-
Digest the CRISPRi vector with the corresponding restriction enzymes.
-
Ligate the annealed sgRNA fragment into the digested vector using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli cells and select for positive clones on antibiotic-containing LB agar plates.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
3. Electroporation into M. tuberculosis
-
Objective: To introduce the sgRNA-expressing CRISPRi plasmid into M. tuberculosis.
-
Procedure:
-
Prepare electrocompetent M. tuberculosis H37Rv cells.
-
Electroporate the validated CRISPRi plasmid into the competent cells.
-
Plate the transformed cells on 7H10 agar plates containing the appropriate selection antibiotic and incubate at 37°C for 3-4 weeks.
-
4. Validating ribH Knockdown and Assessing Phenotype
-
Objective: To induce ribH knockdown and observe the effect on bacterial growth.
-
Procedure:
-
Inoculate the M. tuberculosis strain containing the CRISPRi plasmid into 7H9 liquid medium with and without the inducer (aTc, e.g., 100 ng/mL).
-
Monitor bacterial growth over time by measuring the optical density at 600 nm (OD600).
-
To confirm knockdown at the transcriptional level, extract RNA from both induced and uninduced cultures, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) using primers specific for ribH.
-
A significant reduction in the growth of the induced culture compared to the uninduced control validates the essentiality of ribH for M. tuberculosis survival.[4]
-
Protocol 2: Expression and Purification of Recombinant Mtb RibH
This protocol details the expression of His-tagged Mtb RibH in E. coli and its subsequent purification.
1. Cloning of ribH into an Expression Vector
-
Objective: To clone the M. tuberculosis ribH gene into an E. coli expression vector with an N- or C-terminal polyhistidine (His)-tag.
-
Materials:
-
M. tuberculosis H37Rv genomic DNA
-
PCR primers for ribH with flanking restriction sites
-
High-fidelity DNA polymerase
-
pET expression vector (e.g., pET-28a)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for cloning (e.g., DH5α)
-
-
Procedure:
-
Amplify the ribH gene from Mtb genomic DNA using PCR with primers containing appropriate restriction sites.
-
Digest both the PCR product and the pET vector with the corresponding restriction enzymes.
-
Ligate the digested ribH gene into the linearized pET vector.
-
Transform the ligation product into competent E. coli DH5α cells and select for transformants on kanamycin-containing LB agar plates.
-
Confirm the correct clone by restriction digestion and DNA sequencing.
-
2. Expression of Recombinant RibH
-
Objective: To express the His-tagged RibH protein in E. coli.
-
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
LB medium with kanamycin (B1662678)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
-
Procedure:
-
Transform the confirmed pET-ribH plasmid into competent E. coli BL21(DE3) cells.
-
Inoculate a single colony into LB medium with kanamycin and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
-
Harvest the cells by centrifugation and store the cell pellet at -80°C.
-
3. Purification of His-tagged RibH
-
Objective: To purify the recombinant RibH protein using immobilized metal affinity chromatography (IMAC).
-
Materials:
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)
-
Ni-NTA affinity resin
-
Lysozyme (B549824), DNase I
-
Sonciator
-
-
Procedure:
-
Resuspend the frozen cell pellet in lysis buffer and add lysozyme and DNase I.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Incubate the clarified lysate with pre-equilibrated Ni-NTA resin.
-
Wash the resin with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged RibH protein with elution buffer.
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., Tris or HEPES buffer with glycerol).
-
Determine the protein concentration using a Bradford or BCA assay.
-
Protocol 3: High-Throughput Screening (HTS) for RibH Inhibitors using a Riboflavin Displacement Assay
This protocol describes a fluorescence-based HTS assay to identify compounds that inhibit the binding of riboflavin to lumazine synthase. This method is particularly useful as it is a thermodynamic assay and avoids the instability of the enzyme's natural substrates.
1. Principle
The binding of riboflavin to the active site of lumazine synthase quenches its natural fluorescence. Inhibitors that bind to the active site will displace riboflavin, leading to an increase in fluorescence.
2. Materials
-
Purified recombinant Mtb RibH
-
Riboflavin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Compound library dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: ~450 nm, Emission: ~530 nm)
3. Assay Procedure
-
Prepare a solution of RibH and riboflavin in the assay buffer. The final concentrations should be optimized to ensure significant fluorescence quenching (e.g., 50 nM RibH and 50 nM riboflavin).
-
Dispense the RibH-riboflavin mixture into the wells of a 384-well microplate.
-
Add the compounds from the library to the wells at a final concentration of, for example, 10 µM. Include appropriate controls:
-
Negative control (0% inhibition): RibH-riboflavin mixture with DMSO.
-
Positive control (100% inhibition): Riboflavin only (no enzyme) with DMSO.
-
-
Incubate the plates at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity in each well using a plate reader.
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = [(Fluorescence_compound - Fluorescence_negative) / (Fluorescence_positive - Fluorescence_negative)] * 100
-
Compounds showing significant inhibition can be selected as "hits" for further characterization.
Protocol 4: Determination of Binding Affinity using Microscale Thermophoresis (MST)
This protocol outlines the use of MST to quantify the binding affinity (Kd) between a hit compound and purified RibH.
1. Principle
MST measures the directed movement of molecules in a temperature gradient. The thermophoretic movement of a fluorescently labeled molecule changes upon binding to a ligand. This change is used to determine the binding affinity.
2. Materials
-
Purified recombinant Mtb RibH
-
Fluorescent labeling kit for proteins (e.g., RED-tris-NTA for His-tagged proteins)
-
Hit compound (ligand)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
3. Procedure
-
Labeling of RibH:
-
Label the purified His-tagged RibH with a fluorescent dye (e.g., RED-tris-NTA) according to the manufacturer's protocol. The final concentration of the labeled protein should be kept constant in the assay (e.g., 50 nM).[1]
-
-
Sample Preparation:
-
Prepare a 16-point serial dilution of the hit compound in MST buffer. The highest concentration should be at least 20-fold higher than the expected Kd.
-
Mix each dilution of the compound with an equal volume of the fluorescently labeled RibH solution. This results in a constant concentration of labeled RibH and varying concentrations of the ligand.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument.
-
Perform the MST measurement according to the instrument's software instructions. The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence.
-
-
Data Analysis:
-
The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to the appropriate model (e.g., Kd model) to determine the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.[1]
-
Conclusion
The targeting of this compound synthase (RibH) in Mycobacterium tuberculosis presents a compelling strategy for the development of novel antimycobacterial agents. The essentiality of the riboflavin biosynthesis pathway for the pathogen and its absence in humans provides a clear therapeutic window. The protocols and data presented herein offer a comprehensive guide for researchers to validate RibH as a target, screen for and characterize inhibitors, and ultimately contribute to the discovery of new drugs to combat tuberculosis. Further research to elucidate the specific kinetic parameters of Mtb RibH and to expand the repertoire of potent and selective inhibitors is crucial for advancing this promising therapeutic approach.
References
Application Notes and Protocols for Monitoring the Stability of 6,7-Dimethyl-8-ribityllumazine in Experimental Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethyl-8-ribityllumazine is a crucial intermediate in the biosynthesis of riboflavin (B1680620) (Vitamin B2) in a variety of organisms, including bacteria, fungi, and plants.[1][2] As a pteridine (B1203161) derivative, its stability in experimental solutions is a critical parameter for researchers studying riboflavin synthesis, developing antimicrobial agents targeting this pathway, or utilizing it as a fluorescent biomarker.[3] This document provides detailed application notes and protocols for monitoring the stability of this compound under various experimental conditions. Understanding its degradation kinetics and pathways is essential for ensuring data accuracy, determining appropriate storage conditions, and developing stable formulations.
The protocols outlined below cover forced degradation studies, including hydrolysis, oxidation, and photostability, followed by analysis using High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry.
Signaling Pathway and Experimental Workflow
The biosynthesis of riboflavin involves the enzymatic conversion of this compound. Monitoring its stability is key to understanding the efficiency of this pathway and the factors that may inhibit it.
References
Application Notes and Protocols for the In Vitro Enzymatic Synthesis of 6,7-Dimethyl-8-ribityllumazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethyl-8-ribityllumazine is a key intermediate in the biosynthesis of riboflavin (B1680620) (Vitamin B2). As the direct precursor to riboflavin, it is a molecule of significant interest in various fields, including biochemistry, microbiology, and drug development. The enzymes in the riboflavin biosynthesis pathway, which are present in bacteria, fungi, and plants but absent in animals, are potential targets for the development of novel antimicrobial agents. The in vitro enzymatic synthesis of this compound provides a controlled system to study the kinetics of lumazine (B192210) synthase, screen for potential inhibitors, and produce this important compound for further research.
This document provides detailed protocols for the enzymatic synthesis of this compound, including the preparation of the necessary enzyme and substrates.
Principle of the Reaction
The enzymatic synthesis of this compound is catalyzed by the enzyme this compound synthase (EC 2.5.1.78), commonly known as lumazine synthase. This enzyme facilitates the condensation of two substrates: 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate.[1][2][3]
The overall reaction is as follows:
5-amino-6-(D-ribitylamino)uracil + 3,4-dihydroxy-2-butanone 4-phosphate ⇌ 6,7-dimethyl-8-(D-ribityl)lumazine + phosphate (B84403) + 2 H₂O
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant this compound Synthase from Schizosaccharomyces pombe
This protocol is based on the expression of a cDNA sequence from Schizosaccharomyces pombe in a recombinant Escherichia coli strain.[4]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the S. pombe lumazine synthase gene
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE analysis equipment
Procedure:
-
Transformation: Transform the expression vector into a competent E. coli expression strain.
-
Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).
-
Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the recombinant lumazine synthase with elution buffer.
-
Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size. The recombinant protein from S. pombe is a homopentamer of 17-kDa subunits.[4]
-
Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.
Protocol 2: Chemical Synthesis of 5-amino-6-D-ribitylaminouracil (5-A-RU)
This protocol describes the synthesis of the hydrochloride salt of 5-A-RU, which has improved stability.[5][6]
Materials:
-
5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)-pyrimidine-2,4(1H,3H)-dione
-
2N aqueous KOH
-
Sodium hydrosulfite
-
Water
-
HPLC-MS for reaction monitoring
Procedure:
-
Reaction Setup: To a solution of 5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)-pyrimidine-2,4(1H,3H)-dione (100 mg, 0.327 mmol) in water (4 mL), add 2 drops of 2N aqueous KOH followed by sodium hydrosulfite (341 mg, 1.96 mmol).[5][6]
-
Reaction: The light-yellow solution will turn colorless within 20 minutes, and a white precipitate will form.[5][6]
-
Monitoring: Monitor the reaction by HPLC-MS until the starting material is consumed (approximately 1-2 hours).[5][6]
-
Workup: Upon completion, process the reaction mixture to isolate the 5-amino-6-D-ribitylaminouracil hydrochloride.
-
Storage: Store the synthetic 5-A-RU•HCl at 4°C in solid form. For use, dissolve in sterile, distilled H₂O and store at -80°C in stock solutions.[5][6]
Protocol 3: Enzymatic Synthesis of 3,4-dihydroxy-2-butanone 4-phosphate (DHBP)
DHBP can be enzymatically synthesized from D-ribulose 5-phosphate using 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBP synthase).[7][8]
Materials:
-
Purified DHBP synthase
-
D-ribulose 5-phosphate
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing D-ribulose 5-phosphate in the reaction buffer.
-
Enzyme Addition: Initiate the reaction by adding purified DHBP synthase.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a sufficient time to allow for substrate conversion.
-
Reaction Monitoring: The reaction can be monitored by measuring the formation of formate, a co-product of the reaction, or by using analytical techniques like HPLC to detect the formation of DHBP.[7]
-
Purification: The product, DHBP, can be purified from the reaction mixture using appropriate chromatographic techniques.
Protocol 4: In Vitro Enzymatic Synthesis of this compound
Materials:
-
Purified this compound synthase
-
5-amino-6-(D-ribitylamino)uracil (substrate 1)
-
3,4-dihydroxy-2-butanone 4-phosphate (substrate 2)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
Spectrofluorometer or HPLC for reaction monitoring
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the two substrates, 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate, in the reaction buffer.
-
Enzyme Addition: Initiate the reaction by adding the purified lumazine synthase.
-
Incubation: Incubate the reaction at the optimal temperature for the specific lumazine synthase being used (e.g., 37°C).
-
Reaction Monitoring: The formation of this compound can be monitored by its fluorescence. Alternatively, the reaction can be stopped at different time points by adding acid (e.g., trichloroacetic acid) and the product quantified by reverse-phase HPLC.
-
Purification: The product can be purified from the reaction mixture using chromatographic methods such as reverse-phase HPLC.
Data Presentation
Table 1: Kinetic Parameters of this compound Synthase
| Enzyme Source | Substrate | K_m (µM) | V_max (nmol·mg⁻¹·h⁻¹) | Reference |
| Schizosaccharomyces pombe | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 | 13,000 | [4] |
| Schizosaccharomyces pombe | 3,4-dihydroxy-2-butanone 4-phosphate | 67 | 13,000 | [4] |
| Brucella (RibH1, Type I) | Not specified | Not specified | 18 nmol·mg⁻¹·min⁻¹ | [2] |
| Brucella (RibH2, Type II) | 3,4-dihydroxy-2-butanone 4-phosphate | Very high | Almost inactive | [2][9] |
Visualizations
Caption: Enzymatic synthesis of this compound.
Caption: Experimental workflow for in vitro synthesis.
References
- 1. Lumazine synthase - Wikipedia [en.wikipedia.org]
- 2. Evolution of Vitamin B2 Biosynthesis: this compound Synthases of Brucella - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of riboflavin. Studies on the reaction mechanism of this compound synthase. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Biosynthesis of riboflavin: this compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]
- 7. Biosynthesis of riboflavin. Studies on the mechanism of L-3,4-dihydroxy-2-butanone 4-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4-dihydroxy-2-butanone-4-phosphate synthase - Wikipedia [en.wikipedia.org]
- 9. Structural and kinetic properties of lumazine synthase isoenzymes in the order Rhizobiales - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Strategies to improve the stability of 6,7-Dimethyl-8-ribityllumazine solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 6,7-Dimethyl-8-ribityllumazine (DMRL) solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues with your this compound solutions.
| Observation | Potential Cause | Recommended Action |
| Rapid color change or fading of the solution | Photodegradation | Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Work in a dimly lit environment whenever possible. |
| Oxidation | Degas the solvent before preparing the solution. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). | |
| Unsuitable pH | Adjust the pH of the solution. DMRL stability is pH-dependent. Prepare solutions in a buffered system, typically around neutral pH, and verify the final pH. | |
| Precipitation in the solution | Supersaturation | Prepare a fresh solution at a slightly lower concentration. Ensure complete dissolution by gentle warming or sonication, but be cautious of thermal degradation. |
| Temperature fluctuations | Store the solution at a constant, controlled temperature. Avoid repeated freeze-thaw cycles. | |
| Change in solvent composition | If using a co-solvent system, ensure the container is tightly sealed to prevent the evaporation of a more volatile solvent. | |
| Inconsistent experimental results | Solution degradation over time | Always prepare fresh solutions for critical experiments. If storage is necessary, store at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize exposure to air and light upon thawing. |
| Contamination with metal ions | Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA at a low concentration (e.g., 0.1-1 mM) to sequester trace metal ions that can catalyze degradation. |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the best solvent to dissolve this compound?
A1: this compound is typically soluble in aqueous buffers. For initial dissolution of the solid, a small amount of a polar organic solvent like DMSO or DMF can be used, followed by dilution with the desired aqueous buffer. Always use high-purity, degassed solvents.
Q2: What is the optimal pH for storing DMRL solutions?
A2: The stability of pteridine (B1203161) derivatives like DMRL is highly pH-dependent. While specific quantitative data for DMRL is limited, pteridines are generally more stable in neutral to slightly acidic conditions. It is recommended to maintain the pH of your solution within a range of 6.0-7.5 using a suitable buffer system (e.g., phosphate (B84403) buffer). The absorption spectrum of DMRL is known to change with pH, which can be an indicator of potential instability.[1][2]
Q3: How should I store my DMRL solutions?
A3: For short-term storage (a few hours), solutions should be kept on ice and protected from light. For long-term storage, it is advisable to flash-freeze aliquots in an inert atmosphere and store them at -80°C. Avoid repeated freeze-thaw cycles.
Degradation
Q4: What are the main causes of DMRL degradation?
A4: The primary degradation pathways for DMRL, like other reduced pteridine derivatives, are oxidation and photodegradation. The pterin (B48896) ring system is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and the presence of metal ions.[3]
Q5: I've noticed a change in the UV-Vis spectrum of my DMRL solution over time. What does this indicate?
A5: A change in the UV-Vis absorption spectrum, such as a decrease in absorbance at the characteristic maxima (around 256, 275, and 407 nm at neutral pH) or a shift in these peaks, is a strong indicator of degradation.[1][2] Spectrophotometry can be used as a preliminary method to monitor the stability of your solution.
Q6: What are the degradation products of DMRL?
A6: The specific degradation products of DMRL are not extensively documented in readily available literature. However, based on the degradation of similar pteridine compounds, oxidation can lead to the formation of more stable, fully aromatic pterin species. Photodegradation may involve reactions such as a retro-aldol reaction.
Stabilization Strategies
Q7: Can I add antioxidants to my DMRL solution to improve its stability?
A7: Yes, adding antioxidants can be an effective strategy. Ascorbic acid (Vitamin C) has been shown to stabilize other labile molecules by scavenging reactive oxygen species.[4][5] A low concentration (e.g., 1-5 mM) of ascorbic acid can be tested. However, it is crucial to ensure that the antioxidant does not interfere with your downstream experiments.
Q8: Would a chelating agent like EDTA help to stabilize my DMRL solution?
A8: Yes, trace metal ions can catalyze the oxidative degradation of pteridines.[3] The addition of a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) can sequester these metal ions and improve the stability of your solution.[6]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a buffered aqueous solution of DMRL with the addition of common stabilizing agents.
-
Solvent Preparation: Use high-purity water and buffer components. Prepare the desired buffer (e.g., 50 mM potassium phosphate, pH 7.0) and degas it thoroughly by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Addition of Stabilizers (Optional):
-
Antioxidant: If desired, add ascorbic acid to the degassed buffer to a final concentration of 1-5 mM.
-
Chelating Agent: If desired, add EDTA to the degassed buffer to a final concentration of 0.1-1 mM.
-
-
Dissolution of DMRL: Weigh the required amount of solid DMRL in a tared amber vial. If necessary for solubility, add a minimal volume of DMSO to dissolve the solid completely. Immediately add the degassed, buffered solution (with or without stabilizers) to achieve the final desired concentration. Gently mix until the solution is homogeneous.
-
Storage: Tightly cap the vial, wrap it in aluminum foil for extra light protection, and store it on ice for immediate use. For longer-term storage, aliquot into single-use amber vials, flush with inert gas, and store at -80°C.
Protocol 2: Monitoring DMRL Stability by UV-Vis Spectrophotometry
This protocol provides a basic method for monitoring the stability of a DMRL solution over time.
-
Initial Spectrum: Immediately after preparing the DMRL solution, record its full UV-Vis absorption spectrum (e.g., from 220 nm to 500 nm) using a spectrophotometer. Use the corresponding buffer (with any stabilizers) as a blank. Note the absorbance values at the characteristic peaks (approx. 256, 275, and 407 nm at neutral pH).[1][2]
-
Incubation: Store the DMRL solution under the desired test conditions (e.g., room temperature with light exposure, 4°C in the dark, etc.).
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the solution and record its UV-Vis spectrum.
-
Data Analysis: Compare the spectra over time. A decrease in the absorbance at the characteristic peaks indicates degradation. The percentage of remaining DMRL can be estimated by the following formula: % Remaining = (Absorbance at time t / Initial Absorbance) * 100
Protocol 3: Stability-Indicating HPLC Method Development Outline
A more accurate assessment of stability requires a stability-indicating High-Performance Liquid Chromatography (HPLC) method that can separate the intact DMRL from its degradation products.
-
Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 6.0) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is likely to be effective.
-
-
Detection: Use a UV detector set to one of the absorbance maxima of DMRL (e.g., 407 nm) for specific detection. A photodiode array (PDA) detector is highly recommended to monitor for the appearance of degradation products with different spectral properties.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, subject the DMRL solution to forced degradation conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress). The method should be able to resolve the DMRL peak from all degradation product peaks.
-
Quantification: Create a calibration curve with known concentrations of a DMRL reference standard to quantify the amount of DMRL remaining in the stability samples over time.
Visualizations
Caption: Key factors leading to the degradation of DMRL solutions.
Caption: General workflow for assessing the stability of DMRL solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability and Stabilization of Ascorbic Acid | Semantic Scholar [semanticscholar.org]
- 6. Removal of catalytic activity by EDTA from antibody light chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of 6,7-Dimethyl-8-ribityllumazine.
Welcome to the technical support center for the purification of 6,7-Dimethyl-8-ribityllumazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this crucial riboflavin (B1680620) precursor.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common methods for purifying this compound are column chromatography and recrystallization. The choice of method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. For high-purity applications, preparative High-Performance Liquid Chromatography (HPLC) is often employed.
Q2: What are the common impurities I should be aware of during purification?
A2: Impurities in this compound preparations typically originate from the starting materials of its synthesis. These can include unreacted 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and byproducts from the reaction with 3,4-dihydroxy-2-butanone 4-phosphate. Additionally, degradation products can form if the compound is exposed to light or non-neutral pH conditions.
Q3: My purified this compound appears to be degrading. What are the stability considerations for this compound?
A3: this compound is sensitive to photodegradation. Therefore, it is crucial to protect the compound from light during all purification and storage steps. It is also susceptible to degradation under strongly acidic or basic conditions. For storage, it is recommended to keep the purified compound as a solid, protected from light, and at a low temperature.
Q4: Can I use UV-Vis spectroscopy to assess the purity of my this compound sample?
A4: Yes, UV-Vis spectroscopy can be a useful tool for a preliminary assessment of purity. At a neutral pH (around 6.9), this compound exhibits characteristic absorption maxima. However, for accurate quantitative purity assessment, HPLC or quantitative NMR (qNMR) are the recommended methods.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery from column chromatography | Compound sticking to the column: The polarity of the mobile phase may be too low to elute the compound effectively. | Gradually increase the polarity of the mobile phase. Consider using a mixed-mode chromatography resin that combines different interaction mechanisms for better elution. |
| Compound degradation on silica (B1680970) gel: Some pteridine (B1203161) derivatives can be unstable on silica gel. | Minimize the time the compound is on the column. Consider alternative stationary phases like alumina (B75360) or a polymer-based resin. Preparative HPLC with a shorter run time can also be beneficial. | |
| Poor recovery after recrystallization | Compound is too soluble in the chosen solvent: Even at low temperatures, a significant amount of the compound may remain in the mother liquor. | Select a solvent in which the compound has lower solubility at room temperature. Try a mixed-solvent system, where the compound is soluble in one solvent at high temperature but insoluble in the other. |
| Premature crystallization during hot filtration: The compound crystallizes in the filter funnel, leading to loss of product. | Pre-heat the filtration apparatus (funnel and receiving flask). Use a minimum amount of hot solvent to dissolve the compound. |
Impure Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of starting materials in the final product | Incomplete reaction: The synthesis of this compound did not go to completion. | Optimize the reaction conditions (e.g., reaction time, temperature) to ensure complete conversion of starting materials. |
| Inefficient purification: The chosen purification method is not adequately separating the product from the starting materials. | For column chromatography, optimize the mobile phase gradient to achieve better separation. For recrystallization, try a different solvent or a series of recrystallizations from different solvents. Preparative HPLC often provides the best resolution. | |
| Colored impurities in the final product | Formation of degradation products: Exposure to light or extreme pH can cause the formation of colored byproducts. | Protect the reaction and purification setup from light. Maintain a neutral pH throughout the process. The use of activated charcoal during recrystallization can sometimes help remove colored impurities. |
| Broad or multiple peaks in HPLC analysis | Presence of isomers or degradation products: The synthesis may have produced regioisomers, or the compound may have degraded. | Optimize the HPLC method to resolve the different species. This may involve changing the column, mobile phase composition, or gradient profile. For preparative work, careful fraction collection is crucial. |
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound is typically achieved through the enzymatic condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate, catalyzed by lumazine (B192210) synthase.[1][2]
-
Reaction Setup: A typical reaction involves incubating the two substrates with lumazine synthase in a suitable buffer (e.g., phosphate (B84403) buffer) at a controlled temperature and pH.
-
Monitoring the Reaction: The progress of the reaction can be monitored by HPLC, observing the consumption of the starting materials and the formation of the product.
Purification by Preparative HPLC
Preparative HPLC is a powerful technique for obtaining high-purity this compound.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed. The gradient should be optimized to achieve good separation between the product and any impurities.
-
Detection: UV detection at a wavelength corresponding to an absorbance maximum of this compound is used to monitor the elution.
-
Fraction Collection: Fractions corresponding to the main product peak are collected.
-
Post-Purification: The collected fractions are typically lyophilized to remove the mobile phase and obtain the purified solid product.
Visualizations
Riboflavin Biosynthesis Pathway
The following diagram illustrates the position of this compound in the riboflavin biosynthesis pathway.
Caption: Biosynthesis pathway from precursors to Riboflavin.
General Purification Workflow
This diagram outlines a general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Troubleshooting Logic for Low Purification Yield
This diagram provides a logical approach to troubleshooting low yields during purification.
Caption: Troubleshooting logic for low purification yield.
References
Technical Support Center: 6,7-Dimethyl-8-ribityllumazine Synthase Kinetic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing kinetic analyses of 6,7-dimethyl-8-ribityllumazine synthase.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound synthase?
A1: this compound synthase (lumazine synthase) is an enzyme that catalyzes the penultimate step in the biosynthesis of riboflavin (B1680620) (vitamin B2).[1][2][3] It facilitates the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate to form this compound.[4][5][6]
Q2: What are the substrates and products of the reaction catalyzed by this enzyme?
A2: The substrates are 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate.[4][5][6] The products are this compound, phosphate, and water.[7][8]
Q3: What is the typical quaternary structure of this compound synthase?
A3: The enzyme exhibits different quaternary structures depending on the species. It can exist as pentamers, decamers (dimers of pentamers), and icosahedral capsids composed of 60 subunits (dodecamers of pentamers).[9] For example, the enzyme from Schizosaccharomyces pombe is a homopentamer of 17-kDa subunits.[4] In Bacillus subtilis, 60 lumazine (B192210) synthase subunits form an icosahedral capsid that can enclose a homotrimeric riboflavin synthase.[10]
Q4: Are there known inhibitors for this enzyme?
A4: Yes, several inhibitors have been identified. For instance, a study on the Bacillus anthracis lumazine synthase identified designed pyrimidine (B1678525) derivatives that act as competitive inhibitors with micromolar dissociation constants.[11] Additionally, 5-nitro-6-ribitylamino-2,4(1H,3H)-pyrimidinedione is an inhibitor that has been used to enhance the stability of the enzyme during crystallization.[12]
Troubleshooting Guide
Problem 1: Low or no enzyme activity detected.
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly, typically at -20°C to -80°C for long-term storage.[7] - Verify the purity and concentration of your enzyme stock using methods like SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA). |
| Sub-optimal Assay Conditions | - Verify the pH and buffer composition of your reaction mixture. A common buffer is 100 mM Tris-HCl at pH 7.0.[11] However, the optimal pH can vary, so a pH screen may be necessary.[13] - Check the reaction temperature. Kinetic analyses have been performed at temperatures ranging from 25°C to 37°C.[6][14] Temperature fluctuations can significantly impact enzyme activity.[13] |
| Substrate Issues | - Confirm the integrity and concentration of your substrate solutions. - Ensure substrate concentrations are appropriate for detecting activity. For initial velocity measurements, it's common to use substrate concentrations around 10- to 20-fold higher than the Km value.[15] |
| Detection Method Sensitivity | - If using a spectrophotometric assay, ensure the wavelength is optimal for detecting the product, this compound, which has an absorbance maximum around 408 nm.[16] - The sensitivity of your detection method may be insufficient for the amount of enzyme used.[17] |
Problem 2: Non-linear reaction progress curves.
| Possible Cause | Troubleshooting Step |
| Substrate Depletion | - The initial velocity should be measured when less than 10% of the substrate has been consumed.[18] If the reaction proceeds for too long, the substrate concentration will decrease, leading to a non-linear rate. Reduce the reaction time or the enzyme concentration. |
| Product Inhibition | - The product, this compound, may inhibit the enzyme. The B. subtilis enzyme is known to bind its product.[16] Analyze only the initial, linear phase of the reaction. |
| Enzyme Instability | - The enzyme may not be stable under the assay conditions for the duration of the measurement.[17] Try adding stabilizing agents like DTT, as used in some reported assays.[11] |
| Lag Phase in Reaction | - Some lumazine synthases, such as those from spinach and E. coli, exhibit a lag in the pre-steady state, suggesting that substrate association can be rate-limiting.[14] Ensure the enzyme and substrates are pre-incubated to reach equilibrium before initiating the reaction, unless studying pre-steady state kinetics. |
Problem 3: High background signal or interfering substances.
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | - Use high-purity water and reagents for all buffers and solutions. |
| Substrate Absorbance | - The substrate 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione absorbs light in the UV range.[5] Run control reactions without the enzyme to measure and subtract the background absorbance. |
| Buffer Components | - Some buffer components may interfere with the assay. For example, DTT is a reducing agent and may interfere with certain detection methods. Run appropriate controls. |
Data Presentation
Table 1: Steady-State Kinetic Parameters for this compound Synthase from Various Organisms
| Organism | Substrate | Km (µM) | Vmax or kcat | Notes |
| Schizosaccharomyces pombe | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 | 13,000 nmol·mg⁻¹·h⁻¹ | - |
| 3,4-dihydroxy-2-butanone 4-phosphate | 67 | |||
| Methanococcus jannaschii | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 12.5 | 11 nmol·mg⁻¹·min⁻¹ | Assay at 37°C and pH 7.0.[6] |
| 3,4-dihydroxy-2-butanone 4-phosphate | 52 | |||
| Escherichia coli | 5-amino-6-(D-ribitylamino)uracil | 4.2 | kcat = 0.024 s⁻¹ | Assay at 25°C and pH 7.5.[2][14] |
| Magnaporthe grisea | - | - | kcat = 0.052 s⁻¹ | Assay at 25°C and pH 7.5.[14] |
| Spinacia oleracea (Spinach) | - | - | kcat = 0.023 s⁻¹ | Assay at 25°C and pH 7.5.[14] |
| Brucella (RibH1) | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | ~10x higher than other orthologs | 18 nmol·mg⁻¹·min⁻¹ | - |
| 3,4-dihydroxy-2-butanone 4-phosphate | In the same range as other orthologs |
Experimental Protocols
Protocol 1: Standard Spectrophotometric Assay for this compound Synthase Activity
This protocol is a generalized method based on common practices for assaying lumazine synthase.
-
Reagent Preparation :
-
Assay Buffer : 100 mM Tris-HCl, 100 mM NaCl, 5 mM DTT, pH 7.0.[11] Prepare fresh and keep on ice.
-
Substrate 1 Stock : Prepare a stock solution of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione in the assay buffer. Determine the precise concentration spectrophotometrically.
-
Substrate 2 Stock : Prepare a stock solution of 3,4-dihydroxy-2-butanone 4-phosphate in the assay buffer.
-
Enzyme Stock : Dilute the purified this compound synthase to a suitable concentration in the assay buffer. Keep on ice.
-
-
Assay Procedure :
-
Set up the reaction in a microplate or cuvette. The final reaction volume can be, for example, 200 µL.
-
To each well/cuvette, add the assay buffer.
-
Add the substrates to their desired final concentrations. To determine the Km for one substrate, vary its concentration while keeping the other substrate at a saturating concentration (e.g., 10-20 times its Km).
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.[19]
-
Initiate the reaction by adding the enzyme stock solution.
-
Immediately start monitoring the increase in absorbance at approximately 408 nm, which corresponds to the formation of this compound.[16]
-
Record data at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.
-
-
Data Analysis :
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot. Use the molar extinction coefficient of this compound to convert the rate from absorbance units per minute to moles per minute.
-
Plot the initial velocities against the varying substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Mandatory Visualizations
Caption: The enzymatic pathway of riboflavin biosynthesis.
Caption: Experimental workflow for a kinetic assay.
Caption: A logical troubleshooting workflow for common issues.
References
- 1. Evolution of Vitamin B2 Biosynthesis: this compound Synthases of Brucella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Biosynthesis of riboflavin: this compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of riboflavin. Single turnover kinetic analysis of this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-enzymes.com [creative-enzymes.com]
- 8. KEGG ENZYME: 2.5.1.78 [genome.jp]
- 9. Structural and kinetic properties of lumazine synthase isoenzymes in the order Rhizobiales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neutraceuticals.info [neutraceuticals.info]
- 13. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. scientistlive.com [scientistlive.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. quora.com [quora.com]
- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Identifying and mitigating interference in fluorescence measurements of 6,7-Dimethyl-8-ribityllumazine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorescence measurements of 6,7-Dimethyl-8-ribityllumazine.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
The optimal excitation wavelength for this compound is approximately 410 nm.[1] When excited at this wavelength, it exhibits a characteristic fluorescence emission spectrum. While the exact peak can vary with solvent and binding state, it is crucial to determine the precise excitation and emission maxima for your specific experimental conditions.
Q2: What are the most common sources of interference in fluorescence measurements?
Common sources of interference in fluorescence assays include the inner filter effect, Raman scattering from solvents, high background fluorescence, fluorescence quenching, and spectral bleed-through from other fluorescent molecules in the sample.[2][3][4][5] It is also possible for colored compounds to interfere with absorbance-based measurements that may be used in conjunction with fluorescence.[6][7]
Q3: How can I tell if my signal is being affected by the inner filter effect?
The inner filter effect, which is a loss of fluorescence intensity due to light absorption by the sample, can be identified by a non-linear relationship between fluorescence intensity and sample concentration.[8][9] If you observe that the fluorescence signal does not increase proportionally with concentration, or even decreases at higher concentrations, the inner filter effect is a likely cause.[9][10]
Q4: What is Raman scattering and how does it appear in my emission spectrum?
Raman scattering is the inelastic scattering of excitation light by solvent molecules, which results in a peak in the emission spectrum at a constant energy shift from the excitation wavelength.[11] For water, this shift is typically around 3400-3600 cm⁻¹ lower in energy than the excitation wavelength.[11] A key characteristic of a Raman peak is that its position in the emission spectrum will shift if you change the excitation wavelength, whereas a true fluorescence peak will not.[2]
Q5: My fluorescence signal is very weak. What are the possible causes?
Low fluorescence signals can be due to several factors, including incorrect excitation or emission wavelength settings, low sample concentration, fluorescence quenching, or misalignment of the instrument's optical components.[12][13] Additionally, detector saturation at high concentrations can paradoxically lead to distorted and seemingly low signals.[2]
Troubleshooting Guides
Issue 1: Non-linear or Decreasing Fluorescence Signal at High Concentrations
This issue is often indicative of the inner filter effect.
Troubleshooting Steps:
-
Perform a Concentration Dilution Series: Prepare a series of dilutions of your this compound sample and measure the fluorescence of each.
-
Plot Fluorescence vs. Concentration: A linear relationship indicates the absence of the inner filter effect in that concentration range. A non-linear or plateauing curve suggests its presence.
-
Measure Absorbance: Use a spectrophotometer to measure the absorbance of your samples at the excitation and emission wavelengths. As a rule of thumb, to avoid the inner filter effect, the optical density should be less than 0.1 at the excitation wavelength.[9]
-
Mitigation:
Issue 2: Unexpected Peak in the Emission Spectrum
An unexpected peak could be due to Raman scattering, impurities, or contamination.
Troubleshooting Steps:
-
Change the Excitation Wavelength: Acquire emission spectra at two different excitation wavelengths (e.g., 410 nm and 420 nm). If the unexpected peak shifts its position in the emission spectrum, it is likely a Raman peak.[2][11] A true fluorescence peak from an impurity would not shift.
-
Run a Solvent Blank: Measure the emission spectrum of the solvent alone using the same instrument settings. If the peak is present in the blank, it is likely Raman scattering from the solvent.[11]
-
Subtract the Blank Spectrum: Most instrument software allows for the subtraction of a blank spectrum from the sample spectrum to remove solvent-related peaks like Raman scattering.[11]
-
Check Reagent Purity: If the peak is not from Raman scattering, it may be a fluorescent impurity. Check the purity of your this compound and all other reagents.
Issue 3: High Background Fluorescence
High background can obscure the signal from your sample.
Troubleshooting Steps:
-
Check Consumables: Some plastic plates and cuvettes can be autofluorescent. Using black-walled, clear-bottom plates for plate reader measurements can reduce background noise.[12] For cuvette-based measurements, ensure you are using high-quality quartz cuvettes.[13]
-
Evaluate Reagents: Run a blank containing all reagents except for your this compound to see if any of them are contributing to the background fluorescence.[12]
-
Optimize Instrument Settings: Ensure that the emission filter settings are correctly matched to your fluorophore's spectrum to minimize the detection of stray light.[12]
Quantitative Data Summary
| Parameter | Value | Notes |
| Excitation Maximum | ~410 nm | Can be influenced by solvent and binding to proteins.[1] |
| Molar Absorptivity | 10,300 M⁻¹cm⁻¹ | At the excitation maximum.[1] |
| Optimal OD for Measurement | < 0.1 | To avoid the inner filter effect.[9] |
| Water Raman Peak Shift | ~3400-3600 cm⁻¹ | From the excitation wavelength.[11] |
Experimental Protocols
Protocol 1: Determination of Excitation and Emission Spectra
-
Prepare a dilute solution of this compound in your experimental buffer (ensure absorbance is < 0.1 at the expected excitation maximum).
-
Set the spectrofluorometer to emission scan mode.
-
Set the excitation wavelength to a value near the expected maximum (e.g., 410 nm).
-
Scan a range of emission wavelengths (e.g., 430 nm to 600 nm) to find the emission maximum.
-
Set the spectrofluorometer to excitation scan mode.
-
Set the emission wavelength to the maximum determined in the previous step.
-
Scan a range of excitation wavelengths (e.g., 350 nm to 450 nm) to find the precise excitation maximum.
Protocol 2: Mitigating the Inner Filter Effect
-
Prepare a stock solution of this compound of a known high concentration.
-
Perform a serial dilution to create a series of at least 8 different concentrations.
-
Measure the fluorescence intensity of each dilution using the optimal excitation and emission wavelengths.
-
Measure the absorbance of each dilution at the excitation wavelength using a spectrophotometer.
-
Plot fluorescence intensity versus concentration. Identify the linear range.
-
For all future experiments, ensure that your sample concentrations fall within this linear range to avoid the inner filter effect.
Visualizations
Caption: A workflow for troubleshooting common fluorescence measurement issues.
Caption: Illustration of the primary and secondary inner filter effects.
References
- 1. Generation of Fluorescent Bacteria with the Genes Coding for Lumazine Protein and Riboflavin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edinst.com [edinst.com]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 蛍光染色におけるトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 9. edinst.com [edinst.com]
- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 11. The fluorescence laboratory. - Raman peaks in emission spectra [fluortools.com]
- 12. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. pubs.acs.org [pubs.acs.org]
Improving enzyme efficiency through site-directed mutagenesis of lumazine synthase.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the site-directed mutagenesis of lumazine (B192210) synthase to improve its enzymatic efficiency.
Troubleshooting Guides
This section addresses common issues encountered during the expression, purification, and activity assessment of mutated lumazine synthase.
Low or No Expression of Mutant Lumazine Synthase
Question: I have performed site-directed mutagenesis on the lumazine synthase gene, but after transformation and induction in E. coli, I am getting very low or no expression of my mutant protein. What could be the problem?
Answer:
Low or no expression of mutant lumazine synthase can stem from several factors, from the expression vector and host strain to the nature of the mutation itself. Here are some potential causes and troubleshooting steps:
-
Toxicity of the Mutant Protein: Some mutations can lead to misfolded or partially folded proteins that are toxic to the E. coli host.
-
Solution: Try using a tighter regulation system for protein expression, such as the BL21-AI strain, or switch to a different expression system like the pBAD system. Lowering the induction temperature (e.g., 16°C, 25°C, or 30°C) and reducing the concentration of the inducing agent (e.g., IPTG) can also mitigate toxicity by slowing down protein synthesis and allowing more time for proper folding.[1]
-
-
Codon Usage: The introduction of a mutation might inadvertently create rare codons for E. coli, leading to translational stalls and low protein yield.
-
Solution: Analyze the codon usage of your mutated gene and consider replacing rare codons with more frequently used ones through further site-directed mutagenesis.[2]
-
-
Inappropriate Host Strain: The host strain used for cloning (like Stbl3) may not be suitable for protein expression.
-
Solution: Ensure you are using an expression host strain, such as BL21(DE3), which contains the necessary components (like T7 RNA polymerase for pET vectors) for inducing protein expression.[1]
-
-
Plasmid Integrity: Errors during PCR or cloning could have introduced unintended mutations or deletions in your plasmid.
-
Solution: Sequence the entire open reading frame of your mutant construct to verify its integrity before proceeding with large-scale expression.
-
Mutant Lumazine Synthase is Insoluble (Inclusion Bodies)
Question: My mutant lumazine synthase is expressing at high levels, but it's all in the insoluble fraction as inclusion bodies. How can I improve its solubility?
Answer:
Inclusion body formation is a common problem when overexpressing recombinant proteins, especially mutants that may have altered folding properties. Here are several strategies to improve the solubility of your mutant lumazine synthase:
-
Optimize Expression Conditions:
-
Lower Temperature: Reducing the induction temperature to 18-25°C can slow down protein synthesis, which often promotes proper folding and increases the yield of soluble protein.[2]
-
Reduce Inducer Concentration: Using a lower concentration of IPTG (e.g., 0.1 mM) can also decrease the rate of protein expression.[2]
-
Change Growth Media: Using a less rich medium, like M9 minimal medium, can sometimes improve solubility.[2]
-
-
Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES) can assist in the proper folding of your mutant protein.
-
Solubilization and Refolding from Inclusion Bodies: If optimizing expression conditions fails, you can purify the protein from inclusion bodies. This typically involves:
-
Cell Lysis and Inclusion Body Isolation: Lyse the cells and centrifuge to pellet the insoluble inclusion bodies.
-
Solubilization: Solubilize the inclusion bodies using strong denaturants like 6 M guanidine (B92328) hydrochloride or 8 M urea.
-
Refolding: Gradually remove the denaturant by methods such as dialysis or rapid dilution into a refolding buffer. This step is critical and often requires optimization of buffer composition (pH, additives like L-arginine, or redox shuffling agents).
-
-
Fusion Partners: Expressing the mutant lumazine synthase with a highly soluble fusion partner, such as maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST), can enhance its solubility. The fusion tag can later be removed by proteolytic cleavage if necessary.
Reduced or No Enzymatic Activity of Purified Mutant
Question: I have successfully expressed and purified my mutant lumazine synthase, but it shows significantly reduced or no enzymatic activity compared to the wild-type. What should I do?
Answer:
A loss of activity after mutagenesis can be due to several factors. Here's a logical approach to troubleshooting this issue:
-
Confirm Protein Integrity and Purity:
-
SDS-PAGE and Western Blot: Verify the size and purity of your protein. Degradation products could lead to a loss of activity.
-
Mass Spectrometry: Confirm the exact mass of the purified protein to ensure the correct mutation was incorporated and there are no unexpected post-translational modifications.
-
-
Assess Quaternary Structure: Lumazine synthase functions as an oligomer (pentamer or icosahedral capsid). Some mutations can disrupt the proper assembly of these subunits.
-
Size Exclusion Chromatography (SEC): Compare the elution profile of your mutant with the wild-type enzyme. A shift in the elution volume could indicate a change in the oligomeric state. For example, the replacement of Arg127 by Threonine in B. subtilis lumazine synthase leads to the formation of larger capsids.[3]
-
Dynamic Light Scattering (DLS): DLS can provide information on the size distribution of your protein in solution.[4]
-
-
Check for Misfolding: Even if the protein is soluble, it may not be correctly folded.
-
Circular Dichroism (CD) Spectroscopy: Compare the CD spectrum of the mutant to the wild-type to check for significant changes in secondary structure.
-
-
Re-evaluate the Mutated Residue's Role: The targeted residue may be more critical for catalysis or substrate binding than initially hypothesized.
-
Structural Analysis: If a crystal structure is available, re-examine the environment of the mutated residue. Is it directly involved in the active site? Does it form important hydrogen bonds or salt bridges that stabilize the active site loop?
-
Literature Review: Search for studies on similar mutations in homologous enzymes.
-
Frequently Asked Questions (FAQs)
Q1: What are the key active site residues in Bacillus subtilis lumazine synthase that I should consider for mutagenesis?
A1: Several highly conserved residues at the active site are likely involved in catalysis. These include Phe22, His88, Arg127, and Lys135. For instance, mutating Arg127 can significantly impact enzymatic activity.
Q2: I want to perform a kinetic analysis of my lumazine synthase mutant. What are the typical Km values for the substrates?
A2: The Km values can vary depending on the species of lumazine synthase. For example, for the Schizosaccharomyces pombe enzyme, the Km for 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione is 5 µM, and for 3,4-dihydroxy-2-butanone 4-phosphate, it is 67 µM.[5] For Escherichia coli lumazine synthase, the Km values are 4.2 µM and 62 µM for the two substrates, respectively.[6]
Q3: My lumazine synthase mutant has a tendency to aggregate over time. How can I prevent this?
A3: Protein aggregation can be a challenge. Here are some tips to minimize it:
-
Optimize Buffer Conditions: Screen different pH values and salt concentrations (e.g., NaCl, KCl) to find conditions that favor stability.
-
Additives: Include additives in your storage buffer, such as glycerol (B35011) (5-20%), L-arginine, or low concentrations of non-denaturing detergents.
-
Reducing Agents: If aggregation is due to disulfide bond formation, include a reducing agent like DTT or TCEP in your buffers.[7]
-
Protein Concentration: Store your protein at the lowest concentration that is practical for your downstream applications.
Quantitative Data on Lumazine Synthase Mutants
The following tables summarize the available quantitative data on the effects of site-directed mutagenesis on lumazine synthase activity.
Table 1: Approximate Reaction Rates of Bacillus subtilis Lumazine Synthase Mutants [8]
| Residue | Mutant Amino Acid | Approximate Reaction Rate (% of Wild-Type) |
| Phe22 | Gly | 22 |
| Val | 91 | |
| Ala | 40 | |
| Leu | 12 | |
| Phe | 100 | |
| Trp | 6 | |
| Tyr | 12 | |
| Ala56 | Gly | 69 |
| Phe57 | Gly | 36 |
| Phe61 | Gly | 8 |
| Val81 | Gly | 3 |
| Ile82 | Gly | 8 |
| Val92 | Gly | 23 |
| Phe113 | Gly | 3 |
Table 2: Kinetic Parameters of Wild-Type Lumazine Synthases
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol·mg-1·h-1) |
| Schizosaccharomyces pombe[5] | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 | 13,000 |
| 3,4-dihydroxy-2-butanone 4-phosphate | 67 | 13,000 | |
| Escherichia coli[6] | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 4.2 | 11,800 |
| 3,4-dihydroxy-2-butanone 4-phosphate | 62 | 11,800 |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of Lumazine Synthase
This protocol is a general guideline for introducing point mutations into the lumazine synthase gene using PCR-based methods.
1. Primer Design:
- Design two complementary primers, each containing the desired mutation.
- The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥ 78°C.
- The mutation should be in the center of the primer with at least 10-15 bases of correct sequence on both sides.
- The primers should have a minimum GC content of 40% and terminate in one or more C or G bases.
2. PCR Amplification:
- Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.
- Use a plasmid containing the wild-type lumazine synthase gene as the template.
- A typical reaction mixture (50 µL) includes:
- 5 µL of 10x reaction buffer
- 1 µL of template plasmid DNA (10-50 ng)
- 1.25 µL of forward primer (10 µM)
- 1.25 µL of reverse primer (10 µM)
- 1 µL of dNTP mix (10 mM)
- 1 µL of high-fidelity DNA polymerase
- Nuclease-free water to 50 µL
- Typical PCR cycling conditions:
- Initial denaturation: 98°C for 30 seconds
- 18-25 cycles of:
- Denaturation: 98°C for 10-30 seconds
- Annealing: 55-68°C for 30-60 seconds
- Extension: 72°C for 30-60 seconds per kb of plasmid length
- Final extension: 72°C for 5-10 minutes
3. Template Digestion:
- Add 1 µL of DpnI restriction enzyme to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.
- Incubate at 37°C for 1-2 hours.
4. Transformation:
- Transform competent E. coli cells (e.g., DH5α for cloning or BL21(DE3) for expression) with 5-10 µL of the DpnI-treated PCR product.
- Plate the transformed cells on an appropriate selective agar (B569324) plate (e.g., LB agar with ampicillin).
- Incubate overnight at 37°C.
5. Verification:
- Pick several colonies and grow overnight liquid cultures.
- Isolate the plasmid DNA using a miniprep kit.
- Verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Enzymatic Assay of Lumazine Synthase
This spectrophotometric assay measures the formation of 6,7-dimethyl-8-ribityllumazine.
1. Reagents:
- Assay Buffer: 100 mM Tris-HCl, pH 7.0, 100 mM NaCl, 5 mM DTT.
- Substrate 1: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. Prepare a stock solution in water.
- Substrate 2: 3,4-dihydroxy-2-butanone 4-phosphate. Prepare a stock solution in water.
- Purified wild-type or mutant lumazine synthase.
2. Assay Procedure:
- Set a spectrophotometer to 25°C.
- In a quartz cuvette, prepare a reaction mixture containing:
- Assay Buffer
- A fixed, saturating concentration of one substrate (e.g., 3,4-dihydroxy-2-butanone 4-phosphate).
- Varying concentrations of the other substrate (5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione) to determine its Km.
- Equilibrate the mixture to 25°C in the spectrophotometer.
- Initiate the reaction by adding a known amount of lumazine synthase.
- Monitor the increase in absorbance at a specific wavelength corresponding to the formation of this compound (the exact wavelength may need to be determined empirically, but is often in the range of 400-410 nm).
- Record the initial reaction velocity (the linear portion of the absorbance vs. time curve).
3. Data Analysis:
- Plot the initial velocities against the substrate concentrations.
- Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
- Calculate the kcat value from Vmax and the enzyme concentration.
Visualizations
Caption: Workflow for site-directed mutagenesis of lumazine synthase.
Caption: Troubleshooting logic for low expression of mutant lumazine synthase.
References
- 1. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of lumazine synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of riboflavin: this compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. files.core.ac.uk [files.core.ac.uk]
Addressing substrate inhibition during the synthesis of 6,7-Dimethyl-8-ribityllumazine.
Welcome to the technical support center for the synthesis of 6,7-Dimethyl-8-ribityllumazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to potential challenges during this enzymatic synthesis, with a focus on addressing concerns about substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: Is substrate inhibition a common issue during the synthesis of this compound catalyzed by lumazine (B192210) synthase?
A: Based on a comprehensive review of the available scientific literature, substrate inhibition is not a commonly reported or well-documented phenomenon for this compound synthase (lumazine synthase). Kinetic studies of this enzyme from various organisms typically show standard Michaelis-Menten kinetics, where the reaction rate increases with substrate concentration until it reaches a saturation point (Vmax).
Substrate inhibition occurs when the binding of two substrate molecules to the enzyme leads to the formation of a non-productive or less productive complex. While theoretically possible, the reaction mechanism of lumazine synthase, which involves the sequential binding and condensation of two different substrates, may not be prone to this type of inhibition under typical experimental conditions.
If you are observing a decrease in reaction rate at high substrate concentrations, it is more likely due to other factors, which are addressed in the troubleshooting guide below.
Q2: What other factors could be mistaken for substrate inhibition?
A: Several experimental factors can lead to a decrease in the observed reaction rate at higher substrate concentrations, which might be misinterpreted as substrate inhibition. These include:
-
Substrate Solubility: One or both of the substrates, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate, may have limited solubility in the reaction buffer. At high concentrations, the substrates may not be fully dissolved, leading to an inaccurate assessment of the effective substrate concentration and a lower than expected reaction rate.
-
Product Inhibition: The product of the reaction, this compound, or the downstream product, riboflavin, can bind to the enzyme and inhibit its activity. As the reaction progresses and the product concentration increases, this feedback inhibition can slow down the reaction rate.
-
Changes in pH or Ionic Strength: Adding high concentrations of substrate stocks, which may have a different pH or salt concentration than the reaction buffer, can alter the optimal conditions for the enzyme, leading to reduced activity.
-
Contaminants in Substrate Preparations: Impurities in the substrate preparations could act as inhibitors at higher concentrations.
-
Assay Artifacts: The method used to measure the reaction rate (e.g., spectrophotometry) might be affected by high concentrations of substrates or products, leading to non-linear or inaccurate readings.
Troubleshooting Guide
If you are experiencing a decrease in the rate of this compound synthesis at high substrate concentrations, consider the following troubleshooting steps:
| Observed Problem | Potential Cause | Recommended Solution |
| Decreased reaction rate at high substrate concentrations. | Substrate Solubility Issues | - Determine the solubility of each substrate in your reaction buffer. - Ensure that the substrate concentrations used in your experiments do not exceed their solubility limits. - Visually inspect your reaction mixture for any precipitate. |
| Product Inhibition | - Measure the initial reaction rates before significant product accumulation occurs. - Perform experiments to determine the inhibition constant (Ki) of the product, this compound, and riboflavin. | |
| Sub-optimal Reaction Conditions | - Prepare all substrate stocks in the same buffer as the reaction. - Verify the pH and ionic strength of the final reaction mixture. - Ensure all components are at the optimal temperature for the enzyme. | |
| Enzyme Instability | - Check the stability of lumazine synthase under your experimental conditions (pH, temperature, buffer components). - Include appropriate controls to monitor enzyme activity over time. | |
| Inconsistent or non-reproducible results. | Inaccurate Pipetting | - Calibrate your pipettes regularly. - Use appropriate pipette sizes for the volumes being dispensed. |
| Substrate Degradation | - Store substrate stocks at the recommended temperature and protect them from light if they are light-sensitive. - Prepare fresh substrate solutions for each experiment. |
Quantitative Data
Table 1: Substrate and Product Information
| Compound | Parameter | Value | Source |
| 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | Solubility | Slightly soluble in DMSO and Methanol. Soluble in water (as hydrochloride salt). | [1][2] |
| 3,4-dihydroxy-2-butanone 4-phosphate | Solubility | Predicted high water solubility. | [3] |
| Riboflavin | Inhibition of Lumazine Synthase (S. pombe) | Kd = 1.2 µM | [2] |
Experimental Protocols
Protocol: Standard Lumazine Synthase Activity Assay
This protocol provides a general method for determining the activity of this compound synthase. Specific concentrations and volumes may need to be optimized for your particular enzyme and experimental setup.
Materials:
-
Purified this compound synthase
-
Substrate 1 stock solution: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione in reaction buffer
-
Substrate 2 stock solution: 3,4-dihydroxy-2-butanone 4-phosphate in reaction buffer
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 10 mM EDTA)
-
Spectrophotometer capable of measuring absorbance at 408 nm
Procedure:
-
Prepare the reaction mixture: In a suitable cuvette, combine the reaction buffer and the desired concentration of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.
-
Equilibrate: Incubate the cuvette at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction: Add the 3,4-dihydroxy-2-butanone 4-phosphate stock solution to the cuvette to start the reaction. Mix gently but thoroughly.
-
Start the measurement: Immediately place the cuvette in the spectrophotometer and begin monitoring the increase in absorbance at 408 nm, which corresponds to the formation of this compound.
-
Record data: Collect data at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).
-
Calculate the initial rate: Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of this compound at 408 nm.
Visualizations
Caption: Enzymatic synthesis of this compound.
References
- 1. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of riboflavin: this compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 6,7-Dimethyl-8-ribityllumazine Yield in Yeast Extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 6,7-Dimethyl-8-ribityllumazine in yeast extracts.
Troubleshooting Guides
This section addresses common issues encountered during the production of this compound.
Issue 1: Low or No Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inadequate Precursor Supply | The biosynthesis of this compound requires two key precursors: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate.[1] Ensure that the yeast strain has robust upstream pathways for GTP and ribulose-5-phosphate synthesis. Consider precursor feeding strategies if the strain is auxotrophic or has known limitations in these pathways. |
| Suboptimal Fermentation Conditions | Fermentation parameters such as pH, temperature, and aeration significantly impact yeast metabolism and, consequently, product yield. Optimize these conditions for your specific yeast strain. A starting point for Saccharomyces cerevisiae is typically a pH of 4.5-5.5, a temperature of 25-30°C, and controlled aeration to maintain aerobic conditions, which are generally favorable for riboflavin (B1680620) precursor synthesis. |
| Feedback Inhibition | The downstream product, riboflavin, can cause feedback inhibition of the biosynthetic pathway.[2] If your yeast strain is a natural riboflavin producer, the accumulation of riboflavin may be inhibiting the production of this compound. Using a mutant strain with a blocked or less active riboflavin synthase (the enzyme that converts this compound to riboflavin) can help accumulate the desired lumazine (B192210).[3] |
| Enzyme Activity Issues | The key enzyme for the synthesis is this compound synthase.[4] Ensure that the expression and activity of this enzyme are optimal. If using a genetically modified strain, verify the correct insertion and expression of the corresponding gene. |
| Nutrient Limitation | Aside from carbon and nitrogen sources, certain micronutrients can be critical. For instance, iron deficiency has been shown to derepress enzymes in the riboflavin biosynthesis pathway in some yeast species.[5] Conversely, an excess of certain ions can be inhibitory. |
Experimental Workflow for Troubleshooting Low Yield:
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic pathway for this compound in yeast?
A1: this compound is an intermediate in the riboflavin (Vitamin B2) biosynthesis pathway. It is formed from the condensation of two precursor molecules: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (derived from GTP) and 3,4-dihydroxy-2-butanone 4-phosphate (derived from ribulose-5-phosphate).[1] This reaction is catalyzed by the enzyme this compound synthase.[4]
Caption: Biosynthesis pathway of this compound.
Q2: Which yeast species are commonly used for the production of riboflavin and its precursors?
A2: Several yeast species are known for their ability to produce riboflavin and its precursors, including Saccharomyces cerevisiae, Pichia guilliermondii, and Candida famata.[3][5] The choice of species can depend on factors such as genetic tractability, fermentation characteristics, and product yield.
Q3: How can I quantify the yield of this compound in my yeast extract?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). Detection is usually performed using a UV-Vis detector at a wavelength where the compound has maximum absorbance. For a detailed protocol, please refer to the Experimental Protocols section.
Q4: What are the key fermentation parameters to optimize for enhanced yield?
A4: The key parameters to optimize include pH, temperature, aeration (dissolved oxygen), and the composition of the fermentation medium (carbon source, nitrogen source, and essential minerals). The optimal values for these parameters are strain-dependent and should be determined empirically.
Data on Factors Influencing this compound Synthesis
| Factor | Observation | Reference |
| Riboflavin Concentration | Low concentrations of riboflavin (50-500 ng/mL) in the medium can significantly inhibit the formation of this compound. | [2] |
| Precursor Availability | The presence of ribose-5-phosphate (B1218738) is crucial for the synthesis of the butanone precursor and, consequently, for lumazine formation. | [3] |
| Carbon Source | Glucose-6-phosphate and fructose-6-phosphate (B1210287) can weakly activate the biosynthesis of this compound. | [3] |
| Iron Concentration | Iron-deficient conditions can lead to the derepression of enzymes involved in the riboflavin biosynthesis pathway, including this compound synthase, in certain yeast species. | [5] |
| pH and Temperature | The uncatalyzed reaction to form this compound is dependent on pH and temperature, with higher values increasing the reaction rate. While enzyme-catalyzed reactions have optimal ranges, this suggests that these parameters are critical. | [6] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
1. Sample Preparation:
-
Harvest yeast cells by centrifugation.
-
Lyse the cells using a suitable method (e.g., bead beating, sonication, or enzymatic digestion).
-
Centrifuge the lysate to pellet cell debris.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of a buffer (e.g., 20 mM ammonium acetate, pH 6.0) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV-Vis detector at the maximum absorbance wavelength for this compound.
-
Injection Volume: 10-20 µL.
3. Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Experimental Workflow for HPLC Analysis:
Caption: Workflow for preparing and analyzing yeast extracts for this compound content.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of riboflavin on this compound formation in growing cells of a riboflavin-adenine-deficient mutant, Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Biosynthesis of this compound in yeast extracts of Pichia guilliermondii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of riboflavin: this compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Regulation of the activity and synthesis of enzymes participating in the formation of this compound, a riboflavin precursor in yeast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of riboflavin. The reaction catalyzed by this compound synthase can proceed without enzymatic catalysis under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 6,7-Dimethyl-8-ribityllumazine and Other Precursors in Riboflavin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 6,7-dimethyl-8-ribityllumazine and other upstream precursors in the biosynthesis of riboflavin (B1680620) (Vitamin B2). The objective is to offer a clear understanding of the roles and relative importance of these molecules in the riboflavin production pathway, supported by available data and detailed experimental methodologies.
Introduction to Riboflavin Biosynthesis
Riboflavin is an essential vitamin, serving as the precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). These flavocoenzymes are critical for a wide array of redox reactions fundamental to cellular metabolism. While humans and other animals must obtain riboflavin from their diet, most bacteria, fungi, and plants can synthesize it de novo. This biosynthetic pathway presents a compelling target for the development of novel antimicrobial agents due to its absence in humans.[1]
The biosynthesis of riboflavin is a multi-step enzymatic process that begins with guanosine (B1672433) triphosphate (GTP) and two molecules of ribulose 5-phosphate.[2] The pathway culminates in the formation of this compound, the immediate precursor to riboflavin.[3] Two molecules of this compound are then catalyzed by riboflavin synthase in an unusual dismutation reaction to yield one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is recycled back into the pathway.[4][5][6]
The Central Role of this compound
This compound stands as the direct and sole substrate for the final enzymatic step in riboflavin formation, catalyzed by riboflavin synthase.[7] Its formation is the penultimate step in the pathway, resulting from the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate, a reaction catalyzed by lumazine (B192210) synthase.[8][9] The critical nature of this compound makes the enzymes responsible for its synthesis and conversion—lumazine synthase and riboflavin synthase, respectively—key subjects of study for understanding and manipulating riboflavin production.
Comparative Analysis of Upstream Precursors
While this compound is the final precursor, the overall yield of riboflavin can be significantly influenced by the availability of earlier precursors in the pathway. A direct comparative analysis of the efficiency of these upstream precursors is not typically performed in terms of direct conversion to riboflavin due to the multi-step nature of the pathway. However, their impact on riboflavin production can be assessed by supplementing fermentation media and measuring the final riboflavin titer.
The primary building blocks for riboflavin synthesis are Guanosine triphosphate (GTP) and Ribulose 5-phosphate .[10] Therefore, precursors that feed into the synthesis of these two molecules can significantly impact riboflavin yield.
| Precursor/Supplement | Target Pathway | Organism(s) Studied | Observed Effect on Riboflavin Production |
| Glycine (B1666218) | Purine biosynthesis (precursor to GTP) | Ashbya gossypii, Candida sp., Bacillus subtilis, Bacillus tequilensis | Supplementation has been shown to significantly increase riboflavin yields, in some cases doubling production.[4] |
| Hypoxanthine | Purine biosynthesis (precursor to GTP) | Ashbya gossypii | Increased riboflavin production.[4] |
| Guanine | Purine biosynthesis (direct precursor to GTP) | Bifidobacterium bifidum | Exceedingly high production of riboflavin in media supplemented with guanine.[11] |
| Glucose/Fructose (B13574) | Pentose (B10789219) Phosphate (B84403) Pathway (precursor to Ribulose 5-phosphate) and energy source | Bacillus subtilis, Hyphopichia wangnamkhiaoensis | Choice of carbon source significantly impacts riboflavin yield, with glucose and fructose often being effective.[4][12] |
| Plant Oils (e.g., Rapeseed oil) | Beta-oxidation and Gluconeogenesis (feeding into the pentose phosphate pathway) | Ashbya gossypii | Preferred carbon source for overproduction in this organism.[4] |
Signaling Pathways and Experimental Workflows
To visualize the relationships between these precursors and the overall process of riboflavin synthesis, the following diagrams are provided.
Experimental Protocols
Microbial Fermentation for Riboflavin Production
Objective: To produce riboflavin using a microbial strain (e.g., Bacillus subtilis, Ashbya gossypii) and to assess the impact of precursor supplementation.
Materials:
-
Selected microbial strain
-
Appropriate fermentation medium (e.g., a defined minimal medium to control for nutrient sources)
-
Precursor solutions (e.g., sterile solutions of glycine, guanine, etc.)
-
Shaker incubator or bioreactor
-
Spectrophotometer
Procedure:
-
Prepare the fermentation medium and sterilize by autoclaving.
-
Inoculate the medium with a fresh overnight culture of the selected microbial strain to a starting OD600 of ~0.1.
-
For experimental groups, add the sterile precursor solutions to the desired final concentrations. A control group with no supplementation should be included.
-
Incubate the cultures under optimal growth conditions (e.g., 37°C, 200 rpm for B. subtilis).
-
Monitor cell growth by measuring the optical density (OD) at 600 nm at regular intervals.
-
Collect samples at various time points for riboflavin quantification. Centrifuge the samples to separate the supernatant from the cell pellet.
Quantification of Riboflavin by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately quantify the concentration of riboflavin in fermentation samples.
Materials:
-
HPLC system with a fluorescence or UV detector
-
C18 reverse-phase column
-
Riboflavin standard solution
-
Mobile phase (e.g., methanol (B129727):water with an acetate (B1210297) buffer)
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a standard curve by making serial dilutions of the riboflavin standard solution in the mobile phase.
-
Filter the collected fermentation supernatants through a 0.22 µm syringe filter to remove any remaining cells or debris.
-
Inject a known volume (e.g., 20 µL) of the standards and samples onto the HPLC column.
-
Run the HPLC with an isocratic or gradient elution profile. A typical mobile phase could be a mixture of methanol and an aqueous buffer (e.g., sodium acetate).
-
Detect riboflavin using a fluorescence detector (excitation ~445 nm, emission ~520 nm) or a UV detector (~444 nm).
-
Identify the riboflavin peak in the chromatograms based on the retention time of the standard.
-
Quantify the concentration of riboflavin in the samples by comparing the peak area to the standard curve.
Quantification of Riboflavin by Fluorometry
Objective: To rapidly quantify riboflavin concentration in a high-throughput manner.
Materials:
-
Fluorescence microplate reader or spectrofluorometer
-
Black 96-well microplates
-
Riboflavin standard solution
-
Appropriate buffer for dilution
Procedure:
-
Prepare a standard curve by making serial dilutions of the riboflavin standard in the same medium as the samples.
-
Pipette the standards and fermentation supernatant samples into the wells of the black microplate.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 440-450 nm and an emission wavelength of around 520-530 nm.
-
Subtract the fluorescence of a blank (uninoculated medium) from all readings.
-
Determine the concentration of riboflavin in the samples by interpolating their fluorescence values on the standard curve.
Conclusion
This compound is the indispensable and immediate precursor to riboflavin. A direct comparative analysis with "alternative" precursors at this final step is not feasible as it is the sole substrate for riboflavin synthase. However, a comparative analysis of the impact of various upstream precursors on the overall yield of riboflavin provides valuable insights for optimizing microbial production. Supplementation with precursors for GTP, such as glycine and purines, and optimizing the carbon source to ensure a steady supply for the pentose phosphate pathway are effective strategies to enhance riboflavin synthesis. The provided experimental protocols offer a framework for conducting such comparative studies to identify the most efficient precursors and conditions for maximizing riboflavin production in a given microbial system.
References
- 1. office2.jmbfs.org [office2.jmbfs.org]
- 2. kjom.org [kjom.org]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Riboflavin - Wikipedia [en.wikipedia.org]
- 7. Riboflavin synthase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Comparing lumazine synthase enzymes from different bacterial and fungal species.
A Comprehensive Guide to Lumazine (B192210) Synthase Enzymes from Diverse Bacterial and Fungal Species
For researchers, scientists, and professionals engaged in drug development, understanding the nuanced differences between orthologous enzymes is paramount. This guide provides a detailed comparative analysis of lumazine synthase (LS) from four well-studied species: two bacteria, Escherichia coli and Bacillus subtilis, and two fungi, Saccharomyces cerevisiae and Magnaporthe oryzae. Lumazine synthase catalyzes the penultimate step in the biosynthesis of riboflavin (B1680620) (vitamin B2), making it a potential target for antimicrobial agents.
Structural and Functional Overview
Lumazine synthase is a self-assembling protein that forms various quaternary structures depending on the species. These structures are typically composed of pentameric building blocks. In many bacteria, including E. coli and B. subtilis, these pentamers assemble into a 60-subunit icosahedral capsid.[1][2] In contrast, fungal lumazine synthases, such as those from S. cerevisiae and M. oryzae, typically exist as standalone pentamers.[1][2] This structural divergence between bacterial and fungal enzymes presents an attractive avenue for the development of species-specific inhibitors.
Comparative Performance Data
The following table summarizes key quantitative data for lumazine synthase from the selected species. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented values are compiled from various sources.
| Parameter | Escherichia coli | Bacillus subtilis | Saccharomyces cerevisiae | Magnaporthe oryzae |
| Quaternary Structure | Icosahedral (60-mer) | Icosahedral (60-mer) | Pentameric (5-mer) | Pentameric (5-mer) |
| Catalytic Efficiency (kcat) | 0.024 s⁻¹ | Data not available | Data not available | 0.052 s⁻¹ |
| Michaelis Constant (Km) | Data not available | Data not available | Data not available | Data not available |
| Catalytic Efficiency (kcat/Km) | Data not available | Data not available | Data not available | Data not available |
| Melting Temperature (Tm) | Data not available | ~93°C | ~74°C | Data not available |
Note: The melting temperature for B. subtilis is reported to be approximately 27°C lower than that of the hyperthermophilic lumazine synthase from Aquifex aeolicus (Tm ~120°C).[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of enzyme characteristics. Below are protocols for key experiments used to characterize lumazine synthase.
Protocol 1: Lumazine Synthase Activity Assay (Spectrophotometric)
This protocol measures the rate of formation of 6,7-dimethyl-8-ribityllumazine.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
5-amino-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione (Substrate A)
-
3,4-dihydroxy-2-butanone 4-phosphate (Substrate B)
-
Purified lumazine synthase enzyme
-
Spectrophotometer capable of measuring absorbance at 408 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer, a known concentration of Substrate A, and a known concentration of Substrate B.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in a quartz cuvette.
-
Initiate the reaction by adding a small, known amount of purified lumazine synthase to the reaction mixture.
-
Immediately monitor the increase in absorbance at 408 nm over time. This wavelength corresponds to the formation of the product, this compound.
-
Record the initial linear rate of the reaction (the change in absorbance per unit time).
-
To determine kinetic parameters (kcat and Km), repeat the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of this compound.
Protocol 2: Thermostability Assay (Differential Scanning Calorimetry - DSC)
This protocol determines the melting temperature (Tm) of the enzyme, a measure of its thermal stability.
Materials:
-
Purified lumazine synthase enzyme in a suitable buffer (e.g., potassium phosphate buffer)
-
Dialysis buffer (same as the enzyme buffer)
-
Differential Scanning Calorimeter
Procedure:
-
Dialyze the purified enzyme sample extensively against the buffer that will be used in the DSC experiment to ensure matched buffer conditions.
-
Determine the precise protein concentration of the dialyzed sample.
-
Load the enzyme sample into the sample cell of the DSC instrument and the dialysis buffer into the reference cell.
-
Set the experimental parameters, including the starting temperature (e.g., 20°C), final temperature (e.g., 120°C), and scan rate (e.g., 1°C/min).
-
Initiate the temperature scan. The instrument will measure the differential heat capacity between the sample and reference cells as the temperature increases.
-
The resulting thermogram will show a peak corresponding to the unfolding of the protein. The apex of this peak is the melting temperature (Tm).
-
Analyze the data using the instrument's software to determine the Tm and the enthalpy of unfolding (ΔH).
Protocol 3: Determination of Oligomeric State (Size-Exclusion Chromatography - SEC)
This protocol separates proteins based on their hydrodynamic radius, allowing for the determination of their native oligomeric state.
Materials:
-
Purified lumazine synthase enzyme
-
SEC column with an appropriate separation range
-
Chromatography system (e.g., FPLC or HPLC)
-
Mobile phase buffer (e.g., potassium phosphate buffer with 150 mM NaCl)
-
Molecular weight standards of known size
Procedure:
-
Equilibrate the SEC column with the mobile phase buffer until a stable baseline is achieved.
-
Create a standard curve by injecting a mixture of molecular weight standards and recording their elution volumes. Plot the logarithm of the molecular weight against the elution volume.
-
Inject a known concentration of the purified lumazine synthase sample onto the equilibrated column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Determine the elution volume of the lumazine synthase peak.
-
Compare the elution volume of the sample to the standard curve to estimate the native molecular weight of the enzyme.
-
Based on the known monomeric molecular weight of lumazine synthase (~16-17 kDa), calculate the number of subunits in the oligomer.
Visualizations
Riboflavin Biosynthesis Pathway
The following diagram illustrates the central role of lumazine synthase in the riboflavin biosynthesis pathway.
Caption: The role of Lumazine Synthase in the Riboflavin Biosynthesis Pathway.
Experimental Workflow for Comparative Analysis
This diagram outlines a logical workflow for the comparative characterization of lumazine synthase enzymes from different species.
Caption: A typical experimental workflow for comparing lumazine synthase enzymes.
References
Validating 6,7-Dimethyl-8-ribityllumazine as a Precursor for MAIT Cell Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6,7-Dimethyl-8-ribityllumazine (RL-6,7-diMe) and other key Mucosal-Associated Invariant T (MAIT) cell agonists. The information presented is intended to assist researchers in validating RL-6,7-diMe as a potential precursor for novel MAIT cell-targeted therapeutics. This document summarizes key performance data, details experimental protocols for validation, and illustrates the underlying biological pathways.
Introduction to MAIT Cells and Their Agonists
Mucosal-associated invariant T (MAIT) cells are a unique subset of innate-like T cells that play a crucial role in immunity against a broad range of pathogens.[1][2] They recognize small molecule metabolites derived from the microbial riboflavin (B1680620) (vitamin B2) biosynthesis pathway, which are presented by the non-polymorphic MHC class I-related molecule, MR1.[3][4][5][6] This activation can be either T-cell receptor (TCR)-dependent, through the recognition of these microbial antigens, or TCR-independent, mediated by cytokines such as IL-12 and IL-18.[3][5][7][8][9]
The discovery of these activating ligands has opened avenues for the development of novel immunomodulatory therapies. Among the known agonists, 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) is the most potent naturally occurring activator of MAIT cells.[10][11] this compound (RL-6,7-diMe) is an intermediate in the riboflavin synthesis pathway and has also been identified as a MAIT cell agonist, although it is generally considered less potent than 5-OP-RU.[1][6][12][13] This guide focuses on the validation of RL-6,7-diMe as a precursor and agonist, comparing its activity with other relevant compounds.
Comparative Performance of MAIT Cell Agonists
The following table summarizes the reported potency of various MAIT cell agonists. It is important to note that EC50 values can vary depending on the specific experimental setup, cell types used, and readout parameters.
| Agonist/Compound | Chemical Class | Potency (EC50) | Key Characteristics |
| 5-OP-RU | Pyrimidine | 1-8 pM[10] | Most potent natural MAIT cell agonist. Unstable in aqueous solution.[11] |
| 5-OE-RU | Pyrimidine | Potent | Another highly potent pyrimidine-based agonist.[5][9] |
| This compound (RL-6,7-diMe) | Lumazine | Less potent than 5-OP-RU[1][12] | A stable intermediate in the riboflavin biosynthesis pathway.[6][13] |
| 7-methyl-8-D-ribityllumazine (RL-7-Me) | Lumazine | 120 nM[10] | A thermodynamically stable compound that moderately activates MAIT cells.[10] |
| Reduced-6-hydroxymethyl-8-d-ribityllumazine (rRL-6-CH2OH) | Lumazine | More potent than RL-6,7-diMe[1][14] | A potent synthetic lumazine-based activator.[14][15] |
| Acetyl-6-formylpterin (Ac-6-FP) | Pterin | Inhibitor (IC50 ~0.1 µM)[13] | A synthetic derivative of a folic acid breakdown product that inhibits MAIT cell activation.[11][13][16] |
Experimental Protocols for Validation
Validating the activity of potential MAIT cell agonists requires robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro MAIT Cell Activation Assay
This assay measures the activation of MAIT cells in response to a specific agonist using the upregulation of activation markers such as CD69.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a MAIT cell line (e.g., TG40.MAIT)
-
Antigen Presenting Cells (APCs) expressing MR1 (e.g., HeLa.MR1 cells)
-
This compound (RL-6,7-diMe) and other test compounds
-
Positive control: 5-OP-RU
-
Negative control: Vehicle (e.g., DMSO)
-
MAIT cell antagonist (optional): Acetyl-6-formylpterin (Ac-6-FP)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Flow cytometry buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against CD3, TCR Vα7.2, CD161, and CD69
Procedure:
-
Cell Culture: Culture APCs to 80-90% confluency.
-
Co-culture Setup:
-
Seed APCs in a 96-well plate.
-
Add graded concentrations of the test compound (e.g., RL-6,7-diMe) and controls to the APCs.
-
Incubate for 2-4 hours to allow for antigen processing and presentation.
-
Add MAIT cells (from PBMCs or cell line) to the wells.
-
-
Incubation: Co-culture the cells for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Staining for Flow Cytometry:
-
Harvest the cells and wash with flow cytometry buffer.
-
Stain the cells with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the MAIT cell population (e.g., CD3+TCR Vα7.2+CD161++).
-
Analyze the percentage of CD69+ cells within the MAIT cell gate.
-
Plot the percentage of activated MAIT cells against the concentration of the agonist to determine the EC50.
-
In Vivo MAIT Cell Expansion and Activation
This protocol describes a method to assess the ability of a MAIT cell agonist to expand and activate MAIT cells in a mouse model.
Materials:
-
C57BL/6 mice
-
This compound (RL-6,7-diMe) and other test compounds
-
Adjuvant (e.g., CpG ODN 1826)
-
MR1-5-OP-RU tetramers for MAIT cell identification
-
Fluorochrome-conjugated antibodies against CD3, TCRβ, B220, F4/80, CD11b, and IFN-γ
-
Brefeldin A (for intracellular cytokine staining)
Procedure:
-
Animal Treatment:
-
Tissue Harvesting:
-
At the end of the treatment period, euthanize the mice and harvest relevant tissues (e.g., liver, spleen, lungs).
-
Prepare single-cell suspensions from the harvested tissues.
-
-
MAIT Cell Staining and Analysis:
-
Stain the cells with MR1-5-OP-RU tetramers to identify MAIT cells.
-
Perform surface staining with antibodies against CD3, TCRβ, and lineage markers (B220, F4/80, CD11b) to gate on the MAIT cell population (B220−F4/80−CD11b−CD3+TCRβintMR1-5-OP-RU tetramer+).[18]
-
-
Intracellular Cytokine Staining (Optional):
-
For in vivo cytokine production analysis, administer Brefeldin A to the mice a few hours before euthanasia.
-
After surface staining, fix and permeabilize the cells.
-
Stain for intracellular cytokines such as IFN-γ.[18]
-
-
Data Analysis:
-
Analyze the frequency and absolute number of MAIT cells in different tissues.
-
Quantify the production of cytokines by MAIT cells.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in MAIT cell activation and the experimental procedures used to study them is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these pathways and workflows.
TCR-Dependent MAIT Cell Activation Pathway
This diagram illustrates the sequence of events leading to MAIT cell activation through the T-cell receptor.
Caption: TCR-dependent activation of a MAIT cell by a microbial antigen presented by MR1.
In Vitro MAIT Cell Activation Experimental Workflow
This diagram outlines the key steps in the in vitro assay to measure MAIT cell activation.
Caption: Workflow for the in vitro validation of MAIT cell agonists.
Logical Relationship of Riboflavin Pathway Intermediates to MAIT Cell Agonists
This diagram illustrates how intermediates from the riboflavin biosynthesis pathway lead to the formation of potent MAIT cell agonists.
Caption: Relationship between riboflavin pathway intermediates and potent MAIT cell agonists.
Conclusion
This compound is a valid, albeit moderately potent, agonist of MAIT cells and serves as a stable precursor for the generation of more potent agonists like 5-OP-RU. Its role in the riboflavin biosynthesis pathway makes it a key molecule of interest for understanding MAIT cell biology and for the development of novel immunotherapies. The comparative data and detailed protocols provided in this guide offer a framework for researchers to further investigate RL-6,7-diMe and other potential MAIT cell modulators. The development of stable and potent synthetic agonists based on the ribityllumazine scaffold holds significant promise for harnessing the therapeutic potential of MAIT cells in various diseases.[2][19]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MAIT Cell Activation and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Augmentation of the Riboflavin-Biosynthetic Pathway Enhances Mucosa-Associated Invariant T (MAIT) Cell Activation and Diminishes Mycobacterium tuberculosis Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Harnessing the Power of Mucosal-Associated Invariant T (MAIT) Cells in Cancer Cell Therapy [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recognition of Vitamin B Precursors and Byproducts by Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. MAIT Cells Come to the Rescue in Cancer Immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation and In Vivo Evolution of the MAIT Cell Transcriptome in Mice and Humans Reveals Tissue Repair Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activating Mucosal-Associated Invariant T cells Induces a Broad Antitumor Response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
Structural and functional comparison of type I and type II lumazine synthases.
For Researchers, Scientists, and Drug Development Professionals
Lumazine (B192210) synthase (LS) plays a crucial role in the biosynthesis of riboflavin (B1680620) (vitamin B2) in microorganisms, fungi, and plants, making it an attractive target for the development of novel antimicrobial agents. This enzyme catalyzes the formation of 6,7-dimethyl-8-ribityllumazine from 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate. Lumazine synthases are classified into two main types, Type I and Type II, which exhibit significant differences in their quaternary structure and enzymatic function. This guide provides a detailed comparison of these two enzyme types, supported by structural data, kinetic parameters, and experimental methodologies.
Structural and Functional Distinctions
Type I and Type II lumazine synthases are distinguished primarily by their quaternary structures. Type I lumazine synthases assemble into pentamers or icosahedral capsids composed of 60 subunits (a dodecamer of pentamers).[1][2][3] In contrast, Type II lumazine synthases form decamers, which are essentially dimers of pentamers.[2][4] This fundamental difference in assembly has profound implications for their enzymatic activity.
While the monomeric units and the active sites of both types are structurally very similar, with catalysis occurring at the interface between adjacent subunits within a pentamer, their catalytic efficiencies differ significantly.[1][3]
Quantitative Comparison of Lumazine Synthase Isoenzymes
The following table summarizes key quantitative data for Type I and Type II lumazine synthases from various organisms, highlighting the stark contrast in their enzymatic activity.
| Enzyme Type | Organism | Quaternary Structure | Specific Activity (U/mg) | Km (μM) | kcat (s-1) | Reference |
| Type I | Bacillus subtilis | Icosahedral | 11.5 | 5.2 | 4.5 | Mörtl et al. (1996) J. Mol. Biol. |
| Type I | Aquifex aeolicus | Icosahedral | 25.0 | 10.0 | 9.8 | Zhang et al. (2001) J. Mol. Biol.[5] |
| Type I | Mesorhizobium loti RibH1 | Pentameric | 0.12 | 2.1 | 0.05 | Brieba et al. (2007) J. Biol. Chem. |
| Type II | Brucella abortus RibH2 | Decameric | ~0.001 | >500 | ~0.0004 | Brieba et al. (2007) J. Biol. Chem. |
| Type II | Mesorhizobium loti RibH2 | Decameric | ~0.0005 | >500 | ~0.0002 | Brieba et al. (2007) J. Biol. Chem. |
Note: The specific activity, Km, and kcat values are for the substrate 5-amino-6-(D-ribitylamino)uracil. As the data indicates, Type II lumazine synthases exhibit significantly lower specific activity and higher Km values, suggesting they are catalytically much less efficient, and in some cases, almost inactive.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of these enzymes. Below are outlines of key experimental protocols.
X-Ray Crystallography for Structural Determination
Objective: To determine the three-dimensional atomic structure of Type I and Type II lumazine synthases.
Methodology:
-
Protein Expression and Purification:
-
Clone the gene encoding the lumazine synthase of interest into an appropriate expression vector (e.g., pET series).
-
Transform the vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and grow the cells at an optimal temperature.
-
Harvest the cells and lyse them by sonication or high-pressure homogenization.
-
Purify the protein using a combination of chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.
-
-
Crystallization:
-
Screen for crystallization conditions using commercially available screens (e.g., Hampton Research, Qiagen) and the hanging drop or sitting drop vapor diffusion method.
-
Optimize the initial hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
-
Data Collection and Processing:
-
Cryo-protect the crystals using a suitable cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using software such as HKL2000 or XDS to integrate intensities and scale the data.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using molecular replacement with a known lumazine synthase structure as a search model.
-
Refine the atomic model against the experimental data using software like PHENIX or REFMAC5, with manual model building in Coot.
-
Validate the final structure using tools like MolProbity.
-
Cryo-Electron Microscopy (Cryo-EM) for Large Complex Visualization
Objective: To determine the structure of large lumazine synthase assemblies, particularly the icosahedral Type I capsids.
Methodology:
-
Sample Preparation:
-
Purify the lumazine synthase complex as described for X-ray crystallography.
-
Apply a small volume of the purified sample to a glow-discharged EM grid.
-
Blot the excess liquid and rapidly plunge-freeze the grid in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot).
-
-
Data Acquisition:
-
Screen the frozen-hydrated grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM) equipped with a direct electron detector.
-
Collect a large dataset of movie micrographs at a high magnification.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction and contrast transfer function (CTF) estimation for the movie micrographs using software like MotionCor2 and CTFFIND4.
-
Pick individual particles from the corrected micrographs using automated or manual picking procedures in software like RELION or cryoSPARC.
-
Perform 2D classification to remove junk particles and select well-defined classes.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the lumazine synthase complex.
-
Enzyme Kinetics Assay
Objective: To determine the kinetic parameters (Km and kcat) of Type I and Type II lumazine synthases.
Methodology:
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0) containing a known concentration of the purified lumazine synthase.
-
Prepare stock solutions of the substrates: 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate.
-
-
Assay Procedure:
-
Initiate the reaction by adding a saturating concentration of one substrate and varying concentrations of the other substrate to the reaction mixture.
-
Monitor the formation of the product, this compound, by measuring the increase in fluorescence at 470 nm with an excitation wavelength of 408 nm, or by following the consumption of the substrates using HPLC.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the progress curves.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Calculate the kcat value from the equation kcat = Vmax / [E], where [E] is the enzyme concentration.
-
Visualization of Structural Differences
The following diagram illustrates the distinct quaternary assemblies of Type I and Type II lumazine synthases.
Caption: Quaternary structures of Type I and Type II lumazine synthases.
Logical Workflow for Lumazine Synthase Characterization
The experimental workflow for comparing Type I and Type II lumazine synthases can be visualized as follows.
Caption: Experimental workflow for lumazine synthase characterization.
Conclusion
The classification of lumazine synthases into Type I and Type II is based on fundamental differences in their quaternary structure, which directly impacts their catalytic function. While Type I enzymes are efficient catalysts, Type II enzymes are largely inactive. This disparity, despite their similar monomeric folds and active site architectures, presents an intriguing area for further research into the evolutionary pressures that have shaped these enzymatic differences. For drug development professionals, the highly conserved active site across both types suggests that inhibitors could be designed to target a broad range of microorganisms. However, the differences in their quaternary structure and accessibility of the active site may need to be considered for optimal inhibitor design. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and exploitation of lumazine synthase as a therapeutic target.
References
- 1. Sequence determinants of quaternary structure in lumazine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and kinetic properties of lumazine synthase isoenzymes in the order Rhizobiales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystallographic studies on decameric Brucella spp. Lumazine synthase: a novel quaternary arrangement evolved for a new function? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-ray structure analysis and crystallographic refinement of lumazine synthase from the hyperthermophile Aquifex aeolicus at 1.6 A resolution: determinants of thermostability revealed from structural comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 6,7-Dimethyl-8-ribityllumazine
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of biologically active molecules is a cornerstone of drug discovery and biochemical research. 6,7-Dimethyl-8-ribityllumazine, a key intermediate in the biosynthesis of riboflavin (B1680620) (vitamin B2), presents a compelling case study in the application of modern analytical techniques for chemical structure confirmation. This guide provides a comparative analysis of the primary method of Nuclear Magnetic Resonance (NMR) spectroscopy alongside alternative and complementary techniques, offering a comprehensive overview of the experimental data that validates the structure of this vital biomolecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy stands as the most powerful technique for the de novo structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
A comprehensive NMR analysis for the structural confirmation of this compound would involve a suite of experiments, typically performed on a high-field spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
Sample Preparation: A few milligrams of purified this compound are dissolved in the chosen deuterated solvent.
-
1D NMR (¹H and ¹³C):
-
¹H NMR provides information on the number of different types of protons and their neighboring protons through chemical shifts and spin-spin coupling.
-
¹³C NMR, often proton-decoupled, reveals the number of unique carbon environments.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for piecing together the molecular framework.
-
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (H → C) |
| 6-CH₃ | ~2.4 | ~20 | C6, C7, C5a |
| 7-CH₃ | ~2.5 | ~22 | C7, C6, C8 |
| 1' | ~4.8 (dd) | ~50 | C8a, C2', C7 |
| 2' | ~4.2 (m) | ~72 | C1', C3' |
| 3' | ~3.8 (m) | ~74 | C2', C4' |
| 4' | ~3.7 (m) | ~71 | C3', C5' |
| 5'a | ~3.6 (dd) | ~64 | C4' |
| 5'b | ~3.5 (dd) | ~64 | C4' |
| C2 | - | ~158 | - |
| C4 | - | ~162 | - |
| C5a | - | ~135 | 6-CH₃ |
| C6 | - | ~150 | 7-CH₃ |
| C7 | - | ~148 | 6-CH₃ |
| C8a | - | ~155 | 1' |
| NH-3 | ~11.0 (s) | - | C2, C4 |
Workflow for NMR-Based Structure Confirmation of this compound
Caption: Workflow for NMR-based structural elucidation.
Alternative and Complementary Structural Confirmation Methods
While NMR is paramount for de novo structure determination, other analytical techniques provide crucial, often complementary, evidence to confirm the molecular structure of this compound.
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. Although a crystal structure of isolated this compound is not readily found in the literature, the crystal structures of its synthesizing enzyme, lumazine (B192210) synthase, often in complex with substrates or products, have been resolved to high resolution.[1][2][3][4] These studies confirm the overall topology and stereochemistry of the molecule within the enzyme's active site.
Experimental Protocol: X-ray Crystallography of Lumazine Synthase
-
Crystallization: The purified lumazine synthase enzyme is crystallized, often in the presence of this compound or its analogues, using techniques like vapor diffusion.[1]
-
Data Collection: The crystals are exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.[1]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic coordinates of the protein and any bound ligands are determined and refined.[1]
Workflow for X-ray Crystallography-Based Structural Insights
Caption: Workflow for X-ray crystallography.
Mass spectrometry provides a highly accurate determination of the molecular weight and can offer structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Ionization: The sample is ionized, for example, using Electrospray Ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions is determined by a mass analyzer.
For this compound (C₁₃H₁₈N₄O₆), the expected monoisotopic mass is approximately 326.12 Da. High-resolution mass spectrometry can confirm the elemental composition.
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the pteridine (B1203161) ring system in this compound. The absorption maxima provide a characteristic fingerprint.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: A solution of the compound in a suitable solvent (e.g., aqueous buffer) of a known concentration is prepared.
-
Spectral Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm).
Studies have reported absorption maxima for this compound at approximately 256, 275, and 408 nm at neutral pH.[5][6] The molar absorptivity at 408 nm is reported to be around 10,300 M⁻¹cm⁻¹.[7]
Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations | Experimental Data for this compound |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and conformation in solution. | Unambiguous structure determination from first principles. | Requires relatively large amounts of pure sample; complex spectra can be challenging to interpret. | Partial ¹H and ¹³C data available in literature; complete assignment inferred. |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. | Provides absolute configuration and detailed conformational information. | Requires a single, well-diffracting crystal; the solid-state structure may differ from the solution conformation. | High-resolution structures of the host enzyme (lumazine synthase) confirm the ligand's structure.[1][3][4] |
| Mass Spectrometry | Accurate molecular weight and elemental composition (HRMS); fragmentation patterns give structural clues. | High sensitivity; requires very small amounts of sample. | Does not provide stereochemical information or detailed connectivity on its own. | Molecular ion peak at m/z ~326.12 confirms the chemical formula. |
| UV-Visible Spectroscopy | Information about the electronic structure and conjugated systems. | Simple, rapid, and provides a characteristic fingerprint. | Provides limited structural information; many compounds can have similar spectra. | Absorption maxima at ~256, 275, and 408 nm.[5][6] Molar absorptivity at 408 nm is ~10,300 M⁻¹cm⁻¹.[7] |
Conclusion
The chemical structure of this compound is unequivocally confirmed through a combination of powerful analytical techniques. While a single, comprehensive NMR-based de novo elucidation is not prominent in the readily accessible literature, the wealth of data from NMR studies on its biosynthesis, coupled with the definitive structural insights from X-ray crystallography of its host enzyme, and corroborating evidence from mass spectrometry and UV-Vis spectroscopy, provides a robust and multifaceted confirmation of its molecular architecture. This integrated approach, leveraging the strengths of multiple analytical methods, is emblematic of modern chemical characterization and is essential for advancing our understanding of its role in biological systems and for potential therapeutic applications.
References
- 1. X-ray structure analysis and crystallographic refinement of lumazine synthase from the hyperthermophile Aquifex aeolicus at 1.6 A resolution: determinants of thermostability revealed from structural comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of riboflavin: this compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Divergence in macromolecular assembly: X-ray crystallographic structure analysis of lumazine synthase from Brucella abortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nat.vu.nl [nat.vu.nl]
Kinetic differences between archaeal and eubacterial riboflavin synthase in converting 6,7-Dimethyl-8-ribityllumazine.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic properties of archaeal and eubacterial riboflavin (B1680620) synthases in their conversion of 6,7-Dimethyl-8-ribityllumazine to riboflavin. This critical step in the biosynthesis of vitamin B2 presents a compelling target for novel antimicrobial drug development due to its absence in humans. While extensive research has illuminated structural and mechanistic divergences, a direct, comprehensive comparison of kinetic parameters remains an area of ongoing investigation. This document summarizes the currently available data, outlines experimental approaches for kinetic analysis, and visualizes the key enzymatic process.
Executive Summary
Riboflavin synthase catalyzes the dismutation of two molecules of this compound to form one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.[1] While the overall reaction is conserved, the enzymes from archaea and eubacteria exhibit fundamental structural and, consequently, kinetic and mechanistic differences. Eubacterial riboflavin synthases are typically homotrimers, whereas their archaeal counterparts assemble into homopentamers.[2] This structural variance leads to distinct stereochemical pathways, with the formation of diastereomeric pentacyclic intermediates.[3][4]
Direct comparative kinetic data, such as Michaelis-Menten constants (Km) and catalytic constants (kcat), for the substrate this compound are not extensively documented in a side-by-side manner in existing literature. However, available data for representative species indicate potential differences in substrate affinity and catalytic efficiency.
Quantitative Kinetic Data
The following table summarizes the available kinetic parameters for riboflavin synthases from representative eubacterial and archaeal species. It is important to note the different experimental conditions under which these values were obtained, which can influence direct comparisons.
| Feature | Eubacterial ( Photobacterium leiognathi ) | Eubacterial ( Escherichia coli ) | Archaeal ( Methanocaldococcus jannaschii ) |
| Quaternary Structure | Trimer | Trimer[5] | Pentamer |
| K_m_ (for this compound) | 2.7 µM[6] | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. |
| V_max_ | 2.5 times higher than N-terminal domain alone[6] | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. |
| Specific Activity | Not explicitly stated in the provided results. | Pre-steady-state kinetics have been studied.[5] | 11 nmol·mg⁻¹·min⁻¹ |
| Catalytic Mechanism | Proceeds via a pentacyclic intermediate.[7] | Proceeds via a pentacyclic intermediate.[5][7] | Proceeds via a diastereomeric pentacyclic intermediate.[3] |
Note: The Vmax for P. leiognathi is presented relative to its isolated domains, highlighting the importance of the full enzyme structure for optimal activity.[6] The specific activity for M. jannaschii provides a measure of its catalytic rate under specific conditions.
Experimental Protocols
The determination of kinetic parameters for riboflavin synthase typically involves monitoring the formation of the fluorescent product, riboflavin. Below is a generalized protocol based on methods described for eubacterial riboflavin synthase.[2]
Enzymatic Assay for Riboflavin Synthase Activity
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer, for example, 50 mM potassium phosphate (B84403) buffer at pH 7.0.
-
Add a known concentration of purified riboflavin synthase (e.g., 50 nM final concentration).
-
Prepare a stock solution of the substrate, this compound, in the same buffer.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding varying concentrations of the substrate, this compound (e.g., 0-1000 µM), to the reaction mixture.
-
The final reaction volume is typically set to 1 ml.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence due to the formation of riboflavin. The excitation wavelength is typically around 445-450 nm, and the emission wavelength is around 520-530 nm.
-
Record fluorescence measurements at regular time intervals (e.g., every 0.5 seconds) for a set duration (e.g., 20 minutes).
-
Perform all assays in duplicate or triplicate to ensure reproducibility.
-
-
Data Analysis:
-
To quantify the amount of riboflavin produced, create a standard curve using known concentrations of riboflavin.
-
Correct for any background fluorescence or systematic variations by running control experiments without the enzyme or substrate.
-
Calculate the initial reaction velocities (v₀) from the linear portion of the fluorescence-versus-time plots.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
-
Visualizations
Enzymatic Reaction of Riboflavin Synthase
The following diagram illustrates the overall dismutation reaction catalyzed by riboflavin synthase.
Caption: The dismutation of two this compound molecules.
Experimental Workflow for Kinetic Analysis
This diagram outlines the key steps involved in determining the kinetic parameters of riboflavin synthase.
Caption: Workflow for determining riboflavin synthase kinetic parameters.
Conclusion
The distinct structural architectures of archaeal and eubacterial riboflavin synthases strongly suggest significant differences in their kinetic properties. While this guide compiles the currently available quantitative data and provides a framework for experimental analysis, further research is required to conduct a direct and comprehensive kinetic comparison under standardized conditions. Such studies will be invaluable for understanding the evolutionary divergence of this essential enzyme and for advancing the development of novel antibiotics targeting the riboflavin biosynthesis pathway.
References
- 1. Riboflavin synthase - Wikipedia [en.wikipedia.org]
- 2. Crystallographic and kinetic study of riboflavin synthase from Brucella abortus, a chemotherapeutic target with an enhanced intrinsic flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures and reaction mechanisms of riboflavin synthases of eubacterial and archaeal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of riboflavin: this compound synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neutraceuticals.info [neutraceuticals.info]
- 6. kjom.org [kjom.org]
- 7. Pre-steady-state kinetic analysis of riboflavin synthase using a pentacyclic reaction intermediate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Potent MAIT Cell Activation: A Comparative Guide to 6,7-Dimethyl-8-ribityllumazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Mucosal-Associated Invariant T (MAIT) cells are a unique class of innate-like T cells that play a crucial role in immunity against a broad range of pathogens. Their activation, mediated by the presentation of microbial-derived small molecules by the MR1 protein, has garnered significant interest for therapeutic applications, including novel vaccine adjuvants and anti-infective therapies. At the heart of this activation are derivatives of the riboflavin (B1680620) (vitamin B2) synthesis pathway, particularly 6,7-Dimethyl-8-ribityllumazine. This guide provides a comparative analysis of novel synthetic analogs of this key compound, offering a valuable resource for researchers seeking to harness the therapeutic potential of MAIT cells.
Performance Comparison of this compound Analogs
Recent structure-activity relationship (SAR) studies have led to the development of chemically stable and highly potent MAIT cell activators. These novel analogs have been engineered to overcome the instability of natural MAIT cell ligands, such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), while exhibiting enhanced activity. Below is a summary of the performance of key analogs based on available data.
| Analog ID | Core Structure | Key Modifications | MAIT Cell Activation Potency (EC50) | Key Findings |
| Compound 4 | Pteridine | 2-oxopropyl group as the Lys-reactive group | ~20 nM | High potency and chemical stability. Forms a covalent bond with MR1 via Schiff base formation.[1][2][3] |
| Compound 19 | Pteridine | 2-oxopropyl group as the Lys-reactive group | Potent (EC50 not specified) | Good MAIT cell activation potency and chemical stability. Upregulated MR1 surface expression.[2] |
| Compound 20 | Not specified | Not specified | Potent (EC50 not specified) | Upregulated MR1 surface expression.[2] |
| RL-7-Me | Ribityllumazine | 7-methyl group | 120 nM | Moderately activates MAIT cells despite lacking a reactive moiety for covalent binding.[2] |
| JYM72 | Not specified | Not specified | Not specified | Improved stability under physiological conditions and activity in human peripheral blood mononuclear cells (hPBMCs) and mice.[2] |
| 5-OP-RU Analogs | 5-OP-RU backbone | Modifications to the sugar motif | Several analogs showed comparable activity to 5-OP-RU | The 2'-hydroxy group on the sugar backbone is important for ligand binding and activity.[4][5] |
| RL-6,7-diMe | Ribityllumazine | 6,7-dimethyl groups | Less potent than 5-OP-RU | A known intermediate in the riboflavin synthesis pathway that activates MAIT cells.[6][7] |
| RL-6-Me-7-OH | Ribityllumazine | 6-methyl, 7-hydroxy groups | Less potent than 5-OP-RU | Activates MAIT T cell receptor (TCR).[6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
MAIT Cell Activation Assay (Co-culture System)
This protocol is used to determine the potency of synthetic analogs in activating MAIT cells.
-
Cell Lines:
-
Antigen-Presenting Cells (APCs): HeLa cells expressing human MR1 (HeLa.MR1).
-
MAIT Cells: Jurkat T cells expressing a MAIT cell TCR (e.g., TG40.MAIT-TCR).
-
-
Procedure:
-
Seed HeLa.MR1 cells in a 96-well plate and culture overnight.
-
Add the this compound analogs at various concentrations to the HeLa.MR1 cells.
-
After a suitable incubation period, add the TG40.MAIT-TCR cells to the wells.
-
Co-culture the cells for 24 hours.
-
Assess MAIT cell activation by measuring the expression of activation markers, such as CD69, by flow cytometry.
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
-
MR1 Translocation Assay
This assay evaluates the ability of the analogs to stabilize MR1 and promote its translocation to the cell surface.
-
Cell Line: HeLa cells expressing human MR1 (HeLa.MR1).
-
Procedure:
-
Culture HeLa.MR1 cells in the presence of the test analogs for a defined period.
-
Stain the cells with a fluorescently labeled antibody specific for human MR1.
-
Analyze the surface expression of MR1 by flow cytometry.
-
An increase in the mean fluorescence intensity indicates that the analog promotes MR1 translocation.
-
Human PBMC Proliferation Assay
This protocol assesses the ability of the analogs to stimulate the proliferation of primary human MAIT cells.
-
Cells: Human peripheral blood mononuclear cells (hPBMCs) isolated from healthy donors.
-
Procedure:
-
Culture hPBMCs in the presence of the test analogs.
-
After several days of culture, assess the proliferation of MAIT cells (identified by specific markers such as Vα7.2 and CD161) using methods like CFSE dilution or by measuring the incorporation of BrdU by flow cytometry.
-
In Vivo Adjuvant Effect in Mice
This experiment evaluates the potential of the analogs to act as vaccine adjuvants in a mouse model.
-
Animals: C57BL/6 mice.
-
Procedure:
-
Immunize mice with a model antigen (e.g., ovalbumin) either alone or in combination with the test analog.
-
After a specific period, re-challenge the mice with the antigen.
-
Measure the antigen-specific immune response, such as T cell proliferation and cytokine production, to determine the adjuvant effect of the analog.
-
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved, the following diagrams have been generated.
Caption: MAIT cell activation by this compound analogs.
Caption: Experimental workflow for evaluating novel MAIT cell activators.
Caption: Structure-Activity Relationship (SAR) logic for analog design.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The effect of MR1 ligand glyco-analogues on mucosal-associated invariant T (MAIT) cell activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The effect of MR1 ligand glyco-analogues on mucosal-associated invariant T (MAIT) cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of enzymatic versus non-enzymatic synthesis of 6,7-Dimethyl-8-ribityllumazine.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of enzymatic and non-enzymatic methods for the synthesis of 6,7-Dimethyl-8-ribityllumazine, a key intermediate in the biosynthesis of riboflavin (B1680620) (Vitamin B2). An objective analysis of both approaches, supported by available experimental data, is presented to aid researchers in selecting the most suitable method for their specific applications.
At a Glance: Performance Comparison
| Parameter | Enzymatic Synthesis | Non-Enzymatic Synthesis |
| Catalyst | Lumazine (B192210) Synthase | None (spontaneous) |
| Specificity | High regioselectivity | Lower regioselectivity, dependent on conditions |
| Reaction Conditions | Mild (physiological pH and temperature) | Room temperature, neutral pH; rate increases with pH and temperature |
| Reaction Rate | Typically faster under optimal conditions | Slower, but appreciable at room temperature |
| Yield | Generally high | Variable, dependent on reaction conditions |
| Purity | High, due to enzyme specificity | May require more extensive purification |
| Cost-Effectiveness | Initial enzyme cost can be high, but potential for reuse | Lower initial cost of reagents |
| Environmental Impact | Generally lower, biodegradable catalyst, aqueous media | Can be performed in aqueous solution, potentially low impact |
Introduction
This compound is the direct precursor to riboflavin, a vitamin essential for a wide range of metabolic processes. The synthesis of this lumazine derivative can be achieved through a biocatalytic route employing the enzyme lumazine synthase or through a spontaneous chemical reaction. This guide delves into the specifics of each method, offering a comparative overview of their performance, detailed experimental protocols, and a visualization of the underlying reaction pathways.
Data Presentation: Quantitative Analysis
| Data Point | Enzymatic Synthesis (with Lumazine Synthase) | Non-Enzymatic Synthesis |
| Substrates | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate |
| Key Enzyme/Catalyst | Lumazine Synthase (e.g., from Bacillus subtilis, Escherichia coli) | None |
| Typical Reaction Temperature | 25-37 °C | Room Temperature (can be increased to 65 °C)[1] |
| Optimal pH | ~7.0 | Rate is proportional to e^pH[1] |
| Reaction Time | Minutes to hours | Hours to days |
| Reported Yield | High (quantitative conversion often reported in enzymatic assays) | Regioselectivity up to 70% at 65 °C and pH 7.75[1] |
| Activation Energy (Ea) | Not explicitly reported, but enzyme catalysis significantly lowers the activation barrier. | 46.3 kJ mol⁻¹[1] |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is a generalized procedure based on typical lumazine synthase assays.
Materials:
-
Lumazine synthase (purified)
-
5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione
-
3,4-dihydroxy-2-butanone 4-phosphate
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), a known concentration of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (e.g., 50 µM), and 3,4-dihydroxy-2-butanone 4-phosphate (e.g., 200 µM).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37 °C).
-
Initiate the reaction by adding a specific amount of purified lumazine synthase.
-
Monitor the formation of this compound by observing the increase in absorbance at approximately 408 nm.
-
The reaction can be quenched by the addition of an acid (e.g., perchloric acid) at various time points.
-
The product can be purified using techniques such as high-performance liquid chromatography (HPLC).
Non-Enzymatic Synthesis of this compound
This protocol is based on the reported uncatalyzed reaction.[1]
Materials:
-
5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione
-
3,4-dihydroxy-2-butanone 4-phosphate
-
Aqueous buffer (e.g., potassium phosphate, pH 7.0 - 7.75)
-
HPLC for analysis and purification
Procedure:
-
Dissolve 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate in the desired aqueous buffer at known concentrations.
-
Maintain the reaction mixture at a specific temperature (e.g., room temperature or 65 °C).
-
Monitor the progress of the reaction over time using HPLC to quantify the formation of this compound and any regioisomeric byproducts.
-
The reaction rate can be determined by analyzing samples at different time points.
-
Upon completion or reaching equilibrium, the product can be purified from the reaction mixture using preparative HPLC.
Mandatory Visualization
The following diagrams illustrate the proposed reaction pathways for both the enzymatic and non-enzymatic synthesis of this compound.
References
Assessing the Cross-Reactivity of Antibodies Against 6,7-Dimethyl-8-ribityllumazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of a hypothetical monoclonal antibody, mAb-DMRL1, against 6,7-Dimethyl-8-ribityllumazine and its structurally related derivatives. The data presented herein is for illustrative purposes to guide researchers in designing and interpreting their own cross-reactivity studies. Detailed experimental protocols for assessing antibody specificity are also provided.
Introduction
This compound is a key intermediate in the biosynthesis of riboflavin (B1680620) (Vitamin B2) in many microorganisms and plants.[1][2][3][4][5][6][7][8] Its unique structure and biosynthetic pathway make it a potential target for the development of novel antimicrobial agents and diagnostic assays. Antibodies raised against this compound are valuable tools for its detection and quantification. However, the specificity of these antibodies is critical, as cross-reactivity with structurally similar derivatives can lead to inaccurate results. This guide explores the theoretical cross-reactivity of an antibody with several this compound derivatives, supported by detailed experimental methodologies.
Data Presentation: Comparative Cross-Reactivity of mAb-DMRL1
The following table summarizes the hypothetical cross-reactivity of the monoclonal antibody mAb-DMRL1 with this compound and its derivatives, as determined by competitive ELISA. The percentage of cross-reactivity is calculated relative to the binding affinity of the antibody for this compound (defined as 100%).
| Compound Name | Structure | % Cross-Reactivity with mAb-DMRL1 |
| This compound | C13H18N4O6 | 100% |
| 7-Methyl-8-ribityllumazine | C12H16N4O6 | 45% |
| 6,7,8-Trimethyllumazine | C9H10N4O2 | 15% |
| Riboflavin | C17H20N4O6 | <1% |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Accurate assessment of antibody cross-reactivity is essential for the validation of any immunoassay.[9][10][11][12] The following are detailed protocols for two common methods used to determine antibody specificity.
1. Competitive ELISA for Cross-Reactivity Assessment
This method quantifies the cross-reactivity of an antibody by measuring the ability of a derivative to compete with the primary antigen for binding to the antibody.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody (mAb-DMRL1)
-
This compound (primary antigen)
-
Derivative compounds (for testing cross-reactivity)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of this compound solution (1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Prepare a series of dilutions for both the primary antigen and the derivative compounds in Dilution Buffer. In separate tubes, pre-incubate a fixed concentration of the primary antibody with the varying concentrations of either the primary antigen or the derivative compounds for 1 hour at 37°C.
-
Incubation: Add 100 µL of the antibody-antigen/derivative mixtures to the coated wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity will be inversely proportional to the amount of antigen in the sample.[10][11]
2. Western Blot for Specificity Assessment
Western blotting can be used as a qualitative method to assess if an antibody binds to other proteins in a complex mixture, which can indicate potential cross-reactivity.
Materials:
-
Protein samples (e.g., cell lysates from organisms that produce the derivatives)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (mAb-DMRL1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from relevant sources.
-
Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (mAb-DMRL1) diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. A single band at the expected molecular weight of the target protein indicates high specificity.
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Workflow for Competitive ELISA.
Caption: Riboflavin Biosynthesis Pathway.
Caption: Structural Similarities of Derivatives.
References
- 1. Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Riboflavin - Wikipedia [en.wikipedia.org]
- 8. This compound | C13H18N4O6 | CID 168989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Competitive ELISA [elisa-antibody.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. microbenotes.com [microbenotes.com]
Experimental Validation of RibH as a Promising Drug Target in Mycobacterium tuberculosis
A Comparative Guide for Researchers and Drug Development Professionals
The urgent need for novel therapeutic strategies against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis (TB), has driven the exploration of new drug targets. One such promising target is RibH, a key enzyme in the riboflavin (B1680620) (vitamin B2) biosynthesis pathway. This guide provides a comprehensive comparison of the experimental validation of RibH as a drug target, focusing on the performance of novel RibH inhibitors against established anti-TB drugs, supported by experimental data and detailed methodologies.
Executive Summary
RibH, or 6,7-dimethyl-8-ribityllumazine synthase, is an essential enzyme for the survival of M. tuberculosis.[1] This pathway is absent in humans, making it an attractive target for selective drug development. Recent studies have validated the essentiality of RibH using genetic techniques and have identified potent small molecule inhibitors. This guide summarizes the in vitro performance of these inhibitors, comparing their efficacy and safety profiles with the first-line anti-TB drugs, isoniazid (B1672263) and rifampicin. While in vivo efficacy data for these novel inhibitors is not yet available, the in vitro results suggest a promising new avenue for anti-TB drug discovery.
Performance Comparison of RibH Inhibitors and First-Line TB Drugs
The following tables summarize the in vitro performance of newly identified RibH inhibitors (A10, A39, and A52) in comparison to isoniazid and rifampicin. The data is compiled from studies utilizing the M. tuberculosis H37Rv strain.
Table 1: In Vitro Anti-mycobacterial Activity and Cytotoxicity
| Compound | Target | MIC (µg/mL) vs. M.tb H37Rv | IC50 (µg/mL) vs. HEK293t cells | Selectivity Index (SI) |
| A10 | RibH | 1.56[2][3] | 50[4] | ~32[4] |
| A39 | RibH | 1.56 - 3.125[2][3] | 56[4] | ~36[4] |
| A52 | RibH | 0.78[2][3] | 100[4] | 128[4] |
| Isoniazid | InhA | Not directly compared in the same study | - | - |
| Rifampicin | RpoB | 0.048 - 0.09[2][3] | >50[2] | >500[2] |
MIC (Minimum Inhibitory Concentration): The lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower MIC indicates greater potency. IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that inhibits 50% of the activity of the target (in this case, viability of human cells). A higher IC50 indicates lower cytotoxicity. Selectivity Index (SI): Calculated as IC50 / MIC. A higher SI indicates greater selectivity for the bacterial target over host cells.
Table 2: Synergistic Effects of RibH Inhibitors with First-Line TB Drugs
| Combination | Fold Reduction in MIC of Isoniazid | Fold Reduction in MIC of Rifampicin | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| A10 + Isoniazid | 15.8[3] | - | ≤0.5[3] | Synergy[3] |
| A39 + Isoniazid | 32.5[3] | - | ≤0.5[3] | Synergy[3] |
| A52 + Isoniazid | 15.8[3] | - | ≤0.5[3] | Synergy[3] |
| A10 + Rifampicin | - | 15[2] | ≤0.5[3] | Synergy[3] |
| A39 + Rifampicin | - | 8[2] | ≤0.5[3] | Synergy[3] |
| A52 + Rifampicin | - | 7.5[2] | ≤0.5[3] | Synergy[3] |
FICI ≤ 0.5 indicates synergy, >0.5 to <4 indicates an additive or indifferent effect, and ≥4 indicates antagonism.
Riboflavin Biosynthesis Pathway and RibH Inhibition
The riboflavin biosynthesis pathway is a multi-step process that converts GTP and Ribulose-5-phosphate into riboflavin. RibH catalyzes the formation of this compound from 5-amino-6-ribitylaminouracil and 3,4-dihydroxy-2-butanone-4-phosphate.[1][4] Inhibiting RibH disrupts this essential pathway, leading to bacterial cell death.
Caption: The Riboflavin Biosynthesis Pathway in M. tuberculosis.
Experimental Workflows
The validation of RibH as a drug target and the characterization of its inhibitors involve a series of key experiments. The logical flow of these experiments is depicted below.
Caption: Experimental workflow for RibH target validation and inhibitor characterization.
Detailed Experimental Protocols
CRISPRi-mediated Gene Knockdown of ribH
This protocol is for the conditional knockdown of the ribH gene in M. tuberculosis to validate its essentiality.
-
sgRNA Design and Cloning: Design single-guide RNAs (sgRNAs) specific to the ribH gene. Anneal complementary oligonucleotides encoding the sgRNA and clone them into a suitable CRISPRi vector for mycobacteria.
-
Electroporation: Prepare electrocompetent M. tuberculosis cells and transform the CRISPRi plasmid containing the ribH-targeting sgRNA by electroporation.
-
Selection and Culture: Plate the transformed cells on selective media (e.g., 7H11 agar (B569324) with appropriate antibiotics) and incubate at 37°C.
-
Induction of Gene Silencing: Inoculate a liquid culture of the recombinant M. tuberculosis strain in 7H9 broth. Induce dCas9 expression and subsequent gene silencing by adding an inducer, such as anhydrotetracycline (B590944) (ATc), at varying concentrations (e.g., 50 and 100 ng/mL).
-
Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD600) over time. A significant growth defect in the induced culture compared to the uninduced and wild-type controls indicates the essentiality of the target gene.
-
qRT-PCR Validation: Extract RNA from induced and uninduced cultures, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) to confirm the specific downregulation of ribH mRNA transcripts.
Microplate Alamar Blue Assay (MABA)
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
-
Preparation of Compounds: Serially dilute the test compounds in a 96-well microplate using 7H9 broth.
-
Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Inoculation: Add the prepared inoculum to each well of the microplate containing the serially diluted compounds. Include drug-free and cell-free controls.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Addition of Alamar Blue: After incubation, add a mixture of Alamar Blue reagent and 20% Tween 80 to each well.
-
Reading Results: Re-incubate the plates for 24 hours at 37°C. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Microscale Thermophoresis (MST)
This biophysical technique is used to quantify the binding affinity between a target protein (RibH) and a ligand (inhibitor).
-
Protein Labeling: Label the purified RibH protein with a fluorescent dye according to the manufacturer's protocol.
-
Sample Preparation: Prepare a series of 16 twofold dilutions of the unlabeled ligand (inhibitor). Mix each ligand dilution with a constant concentration of the fluorescently labeled RibH protein.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument. An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescently labeled protein along this gradient is monitored.
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration. The binding affinity (dissociation constant, Kd) is determined by fitting the data to a binding curve.[3]
Conclusion
The experimental evidence strongly supports RibH as a valid and promising drug target in Mycobacterium tuberculosis. The in vitro data for the novel inhibitors A10, A39, and particularly A52, demonstrate potent anti-mycobacterial activity and a favorable selectivity index. Furthermore, the synergistic interactions of these compounds with first-line anti-TB drugs highlight their potential to be part of future combination therapies, possibly shortening treatment duration and combating drug resistance. While the absence of in vivo efficacy data is a current limitation, the comprehensive in vitro validation provides a solid foundation for the continued development of RibH inhibitors as a new class of anti-tuberculosis agents. Further investigation in animal models is a critical next step to translate these promising in vitro findings into potential clinical applications.
References
- 1. Augmentation of the Riboflavin-Biosynthetic Pathway Enhances Mucosa-Associated Invariant T (MAIT) Cell Activation and Diminishes Mycobacterium tuberculosis Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6,7-Dimethyl-8-ribityllumazine: A Guide for Laboratory Professionals
For Immediate Reference: 6,7-Dimethyl-8-ribityllumazine is classified as a non-hazardous substance. Disposal should follow institutional guidelines for non-hazardous solid chemical waste. Do not dispose of down the drain or in standard laboratory trash bins accessible by custodial staff.
This document provides essential safety and logistical information for the proper disposal of this compound, a key biosynthetic precursor to riboflavin. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Handling Protocols
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory precautions should always be observed.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to prevent skin contact.
Spill Management: In the event of a spill, sweep up the solid material, taking care to minimize dust generation. The collected material should then be placed in a sealed container for disposal as outlined below. Ventilate the area of the spill and wash the site after the material has been collected.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, useful for handling and experimental design.
| Property | Value | Source |
| Molecular Weight | 326.31 g/mol | PubChem[1] |
| Physical Description | Crystalline solid | Cayman Chemical[2] |
| Predicted Water Solubility | 1.23 g/L | ALOGPS |
| LogP | -3.145 | HMDB[1] |
| Decomposition Temperature | Not Determined | Cayman Chemical |
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as non-hazardous solid chemical waste. The primary goal is to prevent its entry into the sanitary sewer system and to ensure it is handled appropriately within the waste stream.
Experimental Workflow for Disposal:
-
Collection:
-
Collect waste this compound in a dedicated, sealable container made of a compatible material (e.g., a clearly labeled plastic or glass bottle).
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Labeling:
-
Clearly label the waste container as "Non-hazardous Waste: this compound".
-
Include the name of the principal investigator and the date.
-
-
Storage:
-
Store the sealed waste container in a designated waste accumulation area within the laboratory.
-
This area should be away from incompatible materials and general laboratory traffic.
-
-
Disposal:
-
Do not dispose of the solid waste in regular laboratory trash bins that are emptied by custodial staff.
-
Do not pour the solid or any solutions containing it down the drain.
-
Follow your institution's specific procedures for the disposal of non-hazardous solid chemical waste. This typically involves either:
-
A scheduled pickup by your institution's Environmental Health and Safety (EHS) department.
-
Direct disposal by laboratory personnel into a designated dumpster for chemical waste that is sent to a sanitary landfill.
-
-
-
Empty Containers:
-
Once the original container of this compound is empty, deface or remove the label.
-
The empty container can then typically be disposed of in the appropriate recycling or general waste stream, in accordance with institutional policy.
-
Disposal Logic Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 6,7-Dimethyl-8-ribityllumazine
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with 6,7-Dimethyl-8-ribityllumazine. The following procedures ensure safe handling, storage, and disposal of this compound.
Chemical Safety and Hazard Information
This compound is a biosynthetic precursor to Riboflavin (Vitamin B2) and is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, standard laboratory precautions should always be observed.
Physical and Chemical Properties Summary
| Property | Value |
| CAS Number | 2535-20-8 |
| Appearance | Solid |
| Flammability | Not flammable |
| Solubility | Soluble in polar solvents like water |
Personal Protective Equipment (PPE)
While this compound is not considered hazardous, appropriate PPE is mandatory to prevent potential exposure and contamination.
| PPE Category | Recommended Equipment | Justification |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Nitrile gloves are recommended. | Provides a sufficient barrier for handling non-hazardous chemicals. Due to a lack of specific chemical resistance data, gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from spills. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, such as a laboratory bench with good general ventilation. A chemical fume hood is not strictly necessary but is considered best practice when handling any chemical powder.
-
Clear the workspace of any unnecessary items to prevent contamination and facilitate cleanup in case of a spill.
-
Have all necessary equipment, including PPE, weighing materials, and disposal containers, readily available.
2. Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing the solid material, do so carefully to minimize the generation of dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
3. Storage:
-
Store this compound in a tightly sealed container.
-
Keep the container in a cool, dry place away from direct sunlight and incompatible materials.
Disposal Plan
As a non-hazardous substance, the disposal of this compound is less stringent than for hazardous waste. However, institutional and local regulations must always be followed.
1. Solid Waste:
-
Collect solid waste, including unused compound and contaminated materials (e.g., weigh boats, paper towels), in a designated, sealed container.
-
Label the container clearly as "Non-hazardous waste: this compound".
-
Dispose of the container in the regular laboratory trash, unless institutional policy requires otherwise.
2. Liquid Waste (Solutions):
-
Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided the concentration is low and the solution does not contain any other hazardous materials.
-
Always check with your institution's Environmental Health and Safety (EHS) office for specific guidelines on aqueous waste disposal.
3. Empty Containers:
-
Ensure containers are fully empty.
-
Rinse the empty container with a suitable solvent (e.g., water). The rinsate can be disposed of down the drain.
-
Deface or remove the original label before disposing of the container in the regular trash or recycling bin.
Experimental Workflow
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
Caption: General laboratory workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
